(Rac)-POPC
Descripción
Propiedades
Número CAS |
26662-91-9 |
|---|---|
Fórmula molecular |
C42H82NO8P |
Peso molecular |
760.1 g/mol |
Nombre IUPAC |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- |
Clave InChI |
WTJKGGKOPKCXLL-MRCUWXFGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-POPC: An In-depth Technical Guide for Researchers and Drug Development Professionals
(Rac)-POPC , a racemic mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, is a pivotal phospholipid in the study of biological membranes and the development of advanced drug delivery systems. As a key component of eukaryotic cell membranes, its synthetic counterpart provides a robust and versatile tool for creating model lipid bilayers and liposomal formulations. This guide offers a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its role in cellular signaling, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Understanding this compound
This compound is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone. The designation "(Rac)" indicates that it is a racemic mixture, meaning it contains equal amounts of the sn-1 and sn-3 stereoisomers. This is in contrast to the naturally occurring and more commonly studied 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-POPC). While the stereochemistry can influence enzyme interactions, for many biophysical applications involving model membranes, the racemic mixture provides a cost-effective and functionally similar alternative.
The amphipathic nature of this compound, with its hydrophilic phosphocholine (B91661) headgroup and hydrophobic acyl chains, drives its self-assembly into bilayer structures in aqueous environments, forming liposomes or planar lipid bilayers. These structures serve as excellent mimics of biological membranes, enabling detailed studies of membrane protein function, lipid-drug interactions, and the physical properties of cell membranes.
Physicochemical Properties of POPC Bilayers
The biophysical characteristics of POPC membranes are crucial for their application in research and drug development. The following tables summarize key quantitative data for POPC lipid bilayers, often in comparison with other membrane components like cholesterol.
| Property | Value | Notes |
| Molar Mass | 760.08 g/mol | |
| Phase Transition Temp (Tm) | -2 °C | Below this temperature, the lipid bilayer is in a gel phase; above, it is in a more fluid liquid-crystalline phase. |
| Area per Lipid (Pure POPC) | ~64.3 Ų | This value can be influenced by simulation parameters and experimental conditions. The presence of other lipids, such as cholesterol, will alter this value.[1] |
| Bilayer Thickness (Pure POPC) | ~37.5 Å | Measured as the distance between the phosphate (B84403) groups in the opposing leaflets of the bilayer.[1] |
Table 1: Intrinsic Properties of POPC
| Cholesterol Concentration (mol%) | Average Area per POPC (Ų) | Bilayer Thickness (Å) |
| 0 | 64.3 | 37.5 |
| 10 | ~63.2 | Increased |
| 25 | ~61.5 | Increased |
| 40 | ~61.0 | Increased |
Table 2: Influence of Cholesterol on POPC Bilayer Properties. The inclusion of cholesterol generally decreases the area per lipid and increases the thickness and order of the POPC bilayer. Data is derived from molecular dynamics simulations and experimental studies.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for the preparation of POPC liposomes and a general method for studying drug-liposome interactions.
Protocol 1: Preparation of this compound Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion
This method is widely used to produce unilamellar vesicles of a defined size.
Materials:
-
This compound powder
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation: a. Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the Tm of POPC (e.g., 25-30°C) to ensure an even lipid film. c. After the bulk solvent is removed, dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Hydrate the lipid film by gentle rotation for 1-2 hours at a temperature above the Tm. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension to the extruder syringe. d. Pass the suspension through the membrane multiple times (typically 11-21 passes). This process disrupts the multilamellar structure and forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.
-
Storage: a. Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, the liposomes can be stored under an inert gas (like argon or nitrogen) to prevent lipid oxidation.
Protocol 2: Studying Drug-Liposome Interactions using Dialysis
This protocol provides a method to determine the extent of drug encapsulation within POPC liposomes.
Materials:
-
This compound liposome suspension encapsulating the drug of interest
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes
-
Buffer (the same as the external buffer for the liposomes)
-
Stir plate and stir bar
-
Method for quantifying the drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC)
Procedure:
-
Preparation: a. Prepare drug-loaded POPC liposomes using the protocol described above, with the drug dissolved in the hydration buffer. b. Remove the non-encapsulated drug by a preliminary purification step like size exclusion chromatography if necessary.
-
Dialysis: a. Place a known volume of the drug-loaded liposome suspension into the dialysis tubing and seal it. b. Submerge the dialysis bag in a large volume of buffer and stir gently at a controlled temperature. c. At predetermined time points, take aliquots from the external buffer to measure the concentration of the released drug.
-
Quantification: a. After the dialysis reaches equilibrium (or at the final time point), measure the drug concentration inside and outside the dialysis bag. b. To determine the total drug concentration, lyse a sample of the original liposome suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = (Amount of drug encapsulated / Total amount of drug) x 100
-
Signaling Pathways and Experimental Workflows
While POPC itself is not typically considered a primary signaling molecule, its oxidized derivatives can initiate potent signaling cascades. Furthermore, the composition of membranes, including the presence of POPC, is crucial for the function of membrane-bound proteins involved in signaling.
Signaling Pathway: Oxidized Phospholipid-Induced Endothelial Barrier Protection
Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), a related oxidized phospholipid, has been shown to activate signaling pathways that lead to the protection of the endothelial barrier. This serves as a relevant example of how a modified phosphatidylcholine can trigger intracellular signaling.[2]
Caption: Signaling cascade initiated by oxidized PAPC leading to endothelial barrier protection.
Experimental Workflow: Assessing Drug Permeability Across a POPC Bilayer
This workflow outlines the steps to investigate the ability of a drug to cross a model membrane composed of this compound.
Caption: Workflow for assessing drug-induced permeability of POPC liposomes.
Conclusion
This compound is an indispensable tool in membrane biophysics and pharmaceutical sciences. Its ability to form stable, well-defined model membranes provides a powerful platform for a wide range of applications, from fundamental studies of lipid bilayer properties to the development and characterization of novel drug delivery systems. This guide has provided a technical overview of its properties, experimental use, and relevance in cellular processes to aid researchers in leveraging this versatile phospholipid in their work.
References
(Rac)-POPC structure and properties
An In-depth Technical Guide to (Rac)-POPC: Structure, Properties, and Experimental Analysis
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic, diacylglycerol phospholipid that serves as a fundamental component of eukaryotic cell membranes.[1][2] Its structure, featuring one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain, provides a realistic model for the fluidity and biophysical characteristics of natural biological membranes. The term "this compound" refers to a racemic mixture of the stereoisomers at the glycerol (B35011) backbone.[3] However, the specific stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is most commonly utilized in research. Due to its biomimetic properties, POPC is extensively used in biophysical experiments to study lipid bilayers, lipid rafts, and membrane-protein interactions.[1] It is a critical tool in the development of model membrane systems such as liposomes and nanodiscs for drug delivery research and structural biology.[1][4]
Chemical Structure and Core Properties
POPC consists of a central glycerol backbone esterified to a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.[2] The sn-3 position is linked to a phosphate (B84403) group, which is further esterified to a choline (B1196258) headgroup.[2] This amphipathic structure, with its hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.
Biophysical Data
The following table summarizes key quantitative properties of POPC, which are essential for its application in biophysical and pharmaceutical research.
| Property | Value | References |
| Molecular Formula | C₄₂H₈₂NO₈P | [1] |
| Molar Mass | 760.09 g/mol | [1] |
| Main Phase Transition (Tm) | -5°C to -2°C | [5][6] |
| Critical Micelle Concentration (CMC) | Extremely low, estimated in the nanomolar (nM) range. Monomeric concentration is often considered negligible. | [7] |
| Area per Lipid (APL) | 62.7 - 65.5 Ų (in a pure bilayer at ~20-25°C) | [8][9] |
| Bilayer Thickness (d_HH) | ~36.7 Å (headgroup to headgroup distance in a pure bilayer) | [10] |
Experimental Protocols for Characterization
The analysis of POPC and its formulations requires precise and validated methodologies. High-Performance Liquid Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy are cornerstone techniques for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the simultaneous quantification of phosphatidylcholine and its primary degradation products, lysophosphatidylcholine (B164491) (LPC) and free fatty acids (FFA).[11]
Methodology: Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
-
Principle: This method separates lipids based on the polarity of their headgroups. The ELSD detector is utilized as it does not require a chromophore, making it ideal for lipid analysis.[11]
-
Apparatus:
-
HPLC system with a gradient pump.
-
Allsphere Silica (B1680970) analytical column (or equivalent).
-
Evaporative Light Scattering Detector (ELSD).
-
-
Reagents:
-
Mobile Phase A: Chloroform / Methanol (70:30, v/v).
-
Mobile Phase B: Chloroform / Methanol / Water / Ammonia (45:45:9.5:0.5, v/v/v/v).
-
-
Procedure:
-
Prepare lipid samples by dissolving them in a suitable organic solvent (e.g., chloroform/methanol).
-
Equilibrate the silica column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the lipids using a gradient program that transitions from a less polar (Mobile Phase A-rich) to a more polar (Mobile Phase B-rich) solvent system.
-
The typical run time is approximately 25 minutes to resolve PC, LPC, and FFA.[11]
-
Quantify the analytes using an external standard method with known concentrations of pure lipids.[11]
-
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of POPC and identifying chemical modifications, such as oxidation products.[12]
Methodology: High-Resolution Mass Spectrometry (HR-MS)
-
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules with high accuracy, allowing for unambiguous identification.
-
Apparatus:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Electrospray Ionization (ESI) source.
-
-
Procedure:
-
Prepare a dilute solution of the POPC sample in a solvent compatible with ESI (e.g., methanol/chloroform).
-
Infuse the sample directly into the ESI source at a constant flow rate.
-
Acquire mass spectra in positive ion mode.
-
Identify the protonated molecule [POPC + H]⁺ at m/z 760.6 and the sodium adduct [POPC + Na]⁺ at m/z 782.6.[12]
-
Analyze the spectra for additional peaks corresponding to potential oxidation products, such as LysoPC ([LysoPC + H]⁺, m/z 496.3), PoxnoPC, or POPC hydroperoxides.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful, non-invasive technique used to obtain detailed information on the structure, dynamics, and orientation of POPC molecules within a lipid bilayer.[14][15]
Methodology: High Resolution-Magic Angle Spinning (HR-MAS) NMR of Liposomes
-
Principle: HR-MAS averages out anisotropic interactions by spinning the sample at the "magic angle" (54.7°), yielding solution-like high-resolution spectra from semi-solid samples like liposomes.[16]
-
Apparatus:
-
NMR spectrometer (e.g., 600 MHz) equipped with an HR-MAS probe.
-
-
Procedure:
-
Prepare POPC liposomes (e.g., Multilamellar Vesicles, MLVs) by hydrating a thin lipid film with a buffer (e.g., D₂O for deuterium (B1214612) lock).
-
Transfer the liposome (B1194612) suspension to an HR-MAS rotor.
-
Place the rotor in the probe and spin at a high rate (e.g., 6-12 kHz) at a controlled temperature (e.g., 314-320 K).[16]
-
Acquire ¹H NMR spectra to observe the well-resolved signals from different parts of the POPC molecule.
-
Perform 2D experiments like ¹H-¹H COSY and NOESY to assign specific resonances to the glycerol backbone, choline headgroup, and acyl chains, providing insights into their conformation and proximity.[16]
-
Role in Cellular Signaling
While POPC is not a direct signaling molecule like diacylglycerol (DAG) or inositol (B14025) trisphosphate (IP₃), it is a major constituent of the plasma membrane where crucial signaling events are initiated.[2] The lipid bilayer provides the essential two-dimensional environment for membrane receptors and enzymes. A canonical example is the Phospholipase C (PLC) signaling pathway.
Upon binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), the associated Gαq subunit activates PLC.[17] PLC then cleaves a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: IP₃ and DAG.[17][18] IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[17] This entire cascade occurs within the lipid matrix, for which POPC serves as a primary building block in experimental models.
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Palmitoyl-2-oleoylphosphatidylcholine | C42H82NO8P | CID 6436017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 9. Predicting and interpreting EPR spectra of POPC lipid bilayers with transmembrane α-helical peptides from all-atom molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04802D [pubs.rsc.org]
- 10. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 11. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A combination of electrochemistry and mass spectrometry to monitor the interaction of reactive species with supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipase C - Wikipedia [en.wikipedia.org]
- 18. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, experimental methodologies, and biological relevance of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a pivotal phospholipid in membrane research and drug delivery applications.
Core Properties of POPC
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone.[1] This mixed-chain composition imparts intermediate fluidity and makes it a prevalent component of eukaryotic cell membranes.[1] POPC is widely utilized in the creation of model membranes, such as liposomes and nanodiscs, for biophysical studies of lipid bilayers and membrane proteins.[1]
Physicochemical Properties
The unique structural characteristics of POPC give rise to its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄₂H₈₂NO₈P | [1] |
| Molecular Weight | 760.08 g/mol | [1] |
| Phase Transition Temperature (Tm) | -2 °C to -5 °C | [2][3] |
| Area per Lipid (at 25-30 °C) | 64.3 - 70.5 Ų | [4][5][6] |
| Bilayer Thickness (at 25-30 °C) | 36.7 - 42.1 Å | [7][8] |
| Bending Rigidity (Kc) | 25.2 - 42.1 k_B_T | [6][9] |
| Area Compressibility Modulus (KA) | ~250 mN/m | [3] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of POPC-based model membranes are crucial for reproducible research.
Liposome (B1194612) Preparation
POPC liposomes are versatile tools for studying membrane properties and for drug delivery. Common preparation methods include extrusion, sonication, and microfluidics.
This method produces unilamellar vesicles with a defined size.[10]
-
Lipid Film Hydration: A chloroform (B151607) solution of POPC is dried under a stream of nitrogen to form a thin lipid film. Residual solvent is removed under vacuum for at least 2 hours. The lipid film is then hydrated with an appropriate aqueous buffer above the lipid's phase transition temperature (Tm).
-
Freeze-Thaw Cycles: To enhance encapsulation efficiency and create more unilamellar vesicles, the hydrated lipid suspension undergoes several freeze-thaw cycles.[11] This is typically achieved by alternating between liquid nitrogen and a warm water bath.[11]
-
Extrusion: The lipid suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[10][12] The number of passes (typically 10-21) influences the size distribution of the resulting liposomes.[12]
Sonication uses sound energy to break down large, multilamellar vesicles into smaller, unilamellar vesicles (SUVs).[13]
-
Lipid Suspension: Prepare a hydrated lipid suspension as described in the extrusion method.
-
Sonication: The suspension is sonicated using a probe sonicator or in a bath sonicator.[13][14] The duration and intensity of sonication determine the final size of the vesicles.[13] It is crucial to perform sonication on ice to prevent lipid degradation due to localized heating.[14]
MHF allows for the continuous and controlled production of liposomes with a narrow size distribution.[15][16]
-
Solution Preparation: POPC is dissolved in an organic solvent, typically isopropanol (B130326) or ethanol.[15] An aqueous buffer is used as the sheath fluid.
-
Microfluidic Device: The lipid solution is injected through a central microchannel, while the aqueous buffer is introduced through two flanking channels.[15]
-
Hydrodynamic Focusing: The flow rates are controlled to create a focused stream of the lipid solution, leading to rapid mixing with the aqueous phase and spontaneous self-assembly of lipids into vesicles.[17] The size of the liposomes can be tuned by adjusting the flow rate ratio (FRR) between the aqueous and organic phases.[17]
Liposome Characterization
DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome suspension.[12]
-
Sample Preparation: A diluted sample of the liposome suspension is placed in a cuvette.
-
Measurement: The sample is illuminated with a laser, and the fluctuations in the scattered light intensity are measured.[15] These fluctuations are correlated to the Brownian motion of the particles, from which the hydrodynamic diameter is calculated.[15]
Zeta potential is a measure of the surface charge of the liposomes and is important for predicting their stability and interaction with biological systems.[18]
-
Sample Preparation: The liposome suspension is diluted in an appropriate buffer.
-
Measurement: An electric field is applied across the sample, and the velocity of the particles is measured.[19] The zeta potential is calculated from the electrophoretic mobility.[19] POPC vesicles in the absence of salt exhibit a weak negative zeta potential.[18]
Analytical Techniques
This method is used for the quantification of POPC and other lipids in a sample.
-
Chromatographic Separation: A reversed-phase C18 column is typically used.[20] The mobile phase often consists of a gradient of methanol (B129727) and water with additives like trifluoroacetic acid (TFA).[20]
-
Detection: The column effluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[21] The signal is proportional to the mass of the analyte.[21]
LC-MS/MS provides detailed structural information and sensitive quantification of POPC and its metabolites.
-
Chromatographic Separation: Similar to HPLC-ELSD, reversed-phase chromatography is commonly employed.[22]
-
Mass Spectrometry: After separation, the analytes are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.[22] Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions to confirm the lipid structure.[22]
Biological and Research Significance
POPC's prevalence in biological membranes and its ideal biophysical properties make it a cornerstone of membrane research.
Role in Signaling Pathways
POPC is a key substrate for enzymes involved in cellular signaling and is a critical component of specialized membrane domains that act as signaling platforms.
Phospholipase D (PLD) is an enzyme that hydrolyzes phosphatidylcholine (PC), including POPC, to produce phosphatidic acid (PA) and choline.[2] PA is a crucial second messenger that regulates a wide array of cellular processes, including cell proliferation, survival, and membrane trafficking.[2] The activation of PLD can be triggered by various stimuli, such as growth factors and neurotransmitters, acting through G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[15]
Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[23] While not a canonical raft lipid itself, POPC is a major component of the surrounding liquid-disordered phase and influences the formation and stability of these rafts.[24] Lipid rafts serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction in processes such as immune responses and apoptosis.[11]
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Influence of lipid composition on the structural stability of g-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane stiffness is modified by integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 10. Characterization of Physical Properties of Supported Phospholipid Membranes Using Imaging Ellipsometry at Optical Wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peakscientific.com [peakscientific.com]
- 22. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) Bilayers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers. POPC is a widely used zwitterionic phospholipid in the formulation of liposomes and model cell membranes due to its structural similarity to lipids found in biological membranes. Understanding its physical characteristics is paramount for applications in drug delivery, membrane protein studies, and biophysical research. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the relationships between these properties.
Core Physical Properties of POPC Bilayers
The physical state and behavior of POPC bilayers are defined by several key parameters that are influenced by environmental factors such as temperature. These properties dictate the bilayer's fluidity, stability, and permeability, which are critical for its function as a model membrane and a drug delivery vehicle.
Quantitative Data Summary
The following tables summarize the experimentally and computationally determined physical properties of POPC bilayers. These values represent a consensus from numerous studies and provide a baseline for researchers working with this lipid system.
| Property | Value | Temperature (°C) | Experimental/Simulation Method(s) |
| Area per Lipid (AL) | 64.3 ± 1.5 Ų | 30 | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD) |
| 68.3 ± 1.5 Ų | 30 | MD Simulations[1] | |
| 70.5 Ų | 48 | Solid-State ¹³C NMR[2] | |
| ~61 ± 2 Ų | 27 | MD Simulations[3] | |
| Bilayer Thickness (DHH) | 36.7 ± 0.7 Å | 25 | SAXS, SANS[4] |
| 46.6 Å | 48 | Solid-State ¹³C NMR[2] | |
| ~40 Å | 27 | MD Simulations[3] | |
| 4.21 nm (42.1 Å) | Not Specified | SAXS[5] | |
| Bending Rigidity (Kc) | 34.79 ± 0.81 kBT | Not Specified | Fluctuation Analysis |
| 42.1 ± 3.0 kBT | 25 | Flicker Spectroscopy[6] | |
| Phase Transition Temp (Tm) | -2 °C to -3.3 °C | N/A | Differential Scanning Calorimetry (DSC) |
| ~270 K (-3.15 °C) | N/A | MD Simulations[1] |
Experimental Protocols
The determination of the physical properties of POPC bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness and Area per Lipid
SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness and the area per lipid molecule. The method involves measuring the scattering pattern of X-rays as they pass through a sample of lipid vesicles.
Methodology:
-
Vesicle Preparation:
-
Dissolve POPC lipid in a chloroform/methanol (2:1, v/v) solvent.
-
Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously above the lipid's phase transition temperature.
-
To obtain unilamellar vesicles (ULVs), subject the resulting multilamellar vesicle (MLV) suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
SAXS Data Acquisition:
-
Load the vesicle suspension into a temperature-controlled sample cell with thin X-ray transparent windows (e.g., mica or quartz).
-
Expose the sample to a collimated monochromatic X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) using a 2D detector. The scattering vector, q, is related to the scattering angle and X-ray wavelength (λ) by q = (4π/λ)sin(θ).
-
Collect scattering data for the buffer alone for background subtraction.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D intensity profile (I(q) vs. q).
-
Subtract the buffer scattering from the sample scattering.
-
Model the scattering data using appropriate form factors for unilamellar or multilamellar vesicles. The form factor describes the shape and internal structure of the vesicles.
-
Fit the model to the experimental data to extract structural parameters, including the headgroup-to-headgroup distance (DHH), which represents the bilayer thickness.
-
The area per lipid (AL) can be calculated from the bilayer thickness and the known volume of the lipid molecule (VL) using the formula: AL = 2 * VL / DHH.
-
Small-Angle Neutron Scattering (SANS) for Detailed Structural Analysis
SANS is complementary to SAXS and is particularly useful for determining the location of specific components within the bilayer by utilizing deuterium (B1214612) labeling.
Methodology:
-
Sample Preparation:
-
Prepare POPC vesicles as described for SAXS. For contrast variation experiments, vesicles are prepared in different mixtures of H₂O and D₂O (e.g., 100% D₂O, 70% D₂O, and 0% D₂O).
-
To highlight specific regions of the lipid, deuterated POPC analogs can be used.
-
-
SANS Data Acquisition:
-
Load the sample into a quartz cuvette and place it in a temperature-controlled sample holder in the neutron beam.
-
Measure the scattering of neutrons as a function of the scattering vector, q.
-
Collect data for the respective H₂O/D₂O buffers for background subtraction.
-
-
Data Analysis:
-
Perform data reduction, including background subtraction and normalization, to obtain the scattered intensity I(q).
-
Analyze the data using a model that describes the neutron scattering length density (SLD) profile across the bilayer. The SLD profile is a function of the atomic composition and isotopic labeling.
-
By fitting the model to the data from different contrast conditions simultaneously, a detailed structural model of the bilayer, including the thickness of the headgroup and acyl chain regions, can be obtained.[7]
-
Molecular Dynamics (MD) Simulations for Atomistic Insights
MD simulations provide a computational approach to study the dynamic behavior of lipid bilayers at an atomic level, offering detailed information on properties like area per lipid, bilayer thickness, and lipid ordering.
Methodology (using GROMACS):
-
System Setup:
-
Obtain a starting structure of a single POPC molecule.
-
Use a tool like gmx insert-molecules or a membrane builder web server (e.g., CHARMM-GUI) to generate a bilayer with a desired number of lipids (e.g., 128 POPC lipids, 64 per leaflet).
-
Solvate the bilayer with water molecules using gmx solvate.
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a desired salt concentration using gmx genion.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable contacts in the initial configuration. This is done using gmx grompp to create a .tpr file from the structure, topology, and simulation parameter files, followed by gmx mdrun.
-
-
Equilibration:
-
Perform a two-stage equilibration process.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the lipid heavy atoms to allow the water and ions to equilibrate around the fixed bilayer.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 10-50 ns) with position restraints on the lipid headgroups, allowing the lipid tails and the simulation box dimensions to relax. This step is crucial for achieving the correct area per lipid.
-
-
-
Production Run:
-
Run the production simulation without any position restraints for a sufficient length of time (e.g., 100-500 ns or longer) to sample the equilibrium properties of the bilayer.
-
-
Analysis:
-
Area per Lipid: Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids per leaflet.
-
Bilayer Thickness: Calculate the average distance between the phosphorus atoms of the two leaflets (P-P distance).
-
Other properties like deuterium order parameters, which reflect the ordering of the acyl chains, can also be calculated and compared with experimental data.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of POPC bilayers.
Caption: Experimental workflow for characterizing POPC bilayer properties.
Caption: Interplay of physical properties in POPC bilayers.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of POPC bilayers, essential for their application in research and development. The provided quantitative data serves as a valuable reference, while the detailed experimental protocols offer practical guidance for researchers. The visualizations highlight the interconnectedness of these properties and the workflow for their determination. A thorough understanding of these fundamental characteristics is crucial for the rational design of liposomal drug delivery systems and for the accurate interpretation of biophysical studies involving model membranes.
References
- 1. Systematic implicit solvent coarse-graining of bilayer membranes: lipid and phase transferability of the force field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 7. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-POPC in Membrane Biophysics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the field of membrane biophysics. It serves as a key component in model membrane systems due to its structural resemblance to phospholipids (B1166683) found in eukaryotic cell membranes. POPC possesses a saturated palmitoyl (B13399708) chain at the sn-1 position and an unsaturated oleoyl (B10858665) chain at the sn-2 position, lending it intermediate packing properties and making it an excellent candidate for studies on lipid-protein interactions, membrane dynamics, and drug-membrane permeability.
This guide focuses on "(Rac)-POPC," a racemic mixture of POPC. While the vast majority of published research utilizes the enantiomerically pure form (POPC), the biophysical properties of the racemic mixture are generally considered to be comparable for many applications, particularly those involving bulk membrane properties. This document will synthesize key data and methodologies primarily from studies on POPC, with the understanding that these serve as a robust proxy for this compound.
Quantitative Data on POPC Membrane Properties
The biophysical characteristics of POPC membranes have been extensively studied. The following tables summarize key quantitative data from the literature, providing a valuable resource for researchers designing and interpreting experiments with this compound-containing model membranes.
Table 1: Structural Properties of Pure POPC Bilayers
| Parameter | Value | Temperature (°C) | Method | Reference |
| Area per lipid (AL) | ~64 Ų | 25 | SANS/SAXS | [1][2] |
| Bilayer thickness (dL) | 40.5 Å | 25 | SANS/SAXS | [1] |
| Headgroup-to-headgroup thickness (dHH) | 36.7 Å | 25 | SANS/SAXS | [1] |
| Volume per lipid (VL) | ~1230 ų | 25 | Densitometry | [1] |
| Main phase transition temperature (Tm) | -3 °C | - | Calorimetry | [2] |
Table 2: Influence of Cholesterol on POPC Membrane Properties
| Cholesterol (mol%) | Area per lipid (Ų) | Bilayer Thickness (Å) | Method | Reference |
| 0 | 64.3 ± 0.2 | 36.4 ± 0.1 | MD Simulation | [3] |
| 30 | ~0.65 nm² (65 Ų) | ~3.89 nm (38.9 Å) | MD Simulation | [4] |
| 40 | 50.1 ± 0.1 | 42.1 ± 0.1 | MD Simulation | [3] |
Note: The addition of cholesterol generally leads to an increase in acyl chain ordering, an increase in bilayer thickness, and a reduction in the lateral diffusion rate of phospholipids.[5][6]
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in membrane biophysics research. Below are protocols for common experiments involving POPC, which can be adapted for use with this compound.
Preparation of Unilamellar Vesicles (ULVs) by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), depending on the pore size of the filter used.
Materials:
-
This compound in chloroform (B151607)
-
Desired buffer (e.g., HEPES, PBS)
-
Rotary evaporator
-
Extruder device
-
Polycarbonate filters (e.g., 100 nm pore size for LUVs)
-
Nitrogen gas stream
Procedure:
-
A desired amount of this compound in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator.
-
The lipid film is further dried under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 24 hours to remove any residual solvent.[7]
-
The dry lipid film is hydrated with the desired buffer to form multilamellar vesicles (MLVs).
-
The MLV suspension is subjected to several freeze-thaw cycles to enhance lamellarity.
-
The suspension is then extruded through a polycarbonate filter with a defined pore size (e.g., 100 nm) multiple times (e.g., 31 passes) at a temperature above the lipid's main phase transition temperature (-3°C for POPC).[1][2]
-
The resulting solution of unilamellar vesicles is then incubated at room temperature for at least 24 hours to allow for equilibration.[2]
Molecular Dynamics (MD) Simulations of POPC Bilayers
MD simulations provide atomistic-level insights into the structure and dynamics of lipid membranes.
General Workflow:
-
System Setup: A POPC bilayer is constructed using a tool like CHARMM-GUI.[6] The bilayer is then solvated with water molecules (e.g., 50 water molecules per lipid).[5][6]
-
Force Field Selection: A suitable all-atom force field is chosen, such as CHARMM36, AMBER Lipid17, or Slipids.[5][6]
-
Equilibration: The system undergoes a series of equilibration steps, typically involving energy minimization, followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to relax the system.
-
Production Run: A long production run is performed in the NPT ensemble to collect data for analysis.
-
Analysis: Various properties are calculated from the trajectory, including area per lipid, bilayer thickness, order parameters, and lateral diffusion coefficients.[5][6]
Signaling Pathways Involving Phosphatidylcholine
Phosphatidylcholine is not only a structural component of membranes but also a substrate for enzymes involved in signaling pathways. One of the most critical is the phospholipase C (PLC) pathway.
Phospholipase C (PLC) Signaling Pathway
Phospholipase C is an enzyme that cleaves phospholipids just before the phosphate (B84403) group.[8] Specifically, it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] While the primary substrate is PIP2, the broader context of membrane composition, including the presence of this compound, influences the activity of membrane-bound enzymes.
The activation of PLC is initiated by various extracellular signals binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[9] The Gαq subunit of a G protein is a common activator of PLC.[8] The generated IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm.[10] DAG remains in the membrane and, in conjunction with the increased calcium concentration, activates protein kinase C (PKC).[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the interaction of a membrane protein with a this compound-based model membrane.
Conclusion
This compound is a valuable tool for creating biologically relevant model membranes. This guide provides a compilation of quantitative data and detailed protocols, primarily derived from studies on enantiomerically pure POPC, to aid researchers in their experimental design and data interpretation. The provided visualizations of a key signaling pathway and a general experimental workflow serve to further contextualize the application of this compound in membrane biophysics. As research in this field continues to evolve, the foundational knowledge presented here will remain a critical resource for scientists and professionals in drug development and related disciplines.
References
- 1. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 2. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase C - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. youtube.com [youtube.com]
Unveiling the Thermal Behavior of POPC: A Technical Guide to its Phase Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a ubiquitous unsaturated phospholipid, widely employed as a model system for biological membranes in pharmaceutical and biophysical research. Its structural resemblance to the lipids found in cellular membranes makes it an invaluable tool for studying lipid bilayer properties, drug-membrane interactions, and the formulation of lipid-based drug delivery systems. A critical parameter governing the physical state and function of POPC bilayers is its main phase transition temperature (Tm). This guide provides an in-depth exploration of the gel-to-liquid crystalline phase transition of POPC, presenting key quantitative data, detailed experimental methodologies for its determination, and visual representations of the underlying processes.
The Gel-to-Liquid Crystalline Phase Transition of POPC
The main phase transition of a lipid bilayer is the temperature at which it converts from a highly ordered "gel" phase (Lβ') to a more fluid and disordered "liquid crystalline" phase (Lα). This transition is a fundamental property that influences membrane fluidity, permeability, and the function of embedded proteins.
In the gel phase , which occurs at temperatures below the Tm, the saturated palmitoyl (B13399708) and unsaturated oleoyl (B10858665) chains of POPC are more ordered and tightly packed. This results in a thicker and less permeable bilayer.
As the temperature increases and reaches the liquid crystalline phase , the acyl chains become more disordered and motile. This leads to a thinner, more fluid, and more permeable membrane, which is the physiologically relevant state for most biological membranes.
The phase transition of POPC is a crucial consideration in drug delivery applications, as it can affect the stability, encapsulation efficiency, and release profile of liposomal formulations.
Quantitative Data on POPC Phase Transition Temperature
The main phase transition temperature of POPC has been determined by various techniques under different experimental conditions. The following table summarizes the key quantitative data available in the literature.
| Phase Transition Temperature (Tm) | Experimental Method | Experimental Conditions | Reference |
| -2 °C | Not Specified | Not Specified | [1] |
| ~270 K (-3.15 °C) | Molecular Dynamics Simulation | Fully hydrated bilayer | [2][3] |
| 270.5 K (-2.65 °C) | Not Specified | Not Specified | [4] |
| 269.7 K (-3.45 °C) | Differential Scanning Calorimetry (DSC) | Fully hydrated, in the absence of salt | [5] |
| Increased by up to 29.6 K | Differential Scanning Calorimetry (DSC) | In the presence of 3 M and 5 M CaCl2 | [5] |
Experimental Protocol: Determination of POPC Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6][7] It is a primary method for determining the phase transition temperature of lipid bilayers.[8][9][10][11][12]
Principle
DSC measures the difference in heat required to increase the temperature of a sample and a reference.[6] When the POPC liposome (B1194612) sample undergoes its phase transition, it absorbs heat (an endothermic process), resulting in a detectable peak in the DSC thermogram. The peak of this endotherm corresponds to the main phase transition temperature (Tm).
Materials
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) powder
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
-
Syringe with a fine-gauge needle
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology
-
POPC Liposome Preparation:
-
A known quantity of POPC powder is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
DSC Sample Preparation:
-
A precise volume of the POPC liposome suspension (typically 10-20 µL) is carefully transferred into a hermetic aluminum DSC pan.
-
An empty aluminum pan is used as a reference.
-
Both the sample and reference pans are hermetically sealed.
-
-
DSC Measurement:
-
The sample and reference pans are placed in the DSC cell.
-
The system is equilibrated at a starting temperature well below the expected Tm of POPC (e.g., -20°C).
-
The temperature is then scanned upwards at a constant heating rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 20°C).
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak.
-
The temperature at the maximum of this peak is determined as the main phase transition temperature (Tm).
-
The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).
-
Visualizing the POPC Phase Transition and its Determination
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Schematic representation of the gel-to-liquid crystalline phase transition in a POPC bilayer.
Figure 2: Experimental workflow for determining the phase transition temperature of POPC using DSC.
Conclusion
The main phase transition temperature of POPC is a fundamental parameter that dictates the physical properties and behavior of POPC-based lipid bilayers. A thorough understanding of this transition is essential for researchers and professionals in drug development and biomembrane research. Differential Scanning Calorimetry provides a robust and reliable method for determining the Tm of POPC, offering valuable insights into the thermodynamic properties of these model membrane systems. The data and protocols presented in this guide serve as a comprehensive resource for the accurate characterization of POPC and its application in advanced research and formulation development.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular characterization of gel and liquid-crystalline structures of fully hydrated POPC and POPE bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chiral Purity in Phospholipid Applications: A Technical Guide to Racemic versus Enantiomerically Pure POPC
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone phospholipid in the formulation of model membranes and lipid-based drug delivery systems. While naturally occurring POPC is enantiomerically pure, synthetic routes can produce either the pure enantiomer or a racemic mixture. The stereochemistry at the sn-2 position of the glycerol (B35011) backbone is a critical determinant of the physicochemical properties and biological interactions of POPC. This technical guide provides an in-depth comparison of racemic and enantiomerically pure POPC, detailing their synthesis, physical properties, and biological implications. Experimental protocols for their synthesis and characterization are provided, alongside a discussion of the stereospecificity of enzyme interactions and the resulting impact on cellular signaling.
Introduction
The chirality of phospholipids (B1166683) plays a pivotal role in the structure and function of biological membranes. The glycerol backbone of glycerophospholipids, such as POPC, possesses a chiral center at the sn-2 position. In nature, these lipids exist almost exclusively as a single enantiomer. However, chemical synthesis can yield either enantiomerically pure forms or a racemic mixture of the two. The choice between using a racemic mixture or a pure enantiomer of POPC can have profound consequences for research and pharmaceutical applications, influencing membrane properties, drug delivery efficacy, and interactions with biological systems.
Synthesis of Racemic and Enantiomerically Pure POPC
The synthesis of POPC can be tailored to produce either a racemic mixture or a specific enantiomer.
Racemic POPC Synthesis: Racemic synthesis typically starts from achiral precursors like glycerol. The non-specific acylation of the hydroxyl groups on the glycerol backbone results in a 1:1 mixture of the R and S enantiomers.
Enantiomerically Pure POPC Synthesis: The synthesis of enantiomerically pure POPC requires a stereospecific approach. This can be achieved by using a chiral starting material, such as sn-glycero-3-phosphocholine, or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described, which can be adapted for POPC.
Physicochemical Properties: A Comparative Analysis
While enantiomers exhibit identical physical properties in a non-chiral environment, the properties of a racemic mixture can differ from those of the pure enantiomers. This is due to the different intermolecular interactions between like (R-R or S-S) and unlike (R-S) enantiomers in the crystalline state.
| Property | Pure Enantiomer (sn-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | Racemic POPC (rac-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) |
| Melting Point (Tm) | May differ from the racemic mixture. For POPC, the Tm is -2°C. | Can be higher or lower than the pure enantiomers depending on the crystal lattice energy of the racemate versus the pure enantiomer. |
| Solubility | May differ from the racemic mixture. | Can be higher or lower than the pure enantiomers. |
| Crystal Packing | Homochiral interactions (R-R or S-S). | Heterochiral interactions (R-S) can lead to a more or less stable crystal lattice. |
| Optical Rotation | Optically active (rotates plane-polarized light). | Optically inactive (net rotation is zero). |
Table 1: Comparative Physicochemical Properties of Pure Enantiomer and Racemic POPC.
Biological Implications of POPC Stereochemistry
The stereochemistry of POPC has significant consequences for its interaction with biological systems, particularly in the fields of drug delivery and enzymology.
Drug Delivery with Lipid Nanoparticles
Recent studies have highlighted the critical role of lipid stereochemistry in the efficacy and tolerability of lipid nanoparticles (LNPs) for mRNA delivery. While these studies did not use POPC as the ionizable lipid, they demonstrate a crucial principle that is applicable to lipid-based formulations. LNPs formulated with a stereopure ionizable lipid (the S enantiomer) showed significantly higher mRNA delivery efficiency in vivo compared to LNPs made with the racemic mixture or the R enantiomer.[1]
| LNP Formulation | Relative mRNA Delivery Efficiency |
| Stereopure (S-enantiomer) | Up to 2.8-fold higher than racemic |
| Racemic | Baseline |
| Stereopure (R-enantiomer) | Lower than racemic |
Table 2: In Vivo mRNA Delivery Efficiency of LNPs with Stereopure vs. Racemic Ionizable Lipids.[1]
These findings suggest that the stereochemistry of the lipid components in LNPs can influence their interaction with cellular machinery, leading to improved therapeutic outcomes.
Stereospecificity of Phospholipase A2
Phospholipase A2 (PLA2) is a family of enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a fatty acid and a lysophospholipid. PLA2 enzymes are highly stereospecific and preferentially hydrolyze the naturally occurring sn-3-phospholipids (which have the R configuration at the sn-2 position). The S-enantiomer is often a poor substrate or an inhibitor of PLA2.
This stereospecificity is fundamental to the role of PLA2 in cellular signaling. The products of PLA2-mediated hydrolysis of POPC, lysophosphatidylcholine (B164491) (LPC), and oleic acid, are both important signaling molecules.
Signaling Pathways
The stereospecific action of PLA2 on POPC is an integral part of cellular signaling cascades. The production of LPC, a bioactive lipid, initiates a variety of downstream signaling events. LPC can activate G protein-coupled receptors and protein kinase C, influencing processes such as cell proliferation, differentiation, and inflammation.[2][3][4]
References
- 1. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
role of POPC in eukaryotic cell membranes
An In-depth Technical Guide on the Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in Eukaryotic Cell Membranes
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous glycerophospholipid and a fundamental component of eukaryotic cell membranes.[1] Its unique molecular structure, featuring one saturated (palmitic acid) and one unsaturated (oleic acid) acyl chain, imparts critical biophysical properties to the membrane, influencing fluidity, thickness, permeability, and the formation of specialized microdomains.[2] This technical guide provides a comprehensive overview of the multifaceted role of POPC, consolidating quantitative biophysical data, detailing its interactions with other membrane constituents, and exploring its involvement in cellular signaling and apoptosis. Furthermore, it outlines key experimental methodologies for studying POPC-containing membranes and discusses its significance in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal membrane lipid.
Core Biophysical Properties of POPC Bilayers
POPC's asymmetric acyl chains are central to its function, creating a balance between the order imparted by the saturated palmitoyl (B13399708) chain and the disorder introduced by the unsaturated oleoyl (B10858665) chain. This results in a fluid membrane state under physiological conditions, making POPC an ideal model for studying the liquid-disordered (Ld) phase of biological membranes.[2][3]
Quantitative Data on POPC Membranes
The following table summarizes key biophysical parameters of pure POPC bilayers, compiled from various experimental and computational studies. These values serve as a crucial baseline for understanding more complex, multi-component membrane systems.
| Property | Value | Conditions / Notes | Source(s) |
| Main Phase Transition Temp. (Tm) | -2 °C (269.7 K) | From gel (Lβ) to liquid crystalline (Lα) phase. | [4][5] |
| Transition Enthalpy (ΔH) | 32.8 kJ/mol | [4] | |
| Bilayer Thickness (Phosphate-to-Phosphate, d_HH) | 3.67 nm (36.7 Å) | Fully hydrated, at 25°C. | [6] |
| Hydrocarbon Thickness | ~2.8 nm | Calculated from total thickness. | [7] |
| Total Bilayer Thickness (d_L) | 4.05 - 4.21 nm | Determined by SANS and SAXS. | [6][8] |
| Area per Lipid (A_L) | ~64 Ų | At 25°C. | [6][9] |
| Volume per Lipid (V_L) | ~1280 ų | At 25°C, remains stable with ion addition. | [6][9] |
| Water Permeability Coefficient (P_f) | 12.0 (±1.4) × 10⁻³ cm/s | At 20°C. | [10] |
Interactions with Other Membrane Components
The biological function of POPC is heavily influenced by its interactions with other lipids and embedded proteins. These interactions dictate the lateral organization and physical properties of the cell membrane.
Interaction with Cholesterol
Cholesterol is a critical modulator of membrane properties in eukaryotes. When incorporated into POPC bilayers, it has several well-documented effects:
-
Ordering Effect : Cholesterol increases the conformational order of POPC's acyl chains, particularly the saturated palmitoyl chain, leading to a more condensed and less permeable membrane.[11][12] This is often referred to as the liquid-ordered (Lo) phase.
-
Fluidity Reduction : It decreases the lateral diffusion of POPC molecules. For example, the lateral diffusion coefficient can decrease from ~1 µm²/s in a pure POPC bilayer to ~0.3 µm²/s at 50 mol% cholesterol.[13]
-
Increased Thickness : The ordering effect causes the bilayer to thicken. Adding 40 mol% cholesterol can increase the thickness of a POPC membrane.[7][12]
| Property (POPC Bilayer) | 0 mol% Cholesterol | 40-50 mol% Cholesterol | Source(s) |
| Bilayer Thickness | ~4.21 nm | Increased | [7][12] |
| Area per Lipid | ~64 Ų | Decreased | [12] |
| Lateral Diffusion Coefficient | ~1 µm²/s | ~0.3 µm²/s | [13] |
Interaction with Other Phospholipids (B1166683) and Lipid Rafts
In multi-component membranes, POPC is typically found in the liquid-disordered (Ld) phase. It plays a crucial role in the formation of lipid rafts—dynamic microdomains enriched in sphingolipids, cholesterol, and specific proteins that are involved in signal transduction and membrane trafficking.[2][14]
-
Phase Coexistence : In ternary mixtures with a high-melting lipid like dipalmitoylphosphatidylcholine (DPPC) and cholesterol, POPC segregates into the Ld phase, coexisting with the Lo phase (DPPC + cholesterol).[3]
-
Linactant Behavior : POPC can act as a "line-active" agent, accumulating at the boundaries between Ld and Lo domains. This behavior reduces the line tension at the domain interface, influencing the size and stability of lipid rafts.[3][15]
Interaction with Membrane Proteins
The physical state of the POPC-dominated lipid environment is critical for the function of integral membrane proteins.
-
Hydrophobic Matching : The thickness of the POPC bilayer must be sufficient to accommodate the hydrophobic transmembrane domains of proteins. A mismatch can induce local membrane thinning or thickening, or cause the protein to tilt, affecting its function.[7] For instance, a pure POPC bilayer may be too thin for certain proteins like the serotonin (B10506) transporter (SERT), but the addition of cholesterol increases the thickness to achieve a better match.[7]
-
Lipid-Mediated Interactions : The way POPC molecules pack around proteins can create generic, non-specific forces between them. In POPC bilayers, this interaction is typically repulsive at intermediate ranges and attractive at short ranges for small- to medium-sized proteins, favoring the association of α-helices.[16]
Role in Cellular Processes
POPC is not merely a structural component; it is an active participant in vital cellular functions.
Signal Transduction
While not typically a direct signaling molecule itself, POPC forms the matrix in which many signaling events occur. The fluidity and organization of the POPC-rich membrane environment are essential for the diffusion, interaction, and conformational changes of receptor and effector proteins.[17] Furthermore, other phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), which are present in the membrane, are precursors to critical second messengers. The hydrolysis of PIP2 by phospholipase C (PLC) generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), initiating a cascade of intracellular events.[18][19][20]
Apoptosis
During programmed cell death (apoptosis), the asymmetric distribution of phospholipids in the plasma membrane is disrupted. Phosphatidylserine (PS), normally confined to the inner leaflet, is exposed on the cell surface.[21][22] This process, occurring within a membrane predominantly composed of lipids like POPC, serves as a critical "eat-me" signal for phagocytes.[22] While POPC itself is not the signal, its role in maintaining the overall structure and fluidity of the membrane is a prerequisite for the enzymatic activity (flippases, scramblases) that leads to PS exposure.
Applications in Drug Development and Delivery
POPC's well-characterized properties and biological relevance make it an invaluable tool in pharmaceutical sciences.
Model Membranes for Drug Interaction Studies
Researchers frequently use POPC-based model membranes, such as vesicles or supported lipid bilayers, to study how drugs interact with and permeate cell membranes.[2][23] These models allow for the systematic investigation of a drug's effects on membrane properties like fluidity and phase organization. For example, anticancer alkylphospholipids like edelfosine (B1662340) have been shown to increase the fluidity of raft-like model membranes containing POPC, sphingomyelin, and cholesterol.[23][24]
Liposomal Drug Delivery
POPC is a key component in the formulation of liposomes, which are spherical vesicles used to encapsulate and deliver drugs.[25] Its biocompatibility, low transition temperature, and stable bilayer formation are highly desirable characteristics. By mixing POPC with other lipids (like cholesterol for stability or PEGylated lipids to prolong circulation time), drug delivery systems can be engineered for specific applications, including cancer therapy and vaccines.[25][26]
Key Experimental Methodologies
A variety of biophysical techniques are employed to study POPC membranes. Understanding these protocols is essential for interpreting and designing experiments.
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This is a standard method for creating model membrane vesicles of a defined size.
-
Lipid Film Hydration : A known quantity of POPC (and other lipids, if applicable) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is placed under a vacuum for several hours to remove residual solvent.
-
Hydration : The lipid film is hydrated with an aqueous buffer solution at a temperature well above the lipid's Tm. The solution is vortexed to detach the lipids from the glass, forming multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles : The MLV suspension is subjected to several cycles of freezing (in liquid nitrogen) and thawing to enhance lamellarity and encapsulation efficiency.
-
Extrusion : The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process forces the MLVs to break down and re-form into unilamellar vesicles (LUVs) with a diameter close to the pore size.
-
Characterization : The size distribution of the resulting LUVs is confirmed using techniques like Dynamic Light Scattering (DLS).
Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers, such as the main phase transition temperature (Tm).
-
Sample Preparation : A hydrated lipid suspension (e.g., MLVs) is prepared at a known concentration.
-
Loading : A precise volume of the lipid sample is loaded into an aluminum DSC pan, which is then hermetically sealed. An identical pan containing only the buffer is prepared as a reference.
-
Thermal Scan : The sample and reference pans are placed in the calorimeter and heated (and/or cooled) at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis : The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature plot indicates a phase transition. The peak's apex corresponds to the Tm, and the area under the peak is integrated to calculate the transition enthalpy (ΔH).[4]
Protocol: Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
These scattering techniques are used to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.[6][9]
-
Sample Preparation : Unilamellar vesicles (ULVs) are prepared as described in section 5.1. For SANS, experiments are often performed in D₂O to enhance contrast.
-
Scattering Experiment : The vesicle solution is placed in a sample holder, and a collimated beam of X-rays or neutrons is passed through it. The scattered radiation is collected by a 2D detector.
-
Data Reduction : The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity (I) versus the scattering vector (q).
-
Modeling and Analysis : The resulting scattering curve is fitted to a mathematical model that describes the form factor of a unilamellar vesicle. From this fit, structural parameters like the bilayer thickness (d_L), headgroup-to-headgroup distance (d_HH), and area per lipid (A_L) can be extracted.[6][9]
Methodology: All-Atom Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insight into the dynamics and interactions within a POPC bilayer.[27][28][29]
-
System Setup : A model bilayer is constructed in silico, typically with 64-128 POPC molecules per leaflet, along with cholesterol or proteins if desired. The bilayer is then solvated with a large number of water molecules in a periodic simulation box.
-
Force Field Selection : An appropriate force field (e.g., CHARMM36, Slipids) is chosen to describe the interatomic interactions.[29]
-
Equilibration : The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.
-
Production Run : A long simulation (nanoseconds to microseconds) is performed to collect trajectory data.
-
Analysis : The trajectory is analyzed to calculate properties such as area per lipid, bilayer thickness, acyl chain order parameters, diffusion coefficients, and interaction energies between different components.[27][29]
Conclusion
POPC is far more than a passive structural lipid; it is a dynamic and integral player in the architecture and function of eukaryotic cell membranes. Its unique biophysical properties, stemming from its hybrid acyl chain composition, establish a baseline for membrane fluidity and organization. Its interactions with cholesterol, other lipids, and proteins are fundamental to the formation of functional domains and the regulation of protein activity. By providing the essential environment for cellular processes like signal transduction and apoptosis, and serving as a cornerstone for building model membranes and drug delivery vehicles, POPC remains an indispensable molecule for both fundamental cell biology research and advanced pharmaceutical development.
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Physical properties of the hybrid lipid POPC on micrometer-sized domains in mixed lipid membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Push–Pull Mechanism for Lipid Raft Formation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 18. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 19. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. View of Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]
- 24. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 26. mdpi.com [mdpi.com]
- 27. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cholesterol Surrogates: A Comparison of Cholesterol and 16:0 Ceramide in POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering the Assembly of POPC Nanodiscs: A Guide for Researchers
Application Notes and Protocols for the Preparation of Phospholipid Bilayer Nanodiscs
For researchers, scientists, and professionals in drug development, the ability to study membrane proteins in a native-like environment is paramount. Nanodiscs offer a robust platform for solubilizing and stabilizing membrane proteins in a soluble, detergent-free system, thereby facilitating a wide range of downstream applications, including structural biology, binding assays, and functional studies.[1][2] This document provides a detailed guide to the preparation of nanodiscs using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a commonly used zwitterionic phospholipid that mimics the fluidity of biological membranes.[1][2][3]
The formation of nanodiscs is a self-assembly process driven by the removal of detergent from a mixture of Membrane Scaffold Protein (MSP), phospholipids (B1166683), and optionally, a target membrane protein.[4][5] The MSP, an engineered apolipoprotein, forms a "belt" that encircles a small patch of the phospholipid bilayer, creating a soluble, disc-shaped particle. The size of the nanodisc is determined by the length of the MSP variant used.[2][6]
This guide will detail the protocols for assembling both "empty" POPC nanodiscs and nanodiscs containing a membrane protein of interest.
Key Experimental Parameters and Reagent Ratios
The successful and reproducible assembly of monodisperse nanodiscs hinges on the precise control of several key parameters, most notably the molar ratio of phospholipids to Membrane Scaffold Protein (MSP).[2] Different MSP variants create nanodiscs of varying diameters, thus requiring different numbers of lipid molecules to form a stable bilayer. The optimal ratios for POPC with commonly used MSP variants are summarized below.
| Membrane Scaffold Protein (MSP) Variant | POPC:MSP Molar Ratio (per monomer of MSP) | Resulting Nanodisc Diameter (approx.) |
| MSP1D1 | 65:1 | ~10 nm |
| MSP1E3D1 | 130:1 | ~12-13 nm |
Note: These ratios are starting points and may require empirical optimization for specific applications or when incorporating a membrane protein.[3][7]
Experimental Workflow for POPC Nanodisc Assembly
The general workflow for the preparation of POPC nanodiscs, both with and without an incorporated membrane protein, is depicted below. The process begins with the preparation of a lipid/detergent mixture, followed by the addition of MSP and the target protein (if applicable). The self-assembly is then initiated by the removal of the detergent, and the final nanodiscs are purified.
Figure 1. A schematic overview of the experimental workflow for the preparation of POPC nanodiscs.
Protocol 1: Preparation of Empty POPC Nanodiscs
This protocol describes the assembly of nanodiscs composed of POPC and an MSP variant, without the incorporation of a membrane protein.
Materials and Reagents:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform
-
Membrane Scaffold Protein (MSP), lyophilized or in a storage buffer
-
Sodium cholate
-
Standard Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA
-
Chloroform and Nitrogen gas
-
Bio-Beads SM-2 or equivalent adsorbent for detergent removal
-
Size exclusion chromatography (SEC) column (e.g., Superdex 200 10/300 GL)
Methodology:
-
Preparation of POPC Film:
-
In a glass tube, add the desired amount of POPC in chloroform.
-
Dry the lipid into a thin film under a gentle stream of nitrogen gas while rotating the tube.
-
To ensure complete removal of the solvent, place the tube under high vacuum for at least 4 hours, or overnight.[4] The dried lipid film should appear as a white, opaque layer.[4]
-
-
Solubilization of POPC:
-
Prepare a stock solution of 100 mM sodium cholate in Standard Buffer.
-
Add the sodium cholate solution to the dried POPC film to achieve a final POPC concentration of 50 mM. The molar ratio of cholate to POPC should be 2:1.[4][5]
-
Vortex or sonicate the mixture until the lipid film is completely dissolved and the solution is clear.
-
-
Assembly of Nanodiscs:
-
In a microcentrifuge tube, combine the MSP and the solubilized POPC/cholate mixture at the desired molar ratio (e.g., 1:65 for MSP1D1).
-
Adjust the volume with Standard Buffer to ensure the final lipid concentration is between 7 mM and 18 mM.[5] The final cholate concentration should be above 14 mM.[5]
-
Incubate the mixture on ice for at least 15 minutes.[4] For POPC, the assembly should be conducted on ice or at 4°C.[5][8]
-
-
Detergent Removal and Self-Assembly:
-
Purification of Nanodiscs:
-
Carefully remove the supernatant from the Bio-Beads.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any aggregates.[3][9]
-
Purify the nanodiscs by size exclusion chromatography (SEC) using a column such as a Superdex 200 10/300 GL.[3][4] Elute with Standard Buffer at a flow rate of 0.5 mL/min.[3][4]
-
Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak.[1][3]
-
Protocol 2: Incorporation of a Membrane Protein into POPC Nanodiscs
This protocol outlines the procedure for incorporating a detergent-solubilized membrane protein into POPC nanodiscs.
Additional Materials:
-
Purified target membrane protein solubilized in a suitable detergent.
-
Secondary detergent (if different from the one used for protein purification).
Methodology:
-
Prepare the Nanodisc Reconstitution Mixture:
-
Follow steps 1 and 2 from Protocol 1 to prepare the cholate-solubilized POPC.
-
In a separate tube, prepare the MSP solution in Standard Buffer.
-
-
Prepare the Target Membrane Protein:
-
Ensure your target membrane protein is purified and solubilized in a suitable detergent. The concentration of the protein should be known.[9]
-
-
Mixing and Assembly:
-
Combine the cholate-solubilized POPC and the MSP solution.
-
Add the detergent-solubilized target membrane protein to the POPC/MSP mixture. A common starting point is a molar ratio of MSP to target protein of 10:1 to 20:1 to favor the incorporation of a single protein per nanodisc.[9][10]
-
The final lipid concentration should be maintained between 5-20 mM. Ensure the final cholate concentration is above 14 mM.[4][5]
-
Incubate the complete mixture on ice for at least 5 minutes, or longer, up to 2 hours.[9]
-
-
Detergent Removal and Protein Incorporation:
-
Purification and Analysis:
-
Separate the assembled nanodiscs from the Bio-Beads and filter the solution as described in Protocol 1.
-
Purify the protein-containing nanodiscs using size exclusion chromatography.[9] The elution profile should show a peak corresponding to the protein-loaded nanodiscs, which may be shifted compared to empty nanodiscs.
-
If the target protein and MSP have different affinity tags, affinity chromatography can be used to separate protein-containing nanodiscs from empty ones.[9]
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.[9]
-
Troubleshooting and Optimization
The formation of homogeneous and stable nanodiscs may require some optimization. Key factors to consider include:
-
Lipid to MSP Ratio: This is a critical parameter. If the ratio is too high, larger aggregates or liposomes may form.[3] A titration of the lipid:MSP ratio is recommended to find the optimal condition.[3]
-
Detergent Choice and Concentration: Sodium cholate is widely used, but other detergents may be required for specific membrane proteins. The final concentration of all detergents in the assembly mixture is important for successful reconstitution.[4]
-
Temperature: The assembly temperature should be close to the phase transition temperature of the lipid. For POPC, this is typically done at 4°C or on ice.[8]
By following these detailed protocols and considering the key experimental parameters, researchers can successfully produce high-quality POPC nanodiscs for a multitude of biophysical and structural studies of membrane proteins.
References
- 1. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 3. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 5. publish.illinois.edu [publish.illinois.edu]
- 6. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
- 10. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for Membrane Protein Reconstitution Using POPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful reconstitution of membrane proteins into a lipid bilayer that mimics their native environment is a critical step for their functional and structural characterization.[1][2][3][4][5] 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a widely used zwitterionic phospholipid for creating these model membranes due to its chemical and physical properties that resemble those of eukaryotic cell membranes.[6][7] POPC's fluid phase at room temperature provides a suitable environment for the proper folding and activity of many membrane proteins.[6] These application notes provide detailed protocols and quantitative data for the reconstitution of membrane proteins into POPC-based liposomes and nanodiscs, two common platforms for in vitro studies.[8]
Key Advantages of Using POPC for Reconstitution
-
Biomimetic Properties: POPC bilayers mimic the fluidity and thickness of natural cell membranes, providing a suitable environment for membrane protein function.[6]
-
Phase Behavior: POPC exists in the liquid-crystalline phase over a broad temperature range, which is crucial for the mobility and function of reconstituted proteins.[9]
-
Commercial Availability: High-purity POPC is readily available from various commercial suppliers.[7]
-
Versatility: POPC can be used alone or in combination with other lipids, such as POPG, to modulate membrane properties like surface charge and fluidity.[10][11][12]
Quantitative Data for POPC-Based Reconstitution
The following tables summarize key quantitative parameters for successful membrane protein reconstitution in POPC-based systems, compiled from various sources.
Table 1: Recommended Lipid-to-Protein Molar Ratios (LPRs) for Different Systems
| Membrane Protein Type | Reconstitution System | Recommended LPR (mol/mol) | Reference(s) |
| G protein-coupled receptors (GPCRs) | Nanodiscs | 50:1 to 80:1 (MSP:NTS1) | [13] |
| Influenza A M2 Protein | Liposomes | 500:1 | [10] |
| Rhodopsin | Nanodiscs | 168:1 (POPC:rho) | [14] |
| Potassium Channel (Kv) | Liposomes | 0.5, 1.5, 2.5 (Initial screen) | [15] |
| Reaction Center (RC) | Liposomes | 1000:1 to 8000:1 | [16] |
Table 2: Common Detergents and Their Properties for POPC-Based Reconstitution
| Detergent | Chemical Name | Critical Micelle Concentration (CMC) | Removal Method(s) | Reference(s) |
| Cholate (B1235396) | Sodium cholate | 12-40 mM (in reconstitution mixture) | Dialysis, Bio-Beads | [14] |
| DDM | n-Dodecyl-β-D-maltoside | 0.01% | Dialysis, Bio-Beads | [1] |
| OG | n-Octyl-β-D-glucopyranoside | 19-25 mM | Dialysis, Bio-Beads | [10] |
| Triton X-100 | Polyoxyethylene (10) isooctylphenyl ether | 0.2-0.9 mM | Bio-Beads, Gel filtration | [17] |
Experimental Protocols
Protocol 1: Preparation of POPC Liposomes
This protocol describes the preparation of unilamellar POPC liposomes by the extrusion method, a common technique for generating vesicles of a defined size.[10]
Materials:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) in chloroform (B151607)
-
Buffer (e.g., 50 mM Tris pH 8, 100 mM KCl, 1 mM EDTA)[10]
-
Nitrogen gas
-
High-vacuum pump
-
Mini-extruder with polycarbonate filters (e.g., 200 nm)[10]
-
Glass vials
Procedure:
-
In a glass vial, prepare a solution of POPC in chloroform. For a 4:1 molar ratio of POPC:POPG, combine the respective chloroform solutions.[10]
-
Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.[10][18]
-
Place the vial under a high vacuum for at least one hour to remove any residual chloroform.[10][18]
-
Hydrate the lipid film with the desired buffer for 30 minutes.[10]
-
Vortex the suspension for 2 minutes to resuspend the lipid film, forming multilamellar vesicles (MLVs).[10]
-
Assemble the mini-extruder with the desired polycarbonate filter size (e.g., 200 nm).[10]
-
Extrude the lipid suspension through the filter 15 times to form small unilamellar vesicles (SUVs).[10]
Protocol 2: Membrane Protein Reconstitution into POPC Liposomes by Detergent Removal
This protocol outlines the reconstitution of a detergent-solubilized membrane protein into pre-formed POPC liposomes using Bio-Beads for detergent removal.[10][13]
Materials:
-
Purified membrane protein solubilized in a detergent-containing buffer
-
Pre-formed POPC liposomes (from Protocol 1)
-
Detergent (e.g., octylglucoside - OG)[10]
-
Reconstitution buffer (same as used for liposome (B1194612) preparation)
-
Centrifugal filter devices for concentration[10]
Procedure:
-
Detergent Saturation of Liposomes: Add the detergent (e.g., OG) to the pre-formed POPC liposomes until they are saturated. The saturation point can be determined by monitoring the light scattering of the solution, which will decrease as the liposomes are saturated.[10]
-
Protein-Detergent Micelle Preparation: Prepare a mixture of the purified membrane protein and detergent to form protein-detergent micelles. The detergent concentration should be above its CMC.[10]
-
Mixing: Add the protein-detergent micelles to the detergent-saturated liposomes. A common protein-to-lipid molar ratio to start with is 1:500.[10]
-
Detergent Removal: Add washed Bio-Beads to the mixture to absorb the detergent. A typical procedure involves adding aliquots of Bio-Beads and incubating for a set time (e.g., 6 aliquots for 15 minutes each).[10] The efficiency of detergent removal can be monitored using a colorimetric assay.[10]
-
Proteoliposome Collection: Carefully remove the proteoliposome solution from the Bio-Beads.
-
Concentration: Concentrate the proteoliposome solution using a centrifugal filter device to the desired protein concentration.[10]
Protocol 3: Reconstitution of a Membrane Protein into POPC Nanodiscs
This protocol describes the self-assembly method for reconstituting a membrane protein into POPC nanodiscs using a Membrane Scaffold Protein (MSP).[14]
Materials:
-
Purified membrane protein solubilized in a detergent-containing buffer
-
Membrane Scaffold Protein (MSP), e.g., MSP1E3D1[14]
-
POPC stock solution in a buffer containing cholate (e.g., 0.1 M POPC in buffer with 0.2 M cholate)[14]
-
Bio-Beads SM-2[14]
-
Buffer 1 (20 mM Tris, 100 mM NaCl, pH 7.4)[14]
-
Gel filtration column (e.g., Superdex 200)[14]
Procedure:
-
Reconstitution Mixture Preparation: On ice, mix the detergent-solubilized membrane protein, MSP, and the POPC/cholate solution at the desired molar ratio (e.g., 1:168:0.05 for MSP:POPC:rhodopsin).[14] Ensure the final cholate concentration is between 12-40 mM.[14]
-
Detergent Removal and Self-Assembly: Add washed Bio-Beads to the mixture and incubate overnight at 4°C with gentle agitation to remove the detergent and initiate nanodisc self-assembly.[14]
-
Purification: Remove the solution from the Bio-Beads and filter it. Purify the reconstituted nanodiscs using a gel filtration column.[14]
-
Analysis: Monitor the elution profile (e.g., at a wavelength specific to the protein) to identify the peak corresponding to the assembled nanodiscs.[14]
Visualizations
Experimental Workflow for Liposome Reconstitution
Caption: Workflow for membrane protein reconstitution into POPC liposomes.
Mechanism of Detergent-Mediated Reconstitution
Caption: Detergent-mediated reconstitution of membrane proteins into liposomes.
Functional Assays for Reconstituted Proteins
Once reconstituted, the functionality of the membrane protein can be assessed using various assays. The choice of assay depends on the specific protein and its function.
-
Transport Assays: For transporters and channels, function can be measured by monitoring the flux of ions or small molecules across the proteoliposome membrane.[19] This often involves creating an electrochemical gradient and measuring the transport activity using techniques like fluorescence spectroscopy or radioisotope uptake.[19]
-
Enzyme Activity Assays: For membrane-bound enzymes, activity can be measured by providing the substrate and monitoring the formation of the product over time.
-
Ligand Binding Assays: For receptors, ligand binding can be quantified using radiolabeled ligands or fluorescence-based techniques.
-
Structural Studies: Proteoliposomes and nanodiscs are suitable for structural analysis by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[3][19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein Aggregation | - Incomplete detergent removal- Incorrect lipid-to-protein ratio- Inappropriate buffer conditions | - Ensure complete detergent removal using sufficient Bio-Beads or longer dialysis- Optimize the lipid-to-protein ratio- Screen different buffer pH and ionic strength |
| Low Reconstitution Efficiency | - Inefficient detergent removal- Protein instability | - Use a more efficient detergent removal method (e.g., Bio-Beads over dialysis for low CMC detergents)- Perform reconstitution at a lower temperature (e.g., 4°C) |
| Proteoliposome Instability | - Incorrect lipid composition- Residual detergent | - Consider adding cholesterol or other lipids to stabilize the bilayer- Verify complete detergent removal |
| Loss of Protein Activity | - Denaturation during reconstitution- Unfavorable lipid environment | - Use a milder detergent- Screen different lipid compositions (e.g., add charged lipids like POPG) |
Conclusion
Reconstitution of membrane proteins into POPC-based model membranes is a powerful and versatile technique for a wide range of functional and structural studies.[3][20][21][22] The protocols and data presented here provide a solid foundation for researchers to successfully reconstitute their membrane protein of interest and advance their understanding of its biological role. Careful optimization of key parameters such as lipid composition, lipid-to-protein ratio, and detergent removal strategy is essential for obtaining functionally active and stable proteoliposomes or nanodiscs.[1]
References
- 1. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Physical properties of the lipid bilayer membrane made of calf lens lipids: EPR spin labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POPC - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Ergosterol in POPC Membranes: Physical Properties and Comparison with Structurally Similar Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of G protein-Coupled Receptors into a Model Bilayer System: Reconstituted High Density Lipoprotein Particles (rHDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reconstitution of Membrane-tethered Postsynaptic Density Condensates Using Supported Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04938H [pubs.rsc.org]
- 20. Rationale for the Quantitative Reconstitution of Membrane Proteins into Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 22. Rationale for the Quantitative Reconstitution of Membrane Proteins into Proteoliposomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for POPC Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes as a versatile platform for drug delivery. POPC is a zwitterionic phospholipid widely utilized in the formation of lipid nanoparticles (LNPs) and liposomes due to its biocompatibility, biodegradability, and ability to form stable bilayers that mimic natural cell membranes.[1][2][3] This document outlines detailed protocols for the preparation, drug loading, and characterization of POPC liposomes, along with key quantitative data and visual workflows to guide researchers in their drug delivery applications.
Overview of POPC Liposomes
POPC's structure, with a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, provides a balance of fluidity and stability to lipid bilayers, making it an ideal component for drug delivery systems.[3] Liposomes formulated with POPC can encapsulate both hydrophilic drugs within their aqueous core and hydrophobic drugs within the lipid bilayer.[2][4][5] The versatility of POPC allows for its use in various liposomal formulations, including conventional liposomes, PEGylated (stealth) liposomes for longer circulation times, and targeted liposomes for specific cell or tissue delivery.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on POPC-containing liposomes, providing a reference for formulation development.
Table 1: Formulation and Characterization of POPC-Containing Liposomes
| Lipid Composition (molar ratio) | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug/Molecule Loaded | Reference |
| DOPC:POPC:DPPC (46:12:42) | 127.5 | -7.24 | 20.24 | Calcein | [8] |
| POPC/DHPC (bicelle dilution) | 32-36 | Not Reported | Not Reported | Not Applicable | [9] |
| NOTA-OL/POPC (10:90) | ~50 | Not Reported | Not Reported | Gallium-68 | [1] |
| POPC (90 mg/ml) / DMPG (10 mg/ml) | 121.8 | -15.8 | Not Reported | Calcein | [10] |
| Fasudil/PL (POPC based) | 132.5 ± 1.6 | -21.6 ± 0.9 | 78.6 ± 0.3 | Fasudil | [11] |
Table 2: Factors Influencing Drug Loading and Release in Liposomes
| Factor | Observation | Impact on Drug Delivery | Reference |
| Phospholipid:Cholesterol Ratio | Increasing cholesterol can improve stability but may decrease drug entrapment for some drugs. A 70:30 lipid:cholesterol ratio is often optimal. | Modulates membrane fluidity and permeability, affecting drug retention and release. | [12][13] |
| Drug-to-Lipid Ratio | Optimal ratios vary depending on the drug. For primaquine (B1584692) and chloroquine, they were 1:10 and 1:3, respectively. | Affects encapsulation efficiency and the overall therapeutic dose that can be delivered. | [12] |
| Hydration Volume | The volume of the aqueous phase during hydration can significantly impact entrapment efficiency. | Influences the initial encapsulation of hydrophilic drugs. | [12] |
| pH Gradient (Active Loading) | A pH gradient across the liposome (B1194612) membrane can achieve encapsulation efficiencies of up to 98% for weak base drugs. | Enables high drug loading and stable entrapment. | [4][14] |
| Temperature | Incubation at temperatures above the lipid's phase transition temperature is crucial for passive loading and membrane permeability. | Affects membrane fluidity, which is critical for both drug loading and release. | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of POPC liposomes.
Protocol for POPC Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.[15][16]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol (optional, for modulating membrane rigidity)[13]
-
Chloroform or a chloroform:methanol (B129727) mixture (e.g., 3:7 v/v)[15]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve POPC and other lipids (if any) in the organic solvent in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set to 35-45°C.[15] This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under high vacuum for at least 4 hours or overnight to remove any residual solvent.[15]
-
Hydration: Add the aqueous hydration buffer to the flask. To facilitate the formation of liposomes, the temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.[15] For POPC, which has a low Tm, this is not strictly necessary but can be helpful.[15] The final lipid concentration is typically between 0.5 and 10 mg/mL.[15]
-
Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[16] This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.
Protocol for Drug Loading into POPC Liposomes
Drugs can be loaded into liposomes using either passive or active methods, depending on the physicochemical properties of the drug.[4][17]
Hydrophilic drugs are encapsulated in the aqueous core of the liposomes during their formation.
Procedure:
-
Dissolve the hydrophilic drug in the hydration buffer at the desired concentration.
-
Use this drug-containing buffer as the hydration medium in the thin-film hydration protocol (Step 4 above).
-
The drug will be passively entrapped within the aqueous core of the liposomes as they form.
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.[2]
Hydrophobic drugs are incorporated into the lipid bilayer of the liposomes.
Procedure:
-
Co-dissolve the hydrophobic drug along with the lipids (e.g., POPC and cholesterol) in the organic solvent during the initial step of the thin-film hydration method (Step 1).
-
Proceed with the protocol as described above. The drug will be integrated into the lipid bilayer as the liposomes are formed.
This method utilizes a pH gradient across the liposome membrane to actively drive the drug into the liposome core, achieving high encapsulation efficiencies.[4][14]
Procedure:
-
Prepare POPC liposomes using a hydration buffer with an acidic pH (e.g., citrate (B86180) buffer, pH 4.0).
-
After liposome formation and sizing, exchange the external buffer with a buffer of neutral or basic pH (e.g., PBS, pH 7.4) using dialysis or gel filtration. This creates a pH gradient (acidic inside, neutral/basic outside).
-
Incubate the liposomes with the weakly basic drug. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core.
-
Inside the liposome, the drug will become protonated and charged, preventing it from diffusing back out, thus accumulating it within the vesicle.
Protocol for Characterization of POPC Liposomes
Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[2][18]
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., the hydration buffer) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to assess the size distribution and homogeneity of the liposome population.
-
For zeta potential measurement, dilute the liposomes in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the surface charge.
Procedure:
-
Separate the liposomes containing the encapsulated drug from the unencapsulated (free) drug using techniques like size exclusion chromatography, dialysis, or ultracentrifugation.[2]
-
Quantify the amount of drug in the liposomal fraction. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol or a detergent like Triton X-100) and then measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Method: Dialysis method.
Procedure:
-
Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
The following diagrams illustrate key workflows and concepts in the use of POPC liposomes for drug delivery.
Caption: Workflow for POPC liposome preparation by thin-film hydration and extrusion.
Caption: Overview of passive and active drug loading methods for POPC liposomes.
Caption: Key characterization steps for POPC liposomal drug delivery systems.
References
- 1. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Advantages and Disadvantages of PEGylated Liposomes in Drug Delivery System | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Study of a Liposomal Curcumin Formulation (Lipocurc™): Toxicity and Biological Activity in Synovial Fibroblasts and Macrophages | In Vivo [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. liposomes.ca [liposomes.ca]
- 18. ijpsjournal.com [ijpsjournal.com]
Application Note: A Detailed Protocol for the Formation of High-Quality POPC Supported Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as minimalistic models of cellular membranes.[1][2] Among the various phospholipids (B1166683) used, 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is frequently employed to create zwitterionic, fluid-phase bilayers that mimic the basic structure of eukaryotic cell membranes.[3] The vesicle fusion technique is a widely used, simple, and robust method to form high-quality POPC SLBs on various hydrophilic substrates like glass, silica, and mica.[4][5][6]
This document provides a comprehensive protocol for the preparation of POPC SLBs via the vesicle fusion method, details key characterization techniques, and summarizes critical experimental parameters.
Experimental Protocol: Vesicle Fusion Method
The vesicle fusion process is the most common method for SLB formation due to its simplicity and reliability.[6] The protocol involves preparing small unilamellar vesicles (SUVs) from a dried lipid film, which then spontaneously adsorb, rupture, and fuse onto a hydrophilic solid support to form a continuous bilayer.[4][7]
A. Materials and Reagents
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)
-
Chloroform (HPLC grade)
-
Argon or Nitrogen gas
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or 10 mM Sodium Phosphate, pH 7.4)[1][8]
-
Glass vials
-
Glass syringes
-
Bath or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size) (Optional, but recommended for uniform vesicles)[9]
-
Substrates (e.g., glass coverslips, mica sheets, or SiO₂-coated sensors)[7]
-
Cleaning reagents (e.g., 3M KOH, 100% Ethanol (B145695), ultrapure water)[10]
-
Plasma cleaner (Optional)[10]
B. Detailed Step-by-Step Methodology
Step 1: Lipid Film Preparation
-
Using a clean glass syringe, transfer the desired amount of POPC-chloroform solution into a clean glass vial.[8]
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.[1][4][11]
-
To ensure complete removal of residual solvent, place the vial under a high vacuum for at least 1-2 hours.[1][4][11]
Step 2: Small Unilamellar Vesicle (SUV) Formation
-
Rehydrate the dried lipid film by adding the desired buffer (e.g., PBS) to achieve a final lipid concentration typically between 0.1 and 1.0 mg/mL.[1][11]
-
Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).[12]
-
Generate SUVs using one of the following methods:
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator. Continue until the solution becomes clear, which indicates the formation of SUVs.[4][8][10] This process can take from a few minutes to over 30 minutes.
-
Extrusion (Recommended): For a more homogeneous population of vesicles, process the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).[9][12] Pass the suspension through the membrane 11-21 times. The resulting SUV solution should be stored at 4°C and can be used for up to two weeks.[12]
-
Step 3: Substrate Preparation A meticulously clean and hydrophilic surface is critical for successful SLB formation.[7][12]
-
For Glass/Silica Substrates:
-
Sonicate the substrates in a 3M KOH solution for 30 minutes.[10]
-
Rinse thoroughly (5 times) with ultrapure water.[10]
-
Sonicate in 100% ethanol for 30 minutes, followed by another thorough rinsing with ultrapure water.[10]
-
Dry the substrates under a stream of nitrogen or argon.[10]
-
For optimal results, treat the substrates with oxygen plasma for 5-10 minutes immediately before use to render the surface highly hydrophilic.[10]
-
-
For Mica Substrates:
Step 4: Supported Lipid Bilayer (SLB) Formation
-
Pipette the POPC SUV solution onto the clean substrate surface. Ensure the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature.[8] For more homogeneous bilayers, incubation can be performed at an elevated temperature (e.g., 60°C), followed by a slow cooling step.[8]
-
The vesicles will adsorb onto the surface, and once a critical surface concentration is reached, they will rupture and fuse to form bilayer patches that coalesce into a continuous SLB.[7]
Step 5: Rinsing and Storage
-
After incubation, gently rinse the substrate multiple times with fresh buffer to wash away any excess or un-fused vesicles.[1][8]
-
Caution: Avoid harsh rinsing, as this can damage or peel away the delicate bilayer.[8]
-
The prepared SLB must be kept hydrated in buffer at all times and should be stored in a humid chamber until use.[8] It is recommended to use the SLB for experiments as soon as possible after preparation.
Workflow and Mechanism of SLB Formation
The formation of a supported lipid bilayer via vesicle fusion is a spontaneous, multi-step process driven by vesicle-substrate and vesicle-vesicle interactions.
The underlying mechanism involves vesicles first adsorbing to the hydrophilic surface. As more vesicles accumulate, they reach a critical surface coverage, leading to deformation, rupture, and subsequent fusion into small bilayer patches. These patches then grow and merge to create a single, continuous lipid bilayer.[7][13]
Characterization of POPC SLBs
Verifying the quality, completeness, and fluidity of the SLB is a critical step. Several surface-sensitive techniques are commonly employed for this purpose.
| Technique | Principle | Indicator of a High-Quality POPC SLB |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging that provides topographical information. | A smooth, homogeneous surface with very few defects. The height of the bilayer measured from the substrate at a defect edge is typically 4-5 nm.[8][14] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency (Δf, mass) and dissipation (ΔD, viscoelasticity) as material adsorbs to a sensor. | A characteristic final frequency shift (Δf) of approximately -26 Hz and a very low final dissipation (ΔD) near 0 (e.g., < 0.2 x 10⁻⁶), indicating the formation of a rigid, thin layer with low water content.[7][15][16] |
| Fluorescence Recovery After Photobleaching (FRAP) | A small area of a fluorescently-labeled bilayer is photobleached, and the rate of fluorescence recovery is measured to determine lipid mobility. | A high mobile fraction (R > 99%) and a lateral diffusion coefficient (D) of ~1.55 µm²/s for POPC on a glass substrate.[1][15] |
Summary of Quantitative Characterization Data
The following table summarizes typical quantitative values expected from the characterization of a successfully formed POPC SLB on a silica-based substrate.
| Parameter | Technique | Typical Value | Reference(s) |
| Bilayer Height | AFM | 4.0 - 5.0 nm | [8] |
| Final Frequency Shift (Δf) | QCM-D | ~ -26 Hz | [7][15][16] |
| Final Dissipation Shift (ΔD) | QCM-D | < 0.2 x 10⁻⁶ | [7] |
| Lateral Diffusion Coefficient (D) | FRAP | 1.55 ± 0.01 µm²/s | [1][15] |
| Mobile Fraction (R) | FRAP | 99.7 ± 0.2 % | [1][15] |
Key Experimental Parameters and Troubleshooting
The success of SLB formation is sensitive to several environmental and material factors.
| Parameter | Effect on SLB Formation | Recommendations |
| Substrate Cleanliness | Contaminated or insufficiently hydrophilic surfaces will prevent proper vesicle fusion, leading to an incomplete bilayer or an adsorbed layer of intact vesicles.[12] | Follow a rigorous cleaning protocol. Plasma cleaning immediately prior to use is highly effective.[10] |
| Vesicle Quality & Size | A homogeneous population of small (~100 nm) vesicles promotes uniform and complete bilayer formation.[13] | Use extrusion to create SUVs with a defined size. Ensure the vesicle suspension is clear, not cloudy. |
| Temperature | For lipids like POPC (Tm = -2°C), formation at room temperature is standard.[11] Incubating above room temperature (e.g., 60°C) can anneal defects and create a more homogeneous SLB.[8] | For POPC, room temperature is sufficient. For lipids with higher transition temperatures, incubation must occur above their Tm to ensure they are in the fluid phase.[3][11] |
| Buffer Conditions (pH, Ionic Strength) | The interaction between vesicles and the substrate is electrostatically sensitive. For zwitterionic POPC on silica, SLB formation is robust at neutral pH (e.g., 7.5) but can be inhibited at high pH (≥10).[7] | Use a standard physiological buffer like PBS at pH 7.4. |
| Divalent Cations (e.g., Ca²⁺) | While not strictly necessary for zwitterionic lipids like POPC, low mM concentrations of Ca²⁺ can promote vesicle fusion, especially if the membrane contains negatively charged lipids.[3][11] | For pure POPC, Ca²⁺ is generally not required but can be included. For mixed bilayers with anionic lipids (e.g., POPS, POPG), it is often essential.[17][18] |
Troubleshooting Common Issues:
-
Incomplete Bilayer Coverage: Often caused by poor substrate cleaning, insufficient incubation time, or low vesicle concentration.
-
Trapped Vesicles: Can result from using large or non-uniform vesicles or rinsing too harshly before fusion is complete. QCM-D data will show a more negative Δf and a higher ΔD than expected for a pure bilayer.[13]
-
Low Fluidity (from FRAP): May indicate an incomplete bilayer, interaction with substrate defects, or issues with the lipid quality itself.
References
- 1. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supported lipid bilayer [bio-protocol.org]
- 10. gladfelterlab.net [gladfelterlab.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for POPC in Model Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to POPC in Model Membrane Systems
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a naturally abundant glycerophospholipid and a cornerstone in the creation of artificial model membrane systems.[1] Its zwitterionic phosphocholine (B91661) headgroup and asymmetric acyl chains—one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1)—confer properties that make it an excellent mimic for the lipid matrix of eukaryotic cell membranes. This unique structure provides a fluid yet stable bilayer, essential for a wide range of biophysical and biomedical research applications.
POPC's prevalence in model membranes is due to its biologically relevant physical characteristics, commercial availability, and versatility in forming various platforms such as liposomes, giant unilamellar vesicles (GUVs), and supported lipid bilayers (SLBs). These systems are instrumental in drug delivery design, studying membrane protein function, and elucidating the biophysical principles of cellular processes.
Applications of POPC Model Membranes
POPC-based model membranes are indispensable tools across several research and development areas:
-
Drug Delivery and Permeability Studies: POPC liposomes serve as fundamental models for drug encapsulation and release studies. Their bilayer structure mimics the cell membrane, allowing researchers to assess the passive permeability of drug candidates. By encapsulating fluorescent probes, leakage assays can quantify the influence of various molecules on membrane integrity, providing insights into drug-membrane interactions and potential toxicity.[2][3][4] The stability of these liposomes can be modulated, for instance by incorporating cholesterol or PEGylated lipids, to better simulate in vivo conditions and optimize drug delivery vehicles.
-
Membrane Protein Research: Reconstituting membrane proteins into POPC-based model membranes is a critical technique for studying their structure and function in a controlled lipid environment.[5][6][7] This is particularly important for G-protein coupled receptors (GPCRs), ion channels, and transporters, whose activities are intimately linked to the physical properties of the surrounding bilayer.[5][8] POPC bilayers provide a fluid and physiologically relevant environment to investigate protein folding, stability, and ligand binding without the complexity of a native cell membrane.
-
Biophysical Studies of Lipid Bilayers: POPC is extensively used to investigate fundamental properties of lipid membranes, including phase behavior, lipid packing, and interactions with other molecules like cholesterol.[9][10] These studies provide a deeper understanding of how the lipid composition of cellular membranes influences their physical state and biological function.
-
Lipidomics and Signaling: While not a direct signaling molecule itself, POPC is a crucial component of membranes where lipid signaling events occur. Model membranes containing POPC are used to study the activity of lipid-modifying enzymes like phospholipases, which generate second messengers from other phospholipids (B1166683) within the bilayer.[11][12]
Quantitative Data of POPC Bilayers
The physical properties of POPC bilayers are well-characterized and serve as a benchmark for many model membrane studies. The following tables summarize key quantitative data for pure POPC bilayers and the effect of cholesterol.
| Property | Value | Conditions | Reference(s) |
| Phase Transition Temperature (Tm) | -2 °C | Fully hydrated | [13] |
| Bilayer Thickness | 3.89 ± 0.03 nm (Ld phase) | Supported lipid bilayer, label-free | [14] |
| ~4.83 nm | In deionized water | [14] | |
| Area per Lipid | 64.3 Ų | Simulated, 303 K | [15] |
| Volume per Lipid | 1241 ų | Simulated, 303 K | [15] |
Table 1: Physical Properties of Pure POPC Bilayers.
| Cholesterol Concentration (mol%) | Area per Lipid (Ų) | Bilayer Thickness (nm) | Conditions | Reference(s) |
| 0 | 68.3 ± 0.2 | 3.7 ± 0.1 | Simulated | [9] |
| 40 | 54.3 ± 0.3 | 4.4 ± 0.1 | Simulated | [9] |
Table 2: Effect of Cholesterol on POPC Bilayer Properties.
Experimental Protocols
Detailed methodologies for the preparation of common POPC-based model membrane systems are provided below.
Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration
This is the most common method for producing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
POPC powder
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator or high-vacuum pump
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve a known quantity of POPC in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipid is fully dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 35-45°C).[16] Gradually reduce the pressure to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]
-
Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of POPC (-2°C), so room temperature is sufficient.[16] Agitate the flask by vortexing or manual shaking to hydrate (B1144303) the lipid film. This process typically results in the formation of MLVs.
-
Size Reduction (Extrusion): To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[2] a. Assemble the extruder with the desired membrane. b. Heat the extruder to a temperature above the lipid's Tm (room temperature is adequate for POPC). c. Load the MLV suspension into one of the syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times) to ensure uniform vesicle size. The resulting suspension will contain LUVs.
Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are typically 10-100 µm in diameter and are useful for direct visualization with microscopy.
Materials:
-
POPC in chloroform (e.g., 1 mg/mL)
-
Indium tin oxide (ITO) coated glass slides
-
O-ring or silicone spacer
-
Function generator
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Observation chamber (e.g., a 96-well plate)
Procedure:
-
Lipid Deposition: Spread a small volume (e.g., 10 µL) of the POPC/chloroform solution onto the conductive side of two ITO slides.[18]
-
Solvent Evaporation: Dry the lipid films under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes to remove the chloroform.[19]
-
Chamber Assembly: Create a chamber by placing an O-ring or silicone spacer on top of the lipid film on one ITO slide. Fill the chamber with a sucrose solution. Place the second ITO slide on top, with the conductive side facing the solution, to seal the chamber.[19][20]
-
Electroformation: Connect the ITO slides to a function generator. Apply a low-frequency AC electric field (e.g., 10 Hz) at a low voltage (e.g., 1-2 V) for 2-3 hours at room temperature.[21] This process induces the lipid film to swell and form GUVs.
-
Harvesting: Carefully collect the GUV suspension from the chamber using a pipette.
Protocol 3: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are planar bilayers formed on a solid support, ideal for surface-sensitive techniques.
Materials:
-
POPC LUV suspension (prepared as in Protocol 1, typically at 0.1-1.0 mg/mL in a suitable buffer).
-
Hydrophilic substrate (e.g., glass, silica, or mica).
-
Buffer solution (e.g., PBS containing Ca²⁺ ions to promote fusion).
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure it is hydrophilic. This can be done by methods such as piranha etching, UV/ozone treatment, or plasma cleaning.
-
Vesicle Fusion: Introduce the POPC LUV suspension to the cleaned substrate. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can facilitate vesicle rupture and fusion onto the surface.
-
Incubation: Allow the vesicles to adsorb, rupture, and fuse on the surface for 30-60 minutes.
-
Rinsing: Gently rinse the surface with buffer to remove any unfused or excess vesicles, leaving a complete and uniform SLB.
Visualizations
Caption: Workflow for POPC Liposome Preparation and Characterization.
Caption: Workflow for a Drug Permeability Assay using POPC Liposomes.
References
- 1. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Membrane Protein–Lipid Interactions from Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of phospholipase C mediated lipid signaling in abiotic stress tolerance and development in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Cholesterol into POPC Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of cholesterol into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) model membranes. This document outlines the significant effects of cholesterol on the biophysical properties of POPC bilayers and offers detailed protocols for the preparation and characterization of these widely used model systems.
Introduction to POPC-Cholesterol Membranes
POPC is a common unsaturated phospholipid used to create model membranes that mimic the fluid-phase of biological membranes. The inclusion of cholesterol is crucial for replicating the complexity and behavior of mammalian cell membranes. Cholesterol is a key regulator of membrane fluidity, permeability, thickness, and lipid organization.[1][2][3] It induces a state known as the liquid-ordered (Lo) phase, which is characterized by high lipid chain order, similar to a gel phase, yet with retained lateral mobility of the lipids, characteristic of a liquid-disordered (Ld) phase.[1][2] Understanding the interplay between POPC and cholesterol is fundamental for studies in drug delivery, membrane protein function, and the biophysics of cellular membranes.
Quantitative Effects of Cholesterol on POPC Membrane Properties
The addition of cholesterol to POPC membranes elicits a range of concentration-dependent changes to the bilayer's physical properties. These alterations are critical for the functional characteristics of the membrane.
Table 1: Effect of Cholesterol on POPC Membrane Thickness
| Cholesterol (mol%) | Membrane Thickness (nm) | Method | Reference |
| 0 | ~4.1 - 4.5 | AFM, MD Simulations | [4][5] |
| 10 | Increases | MD Simulations | [5] |
| 20 | ~4.35 | MD Simulations | [1] |
| 30 | Increases | MD Simulations | [5] |
| 40 | Plateaus/Slight Decrease | MD Simulations | [1] |
| 50 (Chol/POPC ratio 1.0) | Increases | AFM | [4] |
| >50 | Further increases | AFM | [4] |
AFM: Atomic Force Microscopy; MD: Molecular Dynamics
Table 2: Effect of Cholesterol on Area Per POPC Lipid
| Cholesterol (mol%) | Area Per Lipid (Ų) | Method | Reference |
| 0 | ~61.38 | MD Simulations | [6] |
| <30 | Rapid Decrease | Experimental | [7] |
| >30 | Slow Decline | Experimental | [7] |
| 50 | ~49.35 | MD Simulations | [6] |
Table 3: Effect of Cholesterol on POPC Membrane Fluidity and Order
| Cholesterol (mol%) | Observation | Method | Reference |
| 0 - 30 | Substantial ordering of the bilayer core and at the bilayer-water interface. | Fluorescence Anisotropy | [8] |
| 15 - 40 | Induces liquid-ordered (Lo) phase, enhancing membrane rigidity. | MD Simulations | [1] |
| Increasing conc. | Decreases membrane fluidity (increases order). | Fluorescence Anisotropy | [9][10] |
| Increasing conc. | Decreases lateral diffusion rate of phospholipids. | NMR, MD Simulations | [11] |
Table 4: Effect of Cholesterol on POPC Membrane Permeability
| Cholesterol (mol%) | Observation on Permeability | Method | Reference |
| 10 | Slight increase in permeability to an ionic liquid. | Dye Leakage Assay | [3][12] |
| ≥20 | Decreased permeability to an ionic liquid. | Dye Leakage Assay | [3][12] |
| Increasing conc. | Generally makes membranes less permeable to water and small molecules. | General Observation | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of POPC/cholesterol vesicles.
Preparation of POPC/Cholesterol Unilamellar Vesicles
A common method for preparing unilamellar vesicles (liposomes) is the thin-film hydration technique followed by extrusion. This method ensures a homogenous distribution of cholesterol within the POPC bilayer and produces vesicles with a defined size.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
Cholesterol in chloroform
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 50 mM Tris buffer, pH 7.4)[13]
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Mixture Preparation: In a clean round-bottom flask, add the desired amounts of POPC and cholesterol solutions to achieve the target molar ratio.[14]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of POPC (-2°C), typically at room temperature.[14] This will form a thin lipid film on the wall of the flask.
-
Drying the Lipid Film: Further dry the lipid film under a gentle stream of nitrogen gas to remove any residual organic solvent. For complete removal, place the flask in a vacuum desiccator for at least 2 hours.[13]
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask to achieve the final lipid concentration (e.g., 400 μg in 120 μL).[13] Hydrate the lipid film by vortexing the flask every 5 minutes for 30 minutes.[13] This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To produce unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[13]
-
Assemble the mini-extruder with the desired membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe.
-
Extrude the suspension through the membrane by passing it back and forth between two syringes an odd number of times (e.g., 11-15 times).[13]
-
-
Storage: Store the resulting large unilamellar vesicle (LUV) suspension at 4°C.
Characterization of POPC/Cholesterol Vesicles
3.2.1. Size Distribution by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of vesicles in suspension.
Protocol:
-
Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement to obtain the hydrodynamic radius and the polydispersity index (PDI) of the vesicle population.[15][16] A low PDI value (<0.2) indicates a monodisperse sample.
3.2.2. Membrane Fluidity by Fluorescence Anisotropy
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to assess changes in membrane fluidity. An increase in anisotropy corresponds to a decrease in membrane fluidity.
Protocol:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayer. The final lipid-to-probe ratio should be high (e.g., 200:1) to avoid self-quenching.
-
Incubate the mixture in the dark for at least 30 minutes to ensure complete probe incorporation.
-
Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.
-
Excitation and emission wavelengths for DPH are typically around 350 nm and 430 nm, respectively.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarizers in the emission path, respectively, when the excitation polarizer is vertical. G is the grating correction factor.[8][10]
3.2.3. Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid membranes. While POPC has a low main phase transition temperature, DSC can be informative for observing the broadening of phase transitions in the presence of cholesterol.
Protocol:
-
Transfer a precise amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of the hydration buffer into a reference pan.
-
Seal both pans.
-
Place the pans in the DSC instrument.
-
Scan the samples over a desired temperature range that encompasses the phase transition of the lipid mixture.
-
The resulting thermogram will show heat flow as a function of temperature, revealing the temperature and enthalpy of any phase transitions.[17][18] The incorporation of cholesterol into POPC will lead to a broadening and eventual disappearance of the main phase transition peak.[18]
Visualizations
Experimental Workflow for POPC/Cholesterol Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing POPC/cholesterol liposomes.
Effect of Cholesterol on POPC Membrane Organization
Caption: Cholesterol induces a transition from a liquid-disordered to a liquid-ordered phase.
References
- 1. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of cholesterol on equilibrium and dynamic bilayer structure of unsaturated acyl chain phosphatidylcholine vesicles as determined from higher order analysis of fluorescence anisotropy decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dance of Lipids: Application Notes and Protocols for Studying POPC and Sphingomyelin Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the interactions between 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and sphingomyelin (B164518), two crucial lipid components of cellular membranes. Understanding these interactions is fundamental to deciphering the formation of lipid rafts, membrane fluidity, and signaling pathways, all of which are critical in various physiological and pathological processes. These insights are invaluable for drug development, particularly for therapies targeting membrane-associated proteins and processes.
Introduction to POPC and Sphingomyelin Interactions
POPC is a common glycerophospholipid with a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, rendering it a key component of the fluid lipid bilayer. Sphingomyelin, a type of sphingolipid, is known for its propensity to form more ordered domains, often in concert with cholesterol. The interplay between the disordered phases favored by POPC and the liquid-ordered phases promoted by sphingomyelin and cholesterol is the basis for the formation of lipid rafts. These microdomains act as platforms for signal transduction by concentrating or excluding specific proteins.[1]
The study of POPC and sphingomyelin interactions, often in ternary mixtures with cholesterol, provides a model system for understanding the complex organization of biological membranes.[2] Key areas of investigation include phase separation, domain formation, lipid packing, and the influence of these lipids on membrane protein function.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on POPC and sphingomyelin interactions, providing a comparative overview of key biophysical parameters.
Table 1: Thermodynamic Properties of POPC and Sphingomyelin Containing Bilayers
| Lipid Composition | Technique | Parameter | Value | Reference |
| Palmitoyl Sphingomyelin (PSM) | DSC | Main Phase Transition Temperature (Tm) | 311 K | [3] |
| 16:0-Dihydrosphingomyelin (DHSM) with 25 mol% Cholesterol | DSC | Main Phase Transition | Still clearly observable | [4] |
| 16:0-Sphingomyelin (SM) with 25 mol% Cholesterol | DSC | Main Phase Transition | Broadened and shifted | [4] |
| POPC/Ceramide | DSC | Main Phase Transition Temperature (Tm) | Increases with ceramide concentration | [5][6] |
Table 2: Structural and Dynamic Properties from Molecular Dynamics Simulations
| Lipid Composition | Parameter | Value | Reference |
| Pure POPC | Area per lipid | 64.7 Ų | [7][8] |
| POPC with 50% Palmitoyl-SM (PSM) | Area per lipid | 60.0 ± 0.6 Ų | [7][8] |
| POPC with 50% PSM and 33% Cholesterol | Area per lipid | 44.4 ± 0.2 Ų | [7][8] |
| POPC/PSM/Cholesterol (37.5:37.5:25) | Minimal microdomain size | 45-70 nm | [3][9] |
| POPC matrix with PSM and Cholesterol monomers | Bilayer width (electron density peak-to-peak) | 3.64 nm | [10] |
| POPC with Cholesterol (30%) | Area per lipid | ~0.62 nm² | [11] |
| POPC with Cholesterol (30%) | Membrane Thickness | ~4.02 nm | [11] |
Table 3: Interaction Energies and Order Parameters
| Interacting Molecules | Technique | Parameter | Value | Reference |
| Sphingomyelin/Cholesterol | Monte Carlo Simulation | Interaction Gibbs Energy | Favorable | [12] |
| Sphingomyelin/POPC | Monte Carlo Simulation | Interaction Gibbs Energy | Weakly repulsive | [12] |
| Cholesterol/POPC | Monte Carlo Simulation | Interaction Gibbs Energy | Weakly repulsive | [12] |
| Anandamide/Cholesterol in POPC matrix | Molecular Dynamics | Interaction Energy | -30 kJ·mol⁻¹ | [13] |
| PSM in POPC/PSM/Cholesterol raft mixture | 2H NMR | Order Parameters | Significantly larger than POPC | [3] |
| POPC sn-1 chain in Sphingomyelin/POPC mixtures | 2H NMR | Segmental Order Parameters | Increased compared to pure POPC | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study POPC and sphingomyelin interactions.
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) and Large Unilamellar Vesicles (LUVs)
This protocol is a prerequisite for many biophysical studies, including Differential Scanning Calorimetry (DSC) and Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Sphingomyelin (e.g., N-palmitoylsphingomyelin, PSM)
-
Cholesterol (optional)
-
Fluorescent lipid probes (e.g., NBD-PE, Rhodamine-PE for FRET) (optional)
-
Chloroform/methanol (2:1, v/v)
-
Buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amounts of POPC, sphingomyelin, cholesterol, and any fluorescent probes in a chloroform/methanol mixture in a round-bottom flask.[15][16] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[15]
-
Hydration to form MLVs: a. Hydrate the lipid film with the desired buffer by vortexing vigorously. The buffer should be pre-warmed to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.[15] This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing to form LUVs (optional, for techniques requiring uniform vesicle size): a. To produce large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles. b. Extrude the MLV suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid mixture's Tm.[17]
Protocol 2: Förster Resonance Energy Transfer (FRET) for Domain Formation Analysis
FRET is a powerful technique to study the proximity of molecules and can be used to detect the formation of lipid domains.[1]
Materials:
-
LUVs containing POPC, sphingomyelin, and cholesterol (prepared as in Protocol 1)
-
Donor fluorescent probe (e.g., NBD-PE)
-
Acceptor fluorescent probe (e.g., Rhodamine-PE)
-
Fluorometer
Procedure:
-
Sample Preparation: a. Prepare two sets of LUVs as described in Protocol 1. b. In the first set (donor-acceptor sample), incorporate both the donor (e.g., 1 mol%) and acceptor (e.g., 1 mol%) fluorescent probes into the lipid mixture. c. In the second set (donor-only sample), incorporate only the donor probe at the same concentration.
-
FRET Measurement: a. Place the donor-acceptor sample in the fluorometer. b. Excite the donor probe at its excitation wavelength (e.g., ~460 nm for NBD-PE). c. Measure the emission intensity of the donor (e.g., ~534 nm for NBD-PE). d. Repeat the measurement for the donor-only sample.
-
Data Analysis: a. The FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor. b. A decrease in FRET efficiency suggests lateral segregation of the donor and acceptor probes, indicating the formation of distinct lipid domains.[18]
Protocol 3: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides detailed information on the structure, dynamics, and orientation of lipids within a bilayer.[11][19]
Materials:
-
MLVs of the desired lipid composition (POPC, sphingomyelin, cholesterol)
-
Deuterated lipids (e.g., POPC-d31 or perdeuterated PSM) for order parameter measurements
-
Solid-state NMR spectrometer with a solids probe
Procedure:
-
Sample Preparation: a. Prepare MLVs using the desired lipid composition, including deuterated lipids if measuring order parameters. b. Hydrate the lipid film with D2O-depleted water to a specific hydration level (e.g., 50 wt%). c. Transfer the hydrated lipid sample into an NMR rotor.
-
NMR Data Acquisition: a. Place the rotor in the NMR probe and spin at the magic angle (MAS) for high-resolution spectra or use oriented samples for structural studies.[10] b. Acquire ²H NMR spectra to determine the segmental order parameters of the lipid acyl chains. The quadrupolar splitting in the spectrum is directly proportional to the order parameter. c. Acquire ³¹P NMR spectra to probe the headgroup structure and dynamics and to identify different lipid phases.[20]
-
Data Analysis: a. Analyze the ²H NMR spectra to calculate the order parameter profile along the lipid acyl chain. An increase in the order parameter indicates a more ordered membrane environment. b. Analyze the ³¹P NMR spectra to determine the chemical shift anisotropy, which provides information about the headgroup orientation and the lipid phase (e.g., lamellar, hexagonal).[20]
Protocol 4: Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers
AFM allows for the direct visualization of lipid domain topography in supported lipid bilayers with nanometer resolution.[21]
Materials:
-
LUVs of the desired lipid composition
-
Freshly cleaved mica discs
-
Imaging buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Atomic Force Microscope
Procedure:
-
Supported Lipid Bilayer (SLB) Formation: a. Prepare LUVs as described in Protocol 1. b. Place a freshly cleaved mica disc in the AFM fluid cell. c. Add the LUV suspension to the mica surface and incubate to allow for vesicle fusion and SLB formation. The incubation temperature should be above the Tm of the lipid mixture.[22] d. Gently rinse the SLB with imaging buffer to remove unfused vesicles.[6]
-
AFM Imaging: a. Mount the fluid cell on the AFM scanner. b. Image the SLB in tapping mode in liquid. c. Lipid domains will appear as distinct regions with different heights. Liquid-ordered (Lo) domains, enriched in sphingomyelin and cholesterol, are typically thicker and appear taller than the surrounding liquid-disordered (Ld) phase enriched in POPC.
-
Data Analysis: a. Analyze the AFM images to determine the size, shape, and height difference of the lipid domains. This provides direct evidence of phase separation.
Protocol 5: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on phase transition temperatures and enthalpies.[23][24]
Materials:
-
MLVs of the desired lipid composition
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: a. Prepare a concentrated suspension of MLVs (e.g., 1-5 mg/mL) in the desired buffer. b. Degas the sample and the reference buffer before loading them into the DSC cells.
-
DSC Measurement: a. Place the sample and reference cells in the calorimeter. b. Heat the sample at a constant scan rate (e.g., 1°C/min) over a desired temperature range that encompasses the expected phase transitions. c. Record the differential heat flow between the sample and the reference.
-
Data Analysis: a. The resulting thermogram will show peaks corresponding to phase transitions. b. The peak maximum corresponds to the main phase transition temperature (Tm). c. The area under the peak is proportional to the enthalpy of the transition (ΔH). Changes in Tm and ΔH upon altering the lipid composition provide insights into the interactions between the lipid components.[25]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of POPC and sphingomyelin interactions.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 3. EPR techniques to probe insertion and conformation of spin-labeled proteins in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 17. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 23. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ucm.es [ucm.es]
Preparation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Vesicles by Extrusion: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid vesicles, particularly those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are widely utilized as model membrane systems and as drug delivery vehicles.[1] POPC is a common choice due to its biocompatibility, biodegradability, and its physical properties that mimic biological membranes.[2] The extrusion method is a popular technique for producing unilamellar vesicles of a controlled size.[3][4] This process involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size, resulting in a relatively monodisperse population of vesicles. These application notes provide detailed protocols for the preparation of POPC vesicles using the extrusion technique, along with key experimental parameters and characterization methods.
Data Presentation
Table 1: Effect of Extrusion Pore Size and Pressure on Vesicle Diameter
| Pore Size (nm) | Applied Pressure (psi) | Number of Passes | Resulting Vesicle Diameter (nm) | Reference |
| 30 | ~500 | 5 | 66 ± 28 | [5] |
| 50 | Not Specified | >10 | Not Specified | [6] |
| 100 | 125 | 5 | 138 ± 18 | [5] |
| 100 | Not Specified | >10 | ~120-140 | |
| 200 | Not Specified | >10 | Not Specified | [3] |
| 400 | ~25 | 2 | 360 ± 25 | [5] |
Note: The final vesicle size is influenced by factors including lipid composition, temperature, and the specific extrusion equipment used. The data presented are representative examples.
Table 2: Influence of Lipid Composition on Vesicle Properties
| Lipid Composition | Extrusion Temperature | Lysis Tension (mN/m) | Notes | Reference |
| Pure POPC | 25°C | 7.4 ± 1.1 | Baseline measurement. | [3] |
| POPC:Cholesterol (70:30 mol%) | 35°C | 9.4 | Increased membrane rigidity. | [3] |
| POPC:C16-Ceramide (90:10 mol%) | 70°C | 5.5 | Decreased membrane stability. | [3] |
| POPC:C16-Ceramide (85:15 mol%) | 70°C | 2.9 | Further decrease in stability. | [3] |
| POPC with 5 mol% POPG | Not Specified | Not Specified | Promotes unilamellarity. | [6] |
Experimental Protocols
Materials
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (Avanti Polar Lipids)
-
Chloroform (B151607) (reagent grade)[5]
-
Methanol (reagent grade)[5]
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.5 or Phosphate Buffered Saline - PBS)[7]
-
Nitrogen or Argon gas[5]
-
Liquid nitrogen[5]
Equipment
-
Glass vials (e.g., 20 mL scintillation vials) with Teflon-lined caps[5][7]
-
Air-tight glass syringes (e.g., Hamilton syringes)[7]
-
Rotary evaporator or vacuum desiccator[7]
-
Vortex mixer
-
Mini-extruder (e.g., Avanti Polar Lipids Mini-Extruder)[7]
-
Polycarbonate membranes (various pore sizes, e.g., 100 nm)[7]
-
Filter supports for extruder[7]
-
Heating block or water bath[5]
-
Dynamic Light Scattering (DLS) instrument for size analysis
Protocol for POPC Vesicle Preparation
This protocol is a synthesis of common procedures for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5][7][8]
1. Lipid Film Formation:
a. In a clean glass vial, dissolve the desired amount of POPC in chloroform. A typical concentration is 10 mg/mL.[5] For mixed lipid vesicles, combine the lipids in the desired molar ratio in chloroform at this stage.[5]
b. Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[5]
c. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1-2 hours, or overnight.[7]
2. Hydration of the Lipid Film:
a. Add the desired aqueous buffer to the dried lipid film to achieve the target lipid concentration (e.g., 10 mg/mL).[7]
b. Vortex the solution vigorously to resuspend the lipid film, which will result in a cloudy suspension of multilamellar vesicles (MLVs).[7]
c. For optimal hydration, allow the lipid suspension to rehydrate for at least 15-30 minutes.[5][7] The hydration process is typically performed at a temperature above the phase transition temperature (Tc) of the lipid. For POPC, this can be done at room temperature as its Tc is below 0°C.[3]
3. (Optional) Freeze-Thaw Cycles:
a. For vesicle sizes between 30-100 nm, it is recommended to perform freeze-thaw cycles to improve the homogeneity of the vesicle suspension.[5]
b. Freeze the liposome (B1194612) suspension in liquid nitrogen for 15 seconds.[5]
c. Thaw the suspension in a heating block at approximately 42°C for about 3 minutes.[5]
d. Repeat the freeze-thaw cycle for a total of 5 times.[5]
4. Extrusion:
a. Assemble the mini-extruder according to the manufacturer's instructions, placing two polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports.[7]
b. Pre-heat the extruder assembly to a temperature above the Tc of the lipids to be used. For POPC, room temperature is sufficient.
c. Draw the hydrated lipid suspension into one of the glass syringes and place it in the extruder.
d. Pass the lipid suspension through the polycarbonate membranes approximately 11 to 21 times.[8] An odd number of passes ensures that the final vesicle solution is in the opposite syringe. The solution should become clearer as the extrusion progresses.[7]
e. The resulting vesicle solution should be stored at 4°C.[7]
Characterization of Vesicles
The size distribution and lamellarity of the prepared vesicles should be characterized.
-
Dynamic Light Scattering (DLS): DLS is a common technique to determine the average diameter and polydispersity index (PDI) of the vesicle population.[5]
-
Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM provides direct visualization of the vesicles, allowing for the assessment of their size, shape, and lamellarity.[6] It has been shown that extrusion does not always produce purely unilamellar vesicles, and Cryo-EM can reveal the presence of multilamellar or nested structures.[6]
Mandatory Visualizations
Experimental Workflow for POPC Vesicle Preparation by Extrusion
Caption: Workflow for preparing POPC vesicles via extrusion.
Applications
The prepared POPC vesicles can be used in a variety of applications, including:
-
Drug Delivery: As carriers for both hydrophilic and lipophilic drugs.[5]
-
Model Membranes: For studying protein-lipid interactions and membrane biophysics.[5]
-
Nanoreactors: To encapsulate enzymes or other molecules for controlled reactions.
-
Imaging: For the development of contrast agents in medical imaging.[9]
Conclusion
The extrusion method provides a robust and reproducible means of preparing POPC vesicles with a defined size. By carefully controlling the experimental parameters such as lipid composition, extrusion pressure, and pore size, researchers can tailor the vesicle characteristics to suit their specific application. Proper characterization is crucial to ensure the quality and consistency of the prepared vesicles. While extrusion is a powerful technique for producing unilamellar vesicles, it is important to be aware that the resulting population may not be entirely unilamellar, and the degree of lamellarity can be influenced by factors such as the presence of charged lipids and the ionic strength of the buffer.[6][10]
References
- 1. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Bilayer Separation by Extrusion, or Why Your LUVs Are Not Really Unilamellar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assembly of POPC Nanodiscs with MSP Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1][2] They provide a more native-like environment for membrane proteins compared to detergents or liposomes, making them an invaluable tool in drug discovery and structural biology.[3][4] This document provides detailed application notes and protocols for the assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodiscs with various MSP proteins. These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of phospholipids (B1166683) to MSPs.[5][6] This ratio varies depending on the specific MSP variant and the type of phospholipid used.[5] The following tables summarize key quantitative data for the assembly of POPC nanodiscs with commonly used MSP variants.
Table 1: Recommended Molar Ratios for POPC Nanodisc Assembly
| MSP Variant | Optimal POPC:MSP Molar Ratio | Reference(s) |
| MSP1D1 | 65:1 to 80:1 | [5][7] |
| MSP1E3D1 | 130:1 to 160:1 | [5][8] |
| MSP1D1ΔH5 | ~30:1 (with DMPC, POPC similar) | [8] |
Table 2: Properties of Common MSP Variants and Resulting POPC Nanodiscs
| MSP Variant | Molar Mass (Da) | Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Resulting Nanodisc Diameter (nm) | Reference(s) |
| MSP1D1 | ~28,300 | 21,000 | ~9.7 | [5][9] |
| MSP1D1 (His-tag cleaved) | ~25,600 | 18,200 | ~9.7 | [5] |
| MSP1E3D1 | ~33,400 | 29,400 | ~12.7 | [5] |
| MSP1E3D1 (His-tag cleaved) | ~30,700 | 26,600 | ~12.7 | [5] |
| MSP1D1ΔH5 | ~22,000 | N/A | ~7-8 | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the assembly of POPC nanodiscs, with and without the incorporation of a target membrane protein.
Materials and Reagents
-
Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1, MSP1E3D1)
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in chloroform (B151607)
-
Sodium cholate (B1235396)
-
Target membrane protein (optional, solubilized in a suitable detergent)
-
Bio-Beads SM-2 or equivalent hydrophobic beads
-
Assembly Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.5 mM EDTA
-
Size-Exclusion Chromatography (SEC) Buffer: Same as Assembly Buffer
-
Nitrogen gas
-
Glass culture tubes
-
Sonicator bath
-
Orbital shaker
-
Size-exclusion chromatography column (e.g., Superdex 200 10/300 GL) and system
Protocol 1: Assembly of Empty POPC Nanodiscs
This protocol describes the formation of nanodiscs without an incorporated membrane protein.
Step 1: Preparation of POPC-cholate micelles
-
In a glass tube, dispense the required amount of POPC in chloroform based on the desired final concentration and the optimal POPC:MSP ratio from Table 1.
-
Dry the lipid to a thin film under a gentle stream of nitrogen gas. For complete removal of the solvent, place the tube under high vacuum for at least 2 hours.[5]
-
Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid (e.g., for 50 mM POPC, use 100 mM sodium cholate).[5]
-
Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating the formation of lipid-cholate micelles.[5]
Step 2: Nanodisc Assembly
-
In a fresh tube, combine the POPC-cholate micelle solution with the appropriate amount of MSP solution to achieve the desired molar ratio.
-
Add Assembly Buffer to reach the final desired volume. The final cholate concentration should be between 12-40 mM.[5][6]
-
Incubate the mixture on ice (for POPC) for at least 15 minutes.[5][6]
Step 3: Detergent Removal and Self-Assembly
-
Prepare Bio-Beads by washing them with methanol, followed by extensive washing with water, and finally with the Assembly Buffer.
-
Add the washed Bio-Beads to the assembly mixture at a concentration of 0.5-0.8 g of damp beads per ml of the mixture.[5]
-
Incubate the mixture on an orbital shaker at 4°C for at least 4 hours to overnight to allow for detergent removal and spontaneous self-assembly of the nanodiscs.[5]
Step 4: Purification
-
Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any aggregates.[1][7]
-
Purify the nanodiscs using a size-exclusion chromatography (SEC) column pre-equilibrated with SEC Buffer. A Superdex 200 10/300 GL column is commonly used.[5]
-
Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak at a volume corresponding to their size.
-
Collect the fractions corresponding to the nanodisc peak.
Protocol 2: Incorporation of a Membrane Protein into POPC Nanodiscs
This protocol is an extension of the empty nanodisc assembly, incorporating a detergent-solubilized membrane protein of interest.
-
Follow Step 1 from Protocol 1 to prepare POPC-cholate micelles.
-
In a separate tube, prepare your target membrane protein solubilized in a suitable detergent.
-
In a new tube, combine the POPC-cholate micelle solution, the MSP solution, and the solubilized target membrane protein at the desired molar ratios. A common starting point is a molar ratio of MSP to target protein of >4:1.
-
The number of POPC molecules should be adjusted to account for the volume occupied by the incorporated membrane protein.
-
Incubate the mixture on ice for at least 5 minutes.[5]
-
Proceed with Steps 3 and 4 from Protocol 1 for detergent removal, self-assembly, and purification.
-
If the MSP and/or the target protein contain affinity tags (e.g., His-tag), affinity chromatography can be performed before or after SEC for further purification.[5]
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in POPC nanodisc assembly.
Caption: Workflow for membrane protein incorporation into POPC nanodiscs.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 4. Applications of Nanodiscs in Membrane Protein Research-DIMA BIOTECH [dimabio.com]
- 5. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 6. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Design and Preparation of Nanoscale Phospholipid Bilayers for its Application to Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting POPC Liposome Aggregation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation, handling, and storage of POPC liposome (B1194612) formulations.
Question 1: My freshly prepared POPC liposome suspension appears cloudy or has visible precipitates. What is the likely cause and solution?
Answer: Immediate aggregation upon preparation is often due to suboptimal formulation or procedural flaws. Here are the primary causes and recommended solutions:
-
Low Surface Charge: POPC is a zwitterionic phospholipid, resulting in a near-neutral surface charge. This leads to insufficient electrostatic repulsion between liposomes, causing them to aggregate.
-
Solution: Incorporate a small molar percentage (5-10 mol%) of a charged lipid into your formulation. To induce a negative charge, consider using lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A zeta potential greater than ±30 mV is generally indicative of a stable liposomal suspension.[1][2]
-
-
Inappropriate pH: Extreme pH values can lead to the hydrolysis of phospholipids (B1166683), altering the stability of the liposomes.[1][3] For POPC liposomes, a pH range of 6.5-7.5 is generally considered optimal for stability.[4]
-
Solution: Ensure the pH of your hydration buffer is within the recommended range. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, which diminishes the electrostatic repulsion and leads to aggregation.[1][5][6]
-
Suboptimal Preparation Method: The method of liposome preparation significantly influences their initial characteristics and tendency to aggregate.
-
Solution: The thin-film hydration followed by extrusion method is a reliable technique for producing unilamellar vesicles of a defined size.[10][11][12] Ensure the lipid film is completely dry before hydration and that extrusion is performed at a temperature above the phase transition temperature of POPC (-2°C).[13]
-
Question 2: My POPC liposomes look fine after preparation but aggregate after a few days of storage. What could be the reason?
Answer: Delayed aggregation points towards long-term stability issues. Here’s what you can do to improve the shelf-life of your liposome suspension:
-
Incorporate PEGylated Lipids: For enhanced long-term stability, especially for applications in complex biological media, the inclusion of a polyethylene (B3416737) glycol (PEG)-conjugated lipid (e.g., DSPE-PEG2000) is highly recommended.[7][8][9][14] The PEG chains form a protective hydrophilic layer on the liposome surface, creating a steric barrier that prevents aggregation.[7][8][9][14]
-
Optimize Storage Conditions:
-
Consider Lyophilization: For very long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is an effective strategy.[1][18]
Question 3: How does the inclusion of cholesterol affect POPC liposome aggregation?
Answer: Cholesterol is a critical component in many liposome formulations and plays a significant role in their stability. It inserts into the lipid bilayer and modulates its physical properties.[19][20][21] Specifically, cholesterol:
-
Increases Membrane Rigidity: By filling the gaps between phospholipid molecules, cholesterol makes the bilayer less deformable and more rigid.[20][21]
-
Reduces Permeability: It decreases the permeability of the membrane to water-soluble molecules.[21]
-
Prevents Aggregation: By affecting the packing of phospholipid molecules, cholesterol can help prevent liposome aggregation.[19][20]
The optimal amount of cholesterol depends on the specific application, but a molar ratio of 2:1 to 1:1 of POPC to cholesterol is common.
Data Presentation
Table 1: Effect of pH on the Stability of Phosphatidylcholine-based Liposomes
| pH | Stability Decrease (Acidic vs. Neutral) | Stability Decrease (Alkaline vs. Neutral) |
| < 7.0 | ~50% | - |
| > 7.0 | - | ~20% |
Data adapted from studies on the influence of pH on liposome stability.[3] The stability of liposomes can decrease significantly in both acidic and alkaline conditions compared to a neutral pH.
Table 2: Influence of PEG-Lipid Molar Ratio on Liposome Stability
| Liposome Composition | Aggregation in Presence of High Salt |
| POPC (Control) | High |
| POPC with 2 mol% MePEG2000-S-POPE | Minimal |
| POPC with 0.8 mol% MePEG5000-S-POPE | Minimal |
Data adapted from studies showing the stabilizing effect of PEGylation. Optimal coupling efficiencies with minimal aggregation were achieved with specific molar percentages of PEGylated lipids.[7][8]
Experimental Protocols
1. Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.
Materials:
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve POPC and any other lipids (e.g., charged lipids, cholesterol, PEGylated lipids) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) to facilitate solvent evaporation. d. Rotate the flask to create a thin, uniform lipid film on the inner surface. e. Once the bulk of the solvent has evaporated, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]
-
Hydration: a. Pre-warm the hydration buffer to a temperature above the phase transition temperature of the lipids. For POPC, room temperature is sufficient.[13] b. Add the hydration buffer to the flask containing the dry lipid film. c. Gently agitate the flask by hand or on a vortex mixer at low speed to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to one of the syringes of the extruder. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[12][13] This will produce unilamellar vesicles with a size distribution centered around the pore size of the membrane.
-
Storage: a. Store the final liposome suspension at 4°C in a sealed, light-protected container.
2. Characterization of Liposome Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[22][23][24][25][26]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Liposome suspension
-
Filtered buffer for dilution
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension with filtered buffer to an appropriate concentration for DLS measurement. Overly concentrated samples can lead to multiple scattering events and inaccurate results.[25] b. Ensure the sample is free of dust and other large aggregates by filtering if necessary.
-
Instrument Setup: a. Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. b. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: a. Transfer the diluted liposome sample to a clean cuvette. b. Place the cuvette in the instrument's sample holder. c. Equilibrate the sample to the set temperature. d. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: a. The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the liposomes. b. A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.
Visualizations
Caption: Troubleshooting workflow for POPC liposome aggregation.
Caption: Workflow for preparing POPC liposomes via thin-film hydration and extrusion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 7. liposomes.ca [liposomes.ca]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface modification of haemoglobin-containing liposomes with polyethylene glycol prevents liposome aggregation in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. mdpi.com [mdpi.com]
- 19. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. news-medical.net [news-medical.net]
- 23. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 24. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 25. phmethods.net [phmethods.net]
- 26. CHARACTERIZING THE SIZE AND CONCENTRATION OF LIPOSOMES USING MULTI-ANGLE DYNAMIC LIGHT SCATTERING 사이언스21 입니다. [s21.co.kr]
optimizing lipid to protein ratio for POPC nanodiscs
Welcome to the technical support center for optimizing the lipid-to-protein ratio for 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodiscs. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during nanodisc assembly and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal lipid-to-protein ratio for POPC nanodiscs?
The optimal molar ratio of POPC to Membrane Scaffold Protein (MSP) is critical for forming homogeneous, monodisperse nanodiscs and must be determined empirically.[1][2] The ideal ratio depends on the specific MSP construct being used, as different MSPs create nanodiscs of varying diameters.[3][4] For initial experiments, published starting ratios can be used as a guideline.[5] When incorporating a target membrane protein, the ratio will need further optimization, as the protein will displace some lipid molecules.[6][7]
Q2: Which MSP variant should I choose for my POPC nanodiscs?
The choice of MSP variant determines the diameter of the nanodisc.[3][8] The selection should be based on the size of the membrane protein you intend to incorporate. Larger MSPs create larger nanodiscs that can accommodate larger membrane proteins or protein complexes.
Q3: What is the role of sodium cholate (B1235396) in nanodisc assembly?
Sodium cholate is a detergent used to solubilize the POPC lipids, forming micelles that can then self-assemble with the MSP upon detergent removal.[9] It is crucial to maintain a final cholate concentration in the reconstitution mixture that is sufficient for lipid solubilization, typically between 12-40 mM.[6][9]
Q4: How do I remove the detergent to initiate nanodisc formation?
Detergent removal is a critical step that initiates the self-assembly of nanodiscs.[1] The two most common methods are:
-
BioBeads: Hydrophobic adsorbent beads, such as Bio-Beads SM-2, are added to the mixture to bind and remove the detergent.[9] For POPC nanodiscs, an incubation of at least 4 hours is recommended.[9]
-
Dialysis: The reconstitution mixture is dialyzed against a detergent-free buffer, allowing the detergent to diffuse out.[9] This process typically involves multiple buffer changes over 24 hours.[9]
Q5: How can I assess the quality of my POPC nanodisc preparation?
Size Exclusion Chromatography (SEC) is the primary method for evaluating the homogeneity and size of your nanodisc preparation.[8][9] A successful preparation will show a symmetrical, monodisperse peak at the expected elution volume for the specific nanodisc size.[1][8] The presence of aggregates in the void volume or multiple peaks can indicate issues with the lipid-to-protein ratio or the assembly process. Dynamic Light Scattering (DLS) can also be used to determine the size distribution of the nanodiscs in solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nanodiscs | - Incorrect lipid-to-MSP ratio.- Inefficient detergent removal.- Suboptimal incubation temperature or time.- Protein precipitation during purification. | - Empirically test a range of POPC:MSP ratios (e.g., for MSP1D1, test 1:55, 1:65, and 1:75).[5]- Ensure sufficient quantity and incubation time with BioBeads or complete dialysis.[10]- For POPC, conduct the assembly on ice or at 4°C.[6]- Check for protein precipitation after the final purification steps; consider adjusting buffer conditions.[11] |
| Sample heterogeneity (multiple peaks in SEC) | - Incorrect stoichiometry of POPC, MSP, and/or target protein.- Incomplete self-assembly. | - Systematically vary the POPC:MSP ratio to find the optimal condition for a single, sharp peak.[1]- If incorporating a membrane protein, adjust the MSP:target protein ratio. A common starting point is a molar excess of MSP.[9] |
| Formation of large aggregates (peak in void volume of SEC) | - Excess lipid relative to MSP.- Insufficient detergent concentration during reconstitution.- Incorrect incubation temperature. | - Decrease the amount of POPC in the reconstitution mixture.- Ensure the final cholate concentration is adequate to fully solubilize the lipids (typically >14 mM).[9]- Perform the assembly for POPC nanodiscs at a low temperature (on ice or 4°C).[6] |
| Presence of free MSP after purification | - Insufficient lipid for the amount of MSP. | - Increase the amount of POPC in the reconstitution mixture. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Empty POPC Nanodiscs
| MSP Variant | Recommended POPC:MSP Molar Ratio | Resulting Nanodisc Diameter (approx.) |
| MSP1D1 | 65:1[1][12] | ~9.5 nm[8] |
| MSP1E3D1 | 130:1[9] | ~12.9 nm |
Note: These ratios are starting points and should be optimized for your specific experimental conditions.
Table 2: Key Parameters for POPC Nanodisc Assembly
| Parameter | Recommended Value/Condition |
| POPC Concentration | 7 mM - 18 mM in the final mixture |
| Sodium Cholate Concentration | 12 mM - 40 mM in the final mixture[6][9] |
| Cholate to Lipid Ratio | Typically 2:1[9] |
| Incubation Temperature | On ice or 4°C[6] |
| BioBead Incubation Time | Minimum 4 hours[9] |
Experimental Protocols & Workflows
Protocol: Assembly of Empty POPC Nanodiscs
This protocol outlines the general steps for the self-assembly of POPC nanodiscs.
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of POPC dissolved in chloroform.
-
Dry the lipid to a thin film under a gentle stream of nitrogen gas.
-
Remove residual solvent by placing the vial under high vacuum for at least 4 hours or overnight.[9]
-
-
Lipid Solubilization:
-
Resuspend the dried POPC film in a buffer containing sodium cholate. A common practice is to use a cholate concentration that is twice the final desired lipid concentration (e.g., 100 mM cholate for a 50 mM lipid stock).[9]
-
Sonicate or vortex the mixture until the solution is clear, indicating complete solubilization of the lipid.
-
-
Reconstitution Mixture:
-
In a separate tube, combine the appropriate amounts of the solubilized POPC, MSP solution, and additional buffer to achieve the desired final concentrations and lipid-to-MSP ratio.
-
Ensure the final sodium cholate concentration is between 12-40 mM.[6][9]
-
Incubate the mixture on ice for at least 15 minutes.[9]
-
-
Detergent Removal and Self-Assembly:
-
Purification and Analysis:
-
Separate the assembled nanodiscs from unincorporated components and aggregates using Size Exclusion Chromatography (SEC) on a column like a Superdex 200.[9]
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to confirm the presence of MSP and assess purity.
-
Diagrams
Caption: Workflow for the self-assembly of POPC nanodiscs.
References
- 1. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanodiscs as a new tool to examine lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 8. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Composition and Behavior of Heterogeneous Lipid Nanodiscs by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Unsaturated POPC Lipids
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the prevention of oxidation in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipids.
Frequently Asked Questions (FAQs)
Q1: What is POPC and why is it susceptible to oxidation?
A: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a monounsaturated phospholipid commonly used in membrane research.[1] It consists of a saturated 16:0 fatty acid chain (palmitic acid) at the sn-1 position and an unsaturated 18:1 fatty acid chain (oleic acid) at the sn-2 position.[1] This unsaturated oleoyl (B10858665) chain contains a double bond, which is a primary target for reactive oxygen species (ROS), making POPC susceptible to oxidation (lipid peroxidation).[1][2][3] The presence of this double bond is critical for membrane fluidity but also represents a key vulnerability.
Q2: What are the primary products of POPC oxidation?
A: When POPC is oxidized, the double bond in its unsaturated sn-2 chain is attacked, leading to the formation of various products. Two stable and well-studied truncated oxidized phospholipids (B1166683) are:
-
PoxnoPC (1-palmitoyl-2-(9’-oxo-nonanoyl)-sn-glycero-3-phosphocholine), which has an aldehyde group.[1][2]
-
PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), which has a carboxylic acid group.[1][2]
Other oxidized phosphocholine (B91661) derivatives, such as PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) and POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine), can also be formed.[4] These oxidized lipids can significantly alter the biophysical properties of the membrane.[5][6]
Q3: How should I properly store and handle POPC to prevent oxidation?
A: Proper storage and handling are critical to maintaining the integrity of unsaturated lipids like POPC.
-
As a Powder: Unsaturated lipids like POPC are not stable as powders because they are highly hygroscopic.[7][8] They can quickly absorb moisture, which facilitates hydrolysis and oxidation.[7][8] It is strongly recommended to dissolve POPC in a suitable organic solvent immediately upon receipt.[7][8]
-
In Organic Solvent: This is the recommended storage method. POPC dissolved in an organic solvent (e.g., chloroform) should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[7] To prevent oxidation from air, the vial's headspace should be layered with an inert gas like argon or nitrogen.[7][8] Never store lipids in organic solutions in plastic containers, as impurities can leach from the plastic.[7][8]
-
Aqueous Suspensions: Phospholipids should not be stored for long periods as aqueous suspensions, as this can lead to hydrolysis.[7][8]
When handling, always use glass, stainless steel, or Teflon labware for transfers of lipids in organic solvents.[7][8] Avoid plastic pipette tips and tubes.[8] Before opening a container stored in the freezer, always allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[7]
Q4: What are the signs of POPC oxidation in my experiments?
A: Lipid oxidation can cause significant changes in membrane properties. Signs of oxidation include:
-
Increased Membrane Permeability: The presence of oxidized lipids can disrupt membrane structure, making it more permeable to water and ions.[1][2][9] Even a low concentration of PazePC (10-15%) can enhance permeability.[2][3]
-
Changes in Membrane Fluidity: Oxidation can lead to a significant decrease in the microfluidity of the lipid bilayer.[10]
-
Alterations in Bilayer Structure: The incorporation of oxidized lipids can decrease the bilayer's thickness and alter the area per lipid.[1][2][3]
-
Inconsistent Experimental Results: Unexplained variability in results from assays involving liposomes or supported lipid bilayers can be a sign of lipid degradation.
Troubleshooting Guide
Q5: My liposome (B1194612) leakage assay shows unexpectedly high permeability. Is oxidation the cause?
A: Yes, this is a strong possibility. The formation of truncated oxidized phospholipids like PazePC and PoxnoPC alters lipid packing and can increase membrane permeability.[1][2][9] PazePC, with its anionic carboxyl group, tends to bend its tail toward the aqueous interface, disrupting the bilayer structure and enhancing permeability even at low concentrations (10-15%).[1][2][3]
Troubleshooting Steps:
-
Verify Lipid Quality: Test a sample of your POPC stock for oxidation (see Q6 and the protocol below).
-
Use Fresh Solvents: Ensure all solvents used for liposome preparation are of high purity and deoxygenated.
-
Inert Atmosphere: Prepare liposomes under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Include Antioxidants: Consider incorporating a lipophilic antioxidant, such as α-tocopherol (Vitamin E), or cholesterol into your lipid formulation.[11][12][13]
Q6: I suspect my POPC stock is oxidized. How can I confirm this?
A: You can detect and quantify lipid oxidation using UV/Vis spectroscopy. The formation of conjugated dienes, a primary product of lipid peroxidation, results in a characteristic absorbance peak at approximately 234 nm.[14] You can use a straightforward spectrophotometric method to determine the percent oxidation.
Another method involves using fluorescent probes. For instance, the fluorescence of certain lipophilic fatty acids changes upon lipid oxidation, which can be monitored to follow the process online.[10] For detailed structural confirmation, techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify specific oxidized lipid species.[5]
Experimental Protocols and Data
Protocol: Determination of POPC Oxidation by UV/Vis Spectroscopy
This protocol is adapted from standard methods for detecting conjugated dienes.[14]
Objective: To quantify the percentage of oxidized POPC by measuring absorbance at 234 nm.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
POPC sample
-
DPPC (Dipalmitoylphosphatidylcholine) as a non-oxidizable reference lipid
-
Solvent: Ethanol/DI Water (9:1 v/v)
Procedure:
-
Prepare DPPC Standard: Prepare a 1 mg/mL solution of DPPC in the ethanol/water solvent. This serves as the negative control, as saturated lipids like DPPC do not oxidize to form conjugated dienes.
-
Prepare POPC Sample: Prepare a 1 mg/mL solution of your POPC sample in the same solvent.
-
Run Blank: Use the ethanol/water solvent as the blank reference. Rinse the cuvette three times with the solvent, fill it, and run a blank spectrum to zero the instrument.[14]
-
Run DPPC Spectrum: Empty the cuvette, rinse it with the solvent, and then fill it with the DPPC solution. Run a spectrum and record the absorbance.[14]
-
Run POPC Spectrum: Empty and rinse the cuvette, then fill it with the POPC sample solution. Run a spectrum and record the absorbance at 234 nm (A₂₃₄).[14]
-
Calculation:
-
Subtract the DPPC spectrum from the POPC sample spectrum to correct for any background absorbance.[14]
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the peroxidized phospholipid.
-
Percent Oxidation (%) = [(A₂₃₄ / ε) * MW] / [Sample Conc. (g/L)] * 100
-
A₂₃₄: Absorbance of the POPC sample at 234 nm.
-
ε (Molar Extinction Coefficient): ~27,000 M⁻¹cm⁻¹ for conjugated dienes.
-
MW (Molecular Weight of POPC): ~760.08 g/mol .
-
Sample Conc.: 1 g/L in this protocol.
-
-
Table 1: Effects of Antioxidants on Lipid Stability
This table summarizes the role of common antioxidants in protecting lipid membranes.
| Antioxidant | Mechanism of Action | Recommended Concentration (mol%) | Key Findings |
| α-Tocopherol (Vitamin E) | Chain-breaking antioxidant; donates a hydrogen atom to peroxyl radicals, forming a resonance-stabilized radical.[13] | 0.5 - 2 mol% | Highly effective at preventing peroxidation.[15] Its polar chromanol ring anchors it near the membrane surface, while the phytol (B49457) chain extends into the hydrophobic core.[13] |
| Cholesterol | Alters membrane packing and reduces water penetration, sterically hindering the propagation of radical chain reactions.[11] | 10 - 50 mol% | Dramatically reduces the formation of hydroperoxides.[11] Stabilizes oxidized lipid bilayers by confining the distribution of oxidized functional groups.[12] |
| Butylated Hydroxytoluene (BHT) | Synthetic phenolic antioxidant that acts as a free radical scavenger. | Varies by application | Often used in combination with other antioxidants for synergistic effects.[16] |
Table 2: Impact of POPC Oxidation on Bilayer Structural Properties
Data summarized from molecular dynamics simulations, showing the effect of incorporating oxidized lipids (PoxnoPC and PazePC) into a POPC bilayer.[1][2][3]
| % Oxidized Lipid | Oxidized Species | Average Area per Lipid (Ų) | Bilayer Thickness (nm) | Effect on Permeability |
| 0% (Pure POPC) | N/A | ~64.3 | ~3.8 | Baseline |
| 10% | PoxnoPC | ~63.5 | Reduced | Slight Increase |
| 10% | PazePC | ~63.2 | Reduced | Noticeable Increase |
| 20% | PoxnoPC | ~62.4 | Further Reduced | Noticeable Increase |
| 20% | PazePC | ~63.1 | Further Reduced | Significant Increase |
| 30% | PoxnoPC | ~61.0 | Further Reduced | Significant Increase |
| 30% | PazePC | ~63.1 | Further Reduced | Reduced relative to 20% PazePC |
Visual Guides and Workflows
Diagram 1: Workflow for Handling Unsaturated Lipids
Caption: Recommended workflow for storing and handling POPC to minimize oxidation.
Diagram 2: POPC Oxidation Pathway
Caption: Simplified chemical pathway of lipid peroxidation starting from POPC.
Diagram 3: Troubleshooting Experimental Inconsistency
Caption: Decision tree for troubleshooting experimental issues related to POPC.
References
- 1. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 2. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Innate immune detection of lipid oxidation as a threat assessment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol protects the phospholipid bilayer from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Cholesteryl Phenolipids as Potential Biomembrane Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Reconstitution in POPC Vesicles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when reconstituting proteins into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for reconstituting membrane proteins into POPC vesicles?
A1: The most prevalent method is detergent-mediated reconstitution.[1][2] This process involves solubilizing the purified membrane protein in a suitable detergent and then mixing it with POPC liposomes that have been saturated with the same detergent. The detergent is then slowly removed, prompting the protein to insert into the lipid bilayer as proteoliposomes form.[1][3]
Q2: How do I choose the right detergent for my protein and POPC lipids?
A2: The choice of detergent is critical and can significantly impact the structure and function of the reconstituted protein.[4][5] Nonionic detergents like n-octyl-β-D-glucopyranoside (OG) or n-dodecyl-β-D-maltoside (DDM) are widely used.[6][7] Key factors to consider are the detergent's critical micelle concentration (CMC), with high CMC detergents being easier to remove, and its ability to maintain protein stability.[6][7] It is often necessary to screen several detergents to find the optimal one for your specific protein.[4][5]
Q3: What is a good starting lipid-to-protein molar ratio (LPR)?
A3: The optimal LPR is protein-dependent, but a high initial LPR is generally recommended to ensure sufficient lipid is available for proper protein folding and insertion. Common starting points range from 500:1 to 2000:1 (lipid:protein).[8][9] For instance, a 1:500 ratio was used for influenza M2 protein reconstitution[6], while a 2000:1 ratio was suggested for complete incorporation of photosynthetic reaction centers.[8]
Q4: How can I control the orientation of my protein in the POPC bilayer?
A4: Achieving unidirectional insertion is a significant challenge. One strategy is the direct insertion method, where the protein is added to pre-formed, detergent-saturated liposomes, which has been shown to promote unidirectional insertion for some proteins.[6] Optimizing the detergent concentration during this process can also help control protein orientation.[2]
Q5: What are the best methods for detergent removal?
A5: The goal is to remove the detergent slowly to allow for correct protein insertion.[1] Common methods include:
-
Adsorption: Using hydrophobic beads like Bio-Beads™ SM-2 is a very common and effective method.[6][7][10]
-
Dialysis: This method is effective but can be slow, especially for detergents with a low CMC, which may lead to protein instability over time.[7][11]
-
Gel Filtration: This can also be used to separate the proteoliposomes from the detergent micelles.[1]
Q6: How can I confirm that my protein has been successfully reconstituted?
A6: Several techniques can be used to verify successful reconstitution:
-
Sucrose Density Gradient Centrifugation: This is an accurate method to separate proteoliposomes (which are denser) from empty liposomes, allowing you to confirm incorporation.[2][10]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of vesicles throughout the reconstitution process, ensuring they remain stable and have not aggregated.[6][8]
-
Activity Assays: The most crucial test is to measure the functional activity of the protein after reconstitution to ensure it has retained its native conformation.[1][3][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the reconstitution of proteins into POPC vesicles.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Protein Incorporation Efficiency | Incorrect Detergent-to-Lipid Ratio: If the detergent concentration is too low, vesicles may not be sufficiently destabilized for protein insertion. If too high, it can lead to complete solubilization and difficulty in reforming vesicles. | Determine the optimal detergent saturation point for your specific POPC concentration, for instance, by using Dynamic Light Scattering (DLS) to monitor vesicle size changes as detergent is added.[6] For an OG/POPC system, a molar ratio of roughly 5:1 might be required to reach saturation.[6] |
| Suboptimal Lipid-to-Protein Ratio (LPR): An LPR that is too low can lead to protein aggregation and incomplete reconstitution.[11] | Start with a high LPR (e.g., 500:1 to 2000:1) and optimize from there.[8][9] The ideal ratio depends on the size and nature of your protein. | |
| Protein Aggregation During Reconstitution | Rapid Detergent Removal: Removing the detergent too quickly can cause proteins to aggregate before they can properly insert into the lipid bilayer.[9][13] | Slow down the rate of detergent removal. If using Bio-Beads™, add them in smaller batches over a longer period.[9] If using dialysis, extend the dialysis time or use a membrane with a smaller pore size. |
| Inappropriate Buffer Conditions: The pH, ionic strength, or absence of necessary cofactors in the buffer can lead to protein denaturation and aggregation.[14][15] | Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability.[13] Ensure the buffer is compatible with both the protein and the POPC vesicles. | |
| Protein Instability: The protein itself may be inherently unstable once removed from its native environment or solubilized in detergent.[3] | Add stabilizing agents like glycerol (B35011) to the buffer (though keep glycerol concentration below 4% during nanodisc assembly).[7][16] Minimize the time the protein spends in detergent by proceeding with reconstitution immediately after purification.[16] | |
| Heterogeneous Vesicle Size / Aggregation of Vesicles | Inefficient Vesicle Preparation: The initial POPC liposomes may not be unilamellar or uniform in size. | Use an extruder with a defined pore size (e.g., 200 nm) to create large unilamellar vesicles (LUVs) of a consistent size before adding detergent and protein.[6][7][10] |
| Residual Detergent: Lingering detergent molecules after the removal step can affect the stability and integrity of the proteoliposomes.[11] | Ensure complete detergent removal. This can be quantified using a colorimetric assay.[6] For OG, a 90-minute incubation with six aliquots of Bio-Beads™ has been shown to be sufficient.[6] | |
| Loss of Protein Activity Post-Reconstitution | Denaturation by Detergent: The detergent used for solubilization may have denatured the protein. | Screen different detergents, as some are harsher than others.[4][5] The choice of detergent can significantly influence the final activity of the reconstituted protein.[17] |
| Incorrect Lipid Environment: POPC alone may not be sufficient to maintain the protein's native conformation and function. Some proteins require specific lipids or a certain membrane fluidity.[3][18] | Try incorporating other lipids into the POPC vesicles, such as POPG or cholesterol, to better mimic the native membrane environment.[6][7] The lipid composition can modulate protein activity.[3] | |
| Incorrect Protein Orientation: If the protein is inserted in the wrong orientation, its active site may be inaccessible, leading to a loss of function. | Optimize the reconstitution protocol. Using pre-formed detergent-saturated vesicles can favor a unidirectional insertion for certain proteins.[6] |
Quantitative Data Summary
The following tables summarize key quantitative parameters cited in the literature for protein reconstitution.
Table 1: Example Detergent-to-Lipid Molar Ratios
| Detergent | Lipid Composition | Molar Ratio (Detergent:Lipid) | System/Protein | Reference |
| Octylglucoside (OG) | 4:1 POPC:POPG | ~5:1 (Saturation Point) | Influenza M2 Protein | [6] |
| Dodecyl-β-D-maltoside (DDM) | Generic Lipids | 1:1 (Rsat) | General Guideline | [7] |
| Sodium Cholate | POPC | Final conc. 12-40 mM | Nanodisc Assembly | [7][16] |
Table 2: Example Lipid-to-Protein Molar Ratios (LPR)
| LPR (Lipid:Protein) | Lipid Composition | System/Protein | Reference |
| 300:1 | POPC:DOPS (85:15) | p14 FAST Protein | [19] |
| 500:1 | 4:1 POPC:POPG | Influenza M2 Protein | [6] |
| 1000:1 - 2000:1 | POPC | Photosynthetic Reaction Centers | [8] |
| 200:1 | Generic Lipids | M. tuberculosis protein for NMR | [11] |
| 500:1 - 1000:1 | DOPC | General Starting Point | [9] |
Experimental Protocols
Detailed Protocol: Detergent-Mediated Reconstitution of a Membrane Protein into POPC LUVs
This protocol provides a generalized methodology based on common laboratory practices.[6][7][10] Optimization will be required for each specific protein.
1. Preparation of POPC Unilamellar Vesicles (Liposomes)
-
Lipid Film Formation: Dissolve POPC lipid powder in chloroform (B151607) in a round-bottom flask. For a final lipid concentration of 5 mg/mL, prepare a film from the appropriate amount of lipid stock.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[7]
-
Hydration: Rehydrate the dried lipid film in the desired experimental buffer (e.g., 50 mM Tris pH 8, 100 mM NaCl) to a final lipid concentration of 5-10 mg/mL. Vortex vigorously for several minutes.[6][7]
-
Freeze-Thaw Cycles: Subject the rehydrated lipid suspension to 6-8 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to break up multilamellar structures.[7][10]
-
Extrusion: To create Large Unilamellar Vesicles (LUVs) of a defined size, pass the lipid suspension through a polycarbonate filter (e.g., 200 nm pore size) 15-21 times using a mini-extruder. This will yield a translucent solution.[6][7]
2. Detergent Saturation and Protein Insertion
-
Detergent Saturation: Add a concentrated stock of a chosen detergent (e.g., Octylglucoside - OG) to the prepared LUVs to reach the empirically determined saturation point (the point just before the vesicles are fully solubilized into micelles). For OG and POPC, this corresponds to a total molar detergent-to-lipid ratio of approximately 5:1.[6]
-
Equilibration: Allow the lipid-detergent mixture to equilibrate for at least 30 minutes at room temperature.[6]
-
Protein Addition: Add the purified, detergent-solubilized protein to the detergent-saturated liposomes to achieve the desired final lipid-to-protein molar ratio (e.g., 500:1).
-
Incubation: Incubate the protein-lipid-detergent mixture for 1 hour with gentle mixing to facilitate protein insertion into the destabilized vesicles.[7]
3. Detergent Removal
-
Bio-Bead Preparation: Wash Bio-Beads™ SM-2 extensively with methanol, followed by several washes with water and finally with the experimental buffer.[7]
-
Adsorption: Add the washed Bio-Beads™ to the mixture at a ratio of 10:1 (w/w) of wet beads to detergent.[7]
-
Incubation: Incubate with gentle agitation. For complete removal of OG, a 90-minute incubation, replacing the Bio-Beads with a fresh aliquot every 15 minutes, has been proven effective.[6]
-
Separation: Carefully decant the proteoliposome solution, separating it from the Bio-Beads™.
4. Characterization
-
Concentration: If necessary, concentrate the final proteoliposome solution using centrifugal filter devices.[6]
-
Analysis: Characterize the final product for protein incorporation (e.g., density gradient), vesicle size and homogeneity (DLS), and protein functionality (activity assay).
Visualized Workflows and Logic
Caption: General workflow for detergent-mediated protein reconstitution.
Caption: Troubleshooting logic for protein aggregation during reconstitution.
Caption: Mechanism of detergent-mediated protein insertion into vesicles.
References
- 1. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reassembly of protein-lipid complexes into large bilayer vesicles: Perspectives for membrane reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Lipid Composition and Solution Conditions on the Mechanical Properties of Membrane Vesicles | MDPI [mdpi.com]
- 16. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detergent- and phospholipid-based reconstitution systems have differential effects on constitutive activity of G-protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposome reconstitution of a minimal protein-mediated membrane fusion machine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing POPC Liposomes in Storage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the storage stability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of POPC liposome (B1194612) instability during storage?
A1: POPC liposome instability during storage stems from two main categories:
-
Physical Instability: This includes the aggregation, fusion, and flocculation of vesicles, which leads to an increase in particle size and potential sedimentation.[1] It can also involve the leakage of encapsulated contents from the liposome's aqueous core.[2]
-
Chemical Instability: This primarily involves the degradation of the phospholipids (B1166683) themselves. As an ester-linked lipid, POPC is susceptible to hydrolysis. Furthermore, the oleoyl (B10858665) chain's double bond makes it prone to lipid peroxidation (oxidation).[2][3][4] These chemical changes can compromise the bilayer's integrity, leading to leakage and further physical instability.
Q2: What is the ideal temperature for storing aqueous POPC liposome suspensions?
A2: For short-term storage (up to 5-7 days), POPC liposome suspensions should be kept refrigerated at 4-8°C.[2] This temperature is above POPC's phase transition temperature (Tm of -2°C), keeping the membrane in a fluid state, while being low enough to significantly slow the rate of lipid hydrolysis and degradation.[2][5][6]
Q3: Should I freeze my POPC liposome suspension for long-term storage?
A3: Freezing aqueous liposome suspensions without a cryoprotectant is generally not recommended. The formation of ice crystals can exert mechanical stress on the lipid bilayer, causing the vesicles to fracture or rupture.[2][7] This leads to a significant change in size distribution and loss of encapsulated material upon thawing. For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method.[8][9][10]
Q4: How does incorporating cholesterol affect the storage stability of POPC liposomes?
A4: Cholesterol is a critical component for enhancing liposome stability. It inserts into the phospholipid bilayer, where it increases the packing density of the lipids.[11][12] This leads to several beneficial effects:
-
Increased Membrane Rigidity: Cholesterol makes the bilayer less deformable, which helps prevent aggregation and fusion.[11][13]
-
Reduced Permeability: It decreases the permeability of the membrane to small, water-soluble molecules, thereby improving the retention of encapsulated drugs.[14]
-
Enhanced Vesicle Stability: Liposomes with higher cholesterol content demonstrate significantly better stability in terms of size and polydispersity index (PDI) over time.[13][15][16]
Q5: How can I prevent the chemical degradation of POPC lipids during storage?
A5: To prevent chemical degradation, you should address both hydrolysis and oxidation:
-
Preventing Hydrolysis: Store liposomes in a pH-neutral buffer (around pH 7.0-7.4) and at refrigerated temperatures (4-8°C) to minimize the rate of hydrolysis.[2][6]
-
Preventing Oxidation: Since POPC contains an unsaturated oleoyl chain, it is vulnerable to oxidation.[2] This can be mitigated by preparing and storing the liposomes in an oxygen-free environment (e.g., by purging buffers with nitrogen or argon) and by incorporating a lipophilic antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), directly into the lipid bilayer.[17][18]
Q6: What is the role of PEGylation in improving storage stability?
A6: PEGylation, the process of incorporating a PEG (polyethylene glycol)-conjugated lipid like DSPE-PEG into the liposome formulation, can significantly improve physical stability. The PEG chains form a hydrophilic layer on the liposome surface, which creates a steric barrier.[19] This barrier helps prevent the close approach of individual liposomes, thereby inhibiting aggregation and fusion, especially in the presence of cations or other destabilizing agents.[19][20]
Troubleshooting Guide
Problem 1: My liposomes are aggregating and the particle size is increasing over time.
This is a common sign of physical instability. Follow this troubleshooting workflow to identify and solve the issue.
Problem 2: The encapsulated drug is leaking from my liposomes during storage.
Drug leakage indicates a compromise in the integrity of the lipid bilayer.
-
Cause: The membrane may be too fluid or permeable, or it may have been damaged during preparation or storage.
-
Solution 1: Incorporate Cholesterol: As detailed in the FAQs, cholesterol is highly effective at reducing bilayer permeability and improving drug retention.[13][14] Studies show that a higher proportion of cholesterol in POPC formulations leads to increased drug retention.[13]
-
Solution 2: Optimize Storage Temperature: Ensure storage at 4-8°C. Storing above this temperature can increase membrane fluidity and leakage. Freezing without cryoprotectants will cause significant leakage upon thawing.[2]
-
Solution 3: Lyophilize for Long-Term Storage: For long-term stability and retention, freeze-dry the liposomes in the presence of a cryoprotectant like sucrose (B13894) or trehalose.[8][21] These sugars form a glassy matrix that protects the liposomes from mechanical stress during freezing and dehydration, preserving their structure and preventing leakage.[7][22]
Data Summary Tables
Table 1: Effect of Cholesterol on POPC Liposome Properties
| POPC:Cholesterol Molar Ratio | Average Particle Size (nm) | Stability Observation | Reference |
|---|---|---|---|
| 100:0 | 30.1 ± 0.4 | Least stable during storage | [13] |
| 80:20 | 255.6 ± 10.3 | Reduced size, more stable trend | [15] |
| 70:30 | Not specified | Most stable formulation for controlled release | [16] |
| 60:40 | 45.3 ± 0.1 | Stable over 1 month of storage at 4°C | [13] |
| 50:50 | 51.6 ± 0.1 | Most stable, size and PDI unchanged for 1 month |[13] |
Table 2: Effect of Storage Temperature on Stability of Aqueous Liposome Suspensions
| Storage Temperature | Observation | Recommendation | Reference |
|---|---|---|---|
| ~22°C (Room Temp) | Increased rate of hydrolysis and potential for microbial growth. | Not recommended for storage. | [2][23] |
| 4-8°C | Dramatically slows hydrolysis rate. Optimal for short-term storage. | Recommended for up to 7 days. | [2][6] |
| < 0°C (Freezing) | Ice crystal formation can rupture vesicles, causing aggregation and leakage. | Avoid unless specific cryoprotectants are used. |[2][7] |
Key Experimental Protocols
A crucial part of improving stability is accurately measuring it. The following are standard protocols for assessing the key stability parameters of liposome size and content leakage.
Protocol 1: Liposome Size Analysis via Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a standard technique for measuring the size distribution of sub-micron particles like liposomes.[24][25]
Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension.[24][26] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, causing slower fluctuations. The Stokes-Einstein equation is used to relate these fluctuations to the particle's hydrodynamic diameter.[26]
Methodology:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for formulation to an appropriate concentration. The concentration must be optimized to avoid multiple scattering events (too concentrated) or poor signal-to-noise (too dilute).[26] A 1:100 dilution is often a good starting point.[27]
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).[28]
-
Enter the viscosity and refractive index of the dispersant (buffer) into the software.
-
-
Measurement:
-
Data Analysis:
-
The instrument's software will generate a correlation function and calculate the average particle diameter (Z-average) and the Polydispersity Index (PDI).
-
The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution. A PDI value < 0.1 indicates a highly monodisperse sample.[30]
-
Monitor these values over time to assess physical stability. An increase in Z-average and PDI indicates aggregation or fusion.
-
Protocol 2: Liposome Integrity via Calcein Leakage Assay
This fluorescence-based assay is widely used to measure the leakage of aqueous contents from liposomes, thereby assessing membrane integrity.[31]
Principle: The fluorescent dye calcein is encapsulated within the liposomes at a high, self-quenching concentration.[29][32] When the liposomes are intact, the fluorescence is low. If the liposome membrane is compromised and calcein leaks into the external buffer, it becomes diluted, its self-quenching is relieved, and a significant increase in fluorescence intensity is observed.[32]
Methodology:
-
Preparation of Calcein-Loaded Liposomes:
-
Removal of Unencapsulated Calcein:
-
It is critical to separate the liposomes from the free, unencapsulated calcein in the external solution.
-
This is typically achieved using size exclusion chromatography with a desalting column (e.g., a PD-10 column).[30] Elute the column with an iso-osmotic buffer. The liposomes will elute in the void volume, separated from the smaller calcein molecules.
-
-
Fluorescence Measurement:
-
Dilute the purified calcein-loaded liposomes in buffer in a 96-well plate or cuvette.
-
Measure the baseline fluorescence (F) at appropriate excitation/emission wavelengths for calcein (Ex: 485 nm, Em: 530 nm).[32]
-
To determine the maximum fluorescence (F_max), add a detergent solution (e.g., 0.2% Triton X-100) to a parallel sample to completely lyse the liposomes and release all encapsulated calcein.[31]
-
-
Calculating Percent Leakage:
-
At each time point during your storage stability study, measure the fluorescence of your sample (F_t).
-
Calculate the percentage of leakage using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Where:
-
F_t is the fluorescence at time t.
-
F_0 is the initial fluorescence at time 0.
-
F_max is the maximum fluorescence after adding detergent.
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. EP1809254A2 - Lyophilized liposome formulations and method - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. quora.com [quora.com]
- 21. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [ouci.dntb.gov.ua]
- 23. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. scispace.com [scispace.com]
- 26. usp.org [usp.org]
- 27. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 29. research.rug.nl [research.rug.nl]
- 30. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 31. encapsula.com [encapsula.com]
- 32. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
detergent removal methods for POPC nanodisc assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with detergent removal during 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodisc assembly.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detergent removal in POPC nanodisc assembly?
A1: The three primary methods for detergent removal to initiate nanodisc self-assembly are:
-
Adsorbent Beads: Polystyrene beads, such as Bio-Beads SM-2 or Amberlite XAD-2, are widely used to adsorb detergents from the assembly mixture.[1][2] This is often the most efficient and rapid method.
-
Dialysis: The assembly mixture is placed in a dialysis cassette with a specific molecular weight cutoff (MWCO) and dialyzed against a detergent-free buffer.[1][3] This method is gentler but significantly slower.
-
Size Exclusion Chromatography (SEC): While primarily a purification step, SEC can also be used to separate nanodiscs from detergent micelles.[1][4]
Q2: How do I choose the right detergent removal method for my experiment?
A2: The choice of method depends on several factors, including the properties of your target membrane protein, the detergent used, and the desired speed of assembly.
-
Adsorbent beads are generally the go-to method for cholate-based detergents commonly used with POPC. They are fast and efficient.[1][2]
-
Dialysis is a gentler option that may be preferable for sensitive membrane proteins that could be destabilized by rapid detergent removal.[3][5]
-
SEC is typically used as a final purification and polishing step after initial detergent removal by beads or dialysis to separate fully formed nanodiscs from aggregates and empty discs.[4][6]
Q3: What is the optimal temperature for POPC nanodisc assembly?
A3: For POPC, the assembly is typically conducted at or below room temperature, often on ice or at 4°C.[1][2] The temperature should generally be close to the phase transition temperature of the lipid.
Q4: Why is the lipid to Membrane Scaffold Protein (MSP) ratio so critical?
A4: The ratio of POPC to MSP determines the diameter of the resulting nanodisc.[3] Incorrect ratios can lead to a heterogeneous population of nanodiscs, aggregation, or failure of assembly. For POPC with MSP1D1, a common starting ratio is approximately 65:1 (POPC:MSP1D1).[2][7]
Troubleshooting Guides
This section addresses common problems encountered during the detergent removal stage of POPC nanodisc assembly.
Issue 1: Low Yield of Assembled Nanodiscs
| Potential Cause | Troubleshooting Suggestion | References |
| Incorrect POPC:MSP Ratio | Empirically determine the optimal ratio by screening a range of POPC to MSP concentrations. | [8] |
| Inefficient Detergent Removal | Increase the amount of adsorbent beads or the incubation time. For dialysis, use a larger volume of buffer and more frequent buffer changes. | [1][7] |
| Suboptimal Assembly Temperature | Ensure the assembly is performed at a temperature appropriate for POPC (e.g., 4°C or on ice). | [2] |
| Aggregated Membrane Protein | Confirm that the membrane protein is properly folded and soluble in the chosen detergent before initiating assembly. Aggregated protein will not incorporate into nanodiscs. | [1] |
| Low Final Cholate (B1235396) Concentration | The final cholate concentration in the reconstitution mixture should be sufficiently high (e.g., above 14 mM) to maintain a micellar state before removal. | [1] |
Issue 2: Presence of Aggregates in the Final Sample
| Potential Cause | Troubleshooting Suggestion | References |
| Incorrect Stoichiometry | Slight deviations from the optimal lipid:MSP ratio can lead to the formation of aggregates. Fine-tune the component ratios. | |
| Rapid Detergent Removal | For sensitive proteins, the rate of detergent removal might be too fast, causing aggregation. Consider a slower method like dialysis or a combination of beads and dialysis. | [1] |
| Protein Instability | The target protein may be unstable under the assembly conditions. Screen different buffers, pH, or additives. | [9] |
| High Protein Concentration | High concentrations of the membrane protein can sometimes promote aggregation during assembly. Try a lower initial protein concentration. |
Issue 3: Heterogeneous Nanodisc Population (Multiple Peaks in SEC)
| Potential Cause | Troubleshooting Suggestion | References |
| Suboptimal POPC:MSP Ratio | A range of nanodisc sizes can form if the lipid to MSP ratio is not optimized. Perform a titration to find the ideal ratio for a monodisperse sample. | [8] |
| Presence of Empty Nanodiscs | If incorporating a membrane protein, an excess of MSP and lipid can result in a population of "empty" nanodiscs. These can often be separated from protein-containing nanodiscs by affinity chromatography (if the target has a tag) followed by SEC. | [1][6] |
| Incomplete Assembly | Insufficient incubation time for detergent removal can lead to a mix of assembled and partially assembled particles. Ensure complete detergent removal. | [7] |
Experimental Protocols
Protocol 1: Detergent Removal using Adsorbent Beads (Bio-Beads)
This protocol is adapted for the assembly of POPC nanodiscs.
-
Preparation of Reconstitution Mixture:
-
In a suitable tube, combine the detergent-solubilized POPC, the Membrane Scaffold Protein (MSP), and your target membrane protein (if applicable) at the desired molar ratio.
-
Ensure the final cholate concentration is above its critical micelle concentration (CMC), typically recommended to be above 14 mM.[1]
-
Incubate the mixture on ice for at least 15-30 minutes.[1][10]
-
-
Preparation of Adsorbent Beads:
-
Weigh out the required amount of Bio-Beads SM-2 (a common starting point is 0.5-0.8 g of damp beads per ml of reconstitution mixture).[1][2] For detergents with a low CMC, a higher amount of beads may be necessary.[2]
-
Wash the beads thoroughly with methanol, followed by multiple washes with ultrapure water to remove any preservatives and fines. Finally, equilibrate the beads in the assembly buffer.
-
-
Detergent Removal:
-
Nanodisc Recovery and Purification:
-
Separate the assembled nanodiscs from the Bio-Beads. This can be done by carefully pipetting off the supernatant or by using a syringe with a filter.[7]
-
Further purify the nanodiscs using Size Exclusion Chromatography (SEC) on a column like a Superdex 200 to separate correctly assembled nanodiscs from aggregates and unincorporated components.[1][4]
-
Protocol 2: Detergent Removal by Dialysis
-
Preparation of Reconstitution Mixture:
-
Prepare the POPC, MSP, and target protein mixture in detergent as described in Protocol 1, Step 1.
-
-
Dialysis Setup:
-
Detergent Removal:
-
Nanodisc Recovery and Purification:
-
Recover the sample from the dialysis cassette.
-
Purify the assembled nanodiscs by SEC as described in Protocol 1, Step 4.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes | References |
| Optimal POPC:MSP1D1 Molar Ratio | ~65:1 | This is a starting point and may require optimization for specific membrane proteins. | [2][7] |
| Final Cholate Concentration (Pre-removal) | > 14 mM | Ensures lipids and proteins remain in a micellar state before assembly is initiated. | [1] |
| Bio-Beads Amount (for Cholate) | 0.5 - 0.8 g (damp beads) / mL | The amount can be increased for detergents with a low CMC. | [1][2] |
| Incubation Time with Bio-Beads (POPC) | ≥ 4 hours | Longer incubation may be needed for complete detergent removal. | [1] |
| Dialysis Buffer Volume | ≥ 1000x sample volume | A large buffer volume drives the equilibrium towards detergent removal. | [1][2] |
| Dialysis Duration | 24 - 48 hours | Requires multiple buffer changes for efficiency. | [1][3] |
Visualizations
Caption: General workflow for POPC nanodisc assembly.
Caption: Troubleshooting decision tree for nanodisc assembly.
References
- 1. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 2. publish.illinois.edu [publish.illinois.edu]
- 3. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalently circularized nanodiscs; Challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane matters: The impact of a nanodisc-bilayer or a detergent microenvironment on the properties of two eubacterial rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling POPC Vesicle Size Distribution
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for controlling the size distribution of 1-palmolinyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling POPC vesicle size?
A1: The most common and effective methods for controlling vesicle size are mechanical extrusion and sonication.
-
Extrusion: This technique involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[2] The final vesicle size is primarily determined by the pore size of the membrane.[3]
-
Sonication: This method uses high-frequency sound waves to break down large MLVs into small unilamellar vesicles (SUVs).[4] The size of the resulting vesicles is influenced by sonication time, power, and temperature.[5]
Q2: How does the extruder membrane pore size affect the final vesicle diameter?
A2: There is a direct correlation between the membrane pore size and the resulting average vesicle diameter. Vesicles extruded through a specific pore size will generally have a mean diameter slightly larger than the pore itself, especially for pores under 100 nm.[6] For larger pores (e.g., 400 nm), the vesicle diameter may be slightly smaller than the pore size.[7]
Q3: What is the Polydispersity Index (PDI) and what is an acceptable value?
A3: The Polydispersity Index (PDI) is a measure of the non-uniformity of particle sizes within a sample.[5] A PDI value of 0.0 indicates a perfectly uniform (monodisperse) sample, while a value of 1.0 represents a highly polydisperse sample. For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable and indicates a sufficiently homogenous population of vesicles.[8]
Q4: How many times should I pass the lipid suspension through the extruder?
A4: Multiple passes are necessary to achieve a narrow and stable size distribution. While significant size reduction occurs in the first few passes, typically 10 to 21 passes are recommended to ensure a homogenous population of vesicles.[9][10] Odd numbers of passes are often used to ensure the final collection is from the clean, receiving syringe.
Q5: Is the freeze-thaw step before extrusion necessary?
A5: While not strictly essential, performing several freeze-thaw cycles on the initial multilamellar vesicle suspension before extrusion is highly recommended. This process helps to break down large lipid aggregates and can increase the unilamellarity and trapping efficiency of the final vesicle population.[1][11] The suspension is typically frozen rapidly in liquid nitrogen and thawed in a warm water bath, repeating the cycle 3 to 5 times.[2]
Data Presentation
Table 1: Expected Vesicle Size and PDI by Extrusion
The final vesicle size is influenced by pore size, pressure, and the number of passes. The data below represents typical results obtained after a sufficient number of extrusion passes (e.g., >10).
| Membrane Pore Size (nm) | Expected Mean Diameter (nm) | Typical Polydispersity Index (PDI) |
| 30 | ~30 - 66[7] | < 0.2 |
| 50 | ~50 - 70[9] | < 0.2 |
| 100 | ~100 - 138[7] | < 0.15 |
| 200 | ~180 - 200[9] | < 0.15 |
| 400 | ~360 - 400[7] | < 0.2 |
Note: The measured diameter can be influenced by the characterization technique (e.g., DLS vs. NTA). DLS may report slightly larger sizes due to its sensitivity to larger particles.[7]
Table 2: Effect of Sonication Time on Vesicle Size
Sonication of MLVs typically yields SUVs. The size decreases with sonication time until a plateau is reached.
| Sonication Time | Expected Mean Diameter | Typical Polydispersity Index (PDI) |
| Short (e.g., 1-5 min) | > 100 nm, often bimodal | High (> 0.3) |
| Medium (e.g., 10-30 min) | 20 - 50 nm | Decreasing (< 0.3) |
| Long (e.g., > 30 min) | Reaches a minimum size (~20 nm) | Low (< 0.2) |
Note: Prolonged sonication can lead to lipid degradation and titanium probe contamination. It is crucial to keep the sample on ice to prevent overheating.[5]
Experimental Workflows and Logic
Troubleshooting Guide
Q: My final vesicle size is much larger than the extruder pore size. What went wrong?
A: This issue can arise from several factors:
-
Torn Membrane: Excessive pressure or too many uses can tear the polycarbonate membrane, allowing larger vesicles to pass through. Disassemble the extruder and inspect the membrane for damage.
-
Insufficient Passes: If not enough passes are performed, the vesicle population may not have reached its final, stable size distribution. Ensure you are passing the solution through at least 11 times.[12]
-
High Lipid Concentration: Very high lipid concentrations can hinder the extrusion process. Consider diluting your lipid suspension.
-
Incorrect Pressure: For smaller pores (<100 nm), high pressure is needed for efficient size reduction. For larger pores (>200 nm), lower pressure allows for proper vesicle formation.[7]
Q: My vesicle size distribution is very broad (high PDI). How can I improve it?
A: A high PDI indicates a heterogeneous sample. To achieve a narrower distribution:
-
Increase Extrusion Passes: The most effective way to reduce PDI is to increase the number of times the sample is passed through the membrane.[13]
-
Use Freeze-Thaw Cycles: Pre-treating the MLV suspension with 3-5 freeze-thaw cycles can lead to a more homogenous final population.[1]
-
Ensure Proper Hydration: Make sure the initial lipid film is fully hydrated. Incomplete hydration can lead to large, non-uniform aggregates that are difficult to extrude.
-
Extrude Sequentially: For very small target sizes (e.g., 30 or 50 nm), it can be beneficial to first extrude the sample through a larger pore size (e.g., 100 nm) before extruding through the final, smaller pore size.[14]
Q: My vesicle suspension is clear initially but becomes cloudy or aggregates over time. What can I do?
A: Vesicle aggregation can be caused by several factors related to colloidal stability:
-
Ionic Strength: High concentrations of salts (especially divalent cations like Ca²⁺) in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation.[15] Consider using a buffer with lower ionic strength or adding a chelating agent like EDTA.
-
Lipid Composition: Purely zwitterionic lipids like POPC have a neutral surface charge, making them prone to aggregation. Incorporating a small percentage (5-10 mol%) of a charged lipid (e.g., anionic POPG or POPS) can introduce electrostatic repulsion and significantly improve stability.[16]
-
Storage Temperature: Store vesicles at an appropriate temperature. For POPC, storage at 4°C is common. Avoid freezing the final vesicle suspension unless cryoprotectants are used, as freezing can induce fusion and aggregation.[17]
-
Lipid Oxidation: Unsaturated lipids like POPC can oxidize over time. Prepare vesicles using de-gassed buffers and store them under an inert gas (like argon or nitrogen) to minimize oxidation.[18]
Detailed Experimental Protocols
Protocol 1: Preparation of LUVs by Extrusion (100 nm)
1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of POPC lipid in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]
2. Hydration: a. Add the desired aqueous buffer (e.g., PBS, HEPES) to the dried lipid film to achieve the target lipid concentration (typically 1-10 mg/mL). b. Vortex the flask vigorously until all the lipid film is suspended in the buffer. The resulting solution will appear milky, indicating the formation of MLVs.[2] c. (Optional but Recommended) Perform 3-5 freeze-thaw cycles by alternately placing the suspension in liquid nitrogen until frozen and then thawing in a warm water bath (e.g., 37-40°C).[1]
3. Extrusion: a. Assemble the mini-extruder device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[2] b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension back and forth between the two syringes through the membrane. Perform a minimum of 11 passes.[10] The solution should become progressively more translucent. d. The final pass should be collected from the outlet syringe. The resulting solution contains LUVs with a mean diameter of approximately 100-120 nm.
Protocol 2: Preparation of SUVs by Sonication
1. Lipid Film Hydration: a. Prepare a hydrated MLV suspension as described in Protocol 1, steps 1 and 2.
2. Sonication: a. Place the glass vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[4] b. If using a probe sonicator, insert the tip into the suspension, ensuring it does not touch the glass. c. Sonicate the suspension using pulses (e.g., 3 seconds on, 6 seconds off) to prevent overheating.[19] d. Continue sonication until the milky suspension becomes clear or slightly hazy, which typically takes 10-30 minutes.[4] The size will decrease with time, reaching a lower limit of around 20-30 nm.[5]
3. Post-Sonication Treatment: a. To remove any potential titanium particles shed from the probe, centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes and carefully collect the supernatant.
Protocol 3: Vesicle Size Measurement by Dynamic Light Scattering (DLS)
1. Instrument Preparation: a. Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.[20]
2. Sample Preparation: a. Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to an appropriate concentration. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results. A 1:1000 dilution is often a good starting point.[20] b. Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or particulate contaminants. c. Transfer the diluted sample to a clean, dust-free DLS cuvette.
3. Measurement: a. Place the cuvette in the instrument's sample holder. b. Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature. c. Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles to calculate their hydrodynamic diameter and the PDI.[20]
4. Data Analysis: a. Analyze the correlation function to ensure data quality. b. The software will provide the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI). For a comprehensive view, examine the intensity, volume, and number distributions.
References
- 1. liposomes.ca [liposomes.ca]
- 2. tf7.org [tf7.org]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tf7.org [tf7.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 13. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Navigating POPC Lipid Film Hydration: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the preparation of lipid vesicles via thin-film hydration is a foundational technique. However, challenges can arise, leading to variability in experimental outcomes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the hydration of POPC lipid films.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate the complexities of POPC lipid film hydration.
Issue 1: The lipid film is not hydrating, or hydration is incomplete, resulting in lipid clumps.
-
Question: My POPC lipid film is not detaching from the flask and dispersing into the aqueous buffer. What could be the cause?
-
Answer: Incomplete hydration is a frequent issue that can be attributed to several factors:
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Inadequate Solvent Removal: Residual organic solvent in the lipid film is a primary culprit.[1] Ensure the film is thoroughly dried under a high vacuum for several hours, or even overnight, to remove all traces of the organic solvent.[1][2]
-
Hydration Temperature: The hydration process should be carried out above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tc in your mixture.[3][4] For POPC, which has a transition temperature of -2°C, hydration can typically be performed at room temperature.[2][5] However, if other lipids with higher transition temperatures are included, the hydration temperature must be adjusted accordingly.[2]
-
Insufficient Agitation: Gentle agitation is necessary to facilitate the swelling and detachment of the lipid film.[4] This can be achieved by gentle swirling, vortexing, or using a rotary evaporator without a vacuum.[6]
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Poor Film Quality: An uneven or overly thick lipid film can hinder hydration. Aim for a thin, uniform film by controlling the evaporation rate of the organic solvent.[7]
-
Issue 2: The resulting liposome (B1194612) suspension is aggregated or precipitates over time.
-
Question: My POPC liposomes are clumping together and settling out of the solution. How can I prevent this?
-
Answer: Liposome aggregation can be caused by several factors related to the formulation and hydration process:
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Lipid Composition: While POPC is a zwitterionic lipid with a neutral charge at physiological pH, formulations with a high percentage of lipids prone to aggregation, like phosphatidylethanolamine (B1630911) (PE), can lead to instability.[2][4]
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Ionic Strength of Hydration Buffer: Highly charged lipids can form a viscous gel when hydrated with low ionic strength solutions.[4] Conversely, certain buffer components can induce aggregation. For instance, if your formulation includes cationic lipids, components like citric acid in the buffer could cause aggregation through electrostatic interactions.[1] The inclusion of charged lipids or PEGylated lipids can help prevent aggregation through electrostatic repulsion or steric hindrance.[1]
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Post-Hydration Processing: The initial product of hydration is typically large, multilamellar vesicles (MLVs) which are often polydisperse and can be unstable.[2][8] Downsizing techniques such as extrusion or sonication are crucial for producing smaller, more uniform, and stable unilamellar vesicles (SUVs or LUVs).[3][4]
-
Issue 3: Low encapsulation efficiency of hydrophilic drugs.
-
Question: I am not able to efficiently encapsulate my water-soluble compound within the POPC vesicles. What can I do to improve this?
-
Answer: The thin-film hydration method is known for its variable and often low encapsulation efficiency for hydrophilic molecules.[8] Several factors can influence this:
-
Hydration Volume: The volume of the aqueous phase used for hydration will directly impact the final concentration of the encapsulated material.
-
Lipid Concentration: The concentration of lipids will determine the total volume of the aqueous core of the vesicles.
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Sequential Gentle Hydration: A modified approach called sequential gentle hydration has been shown to significantly improve the encapsulation of water-soluble cargo compared to the traditional method.[9] This involves hydrating the lipid film in smaller, sequential additions of the aqueous phase.[9]
-
Issue 4: High polydispersity and batch-to-batch variability.
-
Question: My liposome preparations are inconsistent, with wide size distributions and poor repeatability between batches. How can I improve this?
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Answer: Poor repeatability and high polydispersity are known drawbacks of the thin-film hydration method.[8]
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Lack of Control Over Self-Assembly: The self-assembly process during hydration is sensitive to minor variations in experimental conditions.[8]
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Post-Hydration Processing is Key: To achieve a more uniform liposomal population, post-hydration processing is essential. Extrusion through polycarbonate membranes with defined pore sizes is a common and effective method for producing vesicles with a narrow size distribution.[1][4] The Food and Drug Administration (FDA) guidelines suggest a polydispersity index (PDI) below 0.3 for pharmaceutical drug products.[8] The thin-film hydration method alone typically yields a PDI between 0.3 and 0.5, necessitating further refinement steps like extrusion.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of POPC that I should be aware of?
A1: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a widely used zwitterionic phospholipid. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₂H₈₂NO₈P |
| Molar Mass | 760.091 g·mol⁻¹[10] |
| Phase Transition Temperature (Tm) | -2°C[5] |
| Purity | >98% |
Q2: What is a standard protocol for preparing POPC vesicles using thin-film hydration?
A2: A typical protocol involves the following steps:
-
Lipid Dissolution: Dissolve POPC and any other lipids in an organic solvent, such as a chloroform:methanol mixture (e.g., 3:7, v/v), to ensure a homogenous mixture.[2]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[2][8]
-
Drying: Thoroughly dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.[1][8]
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Hydration: Add the aqueous buffer to the dried lipid film and agitate. The temperature of the buffer should be above the transition temperature of all lipids in the mixture.[2][3] Vigorous shaking or vortexing helps to detach the film and form multilamellar vesicles (MLVs).[3]
-
Downsizing (Optional but Recommended): To obtain smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension can be downsized using techniques like sonication or extrusion through polycarbonate membranes.[3]
Q3: How much lipid loss should I expect during liposome preparation?
A3: Lipid loss can occur at various stages of preparation, particularly during the resuspension of the lipid film and the extrusion process.[6][11] The resuspension step can lead to significant lipid loss, sometimes up to 50%.[6][11] The extrusion step can result in smaller losses, typically around 10-20%.[11][12] The extent of loss can depend on factors like the lipid composition, the type of membrane used for extrusion, and handling procedures.[13]
Experimental Workflow and Troubleshooting Logic
To visualize the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.
Caption: A simplified workflow for preparing POPC liposomes using the thin-film hydration method.
Caption: A decision tree to troubleshoot incomplete hydration of the POPC lipid film.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. POPC - Wikipedia [en.wikipedia.org]
- 11. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aggregation of POPC-Coated Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)-coated nanoparticles.
Troubleshooting Guides
Problem: Nanoparticles Aggregate Immediately After POPC Coating
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for immediate aggregation.
Possible Causes and Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Poor POPC Liposome Quality | Pre-formed POPC vesicles may be too large, aggregated, or have a low surface charge, leading to inefficient or unstable coating. | 1. Characterize Vesicles: Before coating, analyze POPC vesicles using Dynamic Light Scattering (DLS) to ensure a monodisperse population with the desired size. 2. Extrusion: If vesicles are large or polydisperse, extrude them through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve uniformity.[1][2][3][4][5] 3. Zeta Potential: Measure the zeta potential of the vesicles. For neutral POPC, the charge will be minimal. Consider incorporating a small percentage of a charged lipid like POPG to increase electrostatic repulsion. |
| Inadequate Nanoparticle Surface Chemistry | The surface of the bare nanoparticles may not be suitable for lipid bilayer fusion or adsorption. | 1. Surface Activation: Ensure the nanoparticle surface is clean and appropriately functionalized (e.g., with hydroxyl groups for silica (B1680970) nanoparticles) to promote interaction with the lipid headgroups. 2. Zeta Potential of Bare Nanoparticles: Measure the zeta potential of the uncoated nanoparticles. A highly charged surface (positive or negative) can influence the coating process. |
| Suboptimal Coating Conditions | The ratio of lipid to nanoparticles, incubation temperature, or time may not be optimal for stable coating. | 1. Titrate Lipid:Nanoparticle Ratio: Systematically vary the weight or molar ratio of POPC to nanoparticles to find the optimal concentration for complete and stable coverage. 2. Optimize Temperature: The coating process should ideally be performed above the phase transition temperature of the lipid to ensure fluidity and proper vesicle fusion. For POPC, this is not a major concern as its transition temperature is below room temperature.[2] 3. Vary Incubation Time: Investigate different incubation times to allow for complete vesicle rupture and bilayer formation on the nanoparticle surface. |
| Solvent Mismatch | If using a solvent-based method, the organic solvent may not be fully removed, leading to instability. | 1. Thorough Solvent Removal: Ensure complete evaporation of the organic solvent under vacuum.[4][5] 2. Dialysis: After coating, dialyze the nanoparticle suspension against the desired buffer to remove any residual solvent and unadsorbed lipids.[6] |
Problem: Nanoparticles Aggregate After Purification (e.g., Centrifugation)
Troubleshooting Workflow
Caption: Troubleshooting workflow for post-purification aggregation.
Possible Causes and Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Excessive Centrifugal Force | High g-forces can overcome the repulsive forces between nanoparticles, leading to the formation of irreversible aggregates in the pellet. | 1. Optimize Centrifugation Speed and Time: Start with lower centrifugation speeds and shorter durations. Gradually increase until a balance is found between efficient pelleting and minimal aggregation. 2. Use a Cushion: Consider layering the sample over a dense, inert solution (e.g., a sucrose (B13894) cushion) to reduce the mechanical stress on the nanoparticles during pelleting. |
| Improper Resuspension | Aggressive resuspension techniques can induce aggregation. | 1. Gentle Resuspension: Avoid harsh vortexing or sonication. Gently resuspend the pellet by slowly pipetting the buffer up and down. 2. Use a Stabilizer in the Resuspension Buffer: A small amount of a stabilizing agent (e.g., a low concentration of a non-ionic surfactant) in the resuspension buffer can aid in redispersion. |
| Buffer Incompatibility | The buffer used for resuspension may have a pH or ionic strength that destabilizes the POPC coating. | 1. Check pH: Ensure the pH of the new buffer is within a stable range for the coated nanoparticles. For POPC, a neutral pH is generally preferred. 2. Control Ionic Strength: High salt concentrations can screen the surface charge and reduce electrostatic repulsion, leading to aggregation. Use a buffer with an appropriate ionic strength.[7] |
| Incomplete or Unstable Coating | The POPC coating may be incomplete or weakly associated, detaching during centrifugation and exposing the bare nanoparticle surfaces. | 1. Re-evaluate Coating Protocol: Refer to the troubleshooting guide for immediate aggregation to ensure a robust coating. 2. Incorporate Charged Lipids: Adding a small percentage of a charged lipid (e.g., 10-25% POPG) to the POPC formulation can significantly enhance colloidal stability through increased electrostatic repulsion.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential for stable POPC-coated nanoparticles?
A1: For electrostatically stabilized nanoparticles, a zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability. Since POPC is a zwitterionic lipid with a net neutral charge, the zeta potential of purely POPC-coated nanoparticles will be close to zero. To enhance stability, it is often necessary to incorporate charged lipids (e.g., anionic POPG or cationic DOTAP) into the coating to achieve a higher absolute zeta potential.
Q2: How does pH affect the stability of POPC-coated nanoparticles?
A2: The pH of the dispersion medium can significantly impact the stability of POPC-coated nanoparticles by influencing the surface charge. While POPC itself is relatively pH-insensitive, the underlying nanoparticle core or any incorporated charged lipids may have pH-dependent surface charges. For nanoparticles with a variable surface charge, aggregation is often most pronounced near their isoelectric point (the pH at which the net charge is zero).[9] It is crucial to maintain the pH in a range where there is sufficient electrostatic repulsion to prevent aggregation.
Q3: Can high salt concentrations cause my POPC-coated nanoparticles to aggregate?
A3: Yes, high salt concentrations can induce aggregation. The ions in the salt can screen the surface charges on the nanoparticles, which reduces the electrostatic repulsion between them.[7] This allows attractive forces, such as van der Waals forces, to dominate, leading to aggregation. If your experimental conditions require high salt, consider incorporating PEGylated lipids into your POPC coating to provide steric stabilization.
Q4: My nanoparticles are stable in buffer but aggregate in cell culture media. Why?
A4: Cell culture media are complex environments containing high concentrations of salts, proteins, and other biomolecules. These components can interact with the nanoparticle surface. Proteins can adsorb to the surface, forming a "protein corona," which can alter the size, charge, and stability of the nanoparticles, often leading to aggregation.[10] Using PEGylated lipids in the coating can help to reduce protein adsorption and improve stability in biological media.
Q5: How can I prevent aggregation during long-term storage?
A5: For long-term storage, it is recommended to store the nanoparticle suspension at 4°C to minimize degradation and aggregation. Freezing should generally be avoided as the formation of ice crystals can damage the lipid coating and cause irreversible aggregation.[3] If freezing is necessary, the use of cryoprotectants such as sucrose or trehalose (B1683222) is advised. Storing the nanoparticles in a buffer with optimal pH and low ionic strength is also crucial.
Data Presentation
Table 1: Effect of pH on Nanoparticle Hydrodynamic Diameter and Polydispersity Index (PDI)
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 4.0 | 150 ± 5 | 0.15 ± 0.02 | +15.2 ± 1.8 |
| 5.0 | 250 ± 15 | 0.35 ± 0.05 | +5.1 ± 0.9 |
| 6.0 | 450 ± 30 (Aggregated) | > 0.5 | -2.3 ± 0.5 |
| 7.0 | 155 ± 6 | 0.18 ± 0.03 | -20.5 ± 2.1 |
| 8.0 | 160 ± 7 | 0.20 ± 0.03 | -28.9 ± 2.5 |
Note: Data are representative and will vary depending on the specific nanoparticle core and buffer system.[11][12][13][14]
Table 2: Effect of NaCl Concentration on Nanoparticle Stability
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 145 ± 5 | 0.12 ± 0.02 | -35.2 ± 2.8 |
| 10 | 148 ± 6 | 0.13 ± 0.02 | -28.6 ± 2.5 |
| 50 | 210 ± 12 | 0.28 ± 0.04 | -15.4 ± 1.9 |
| 100 | 550 ± 40 (Aggregated) | > 0.6 | -5.1 ± 1.1 |
| 150 | >1000 (Aggregated) | > 0.8 | -1.8 ± 0.7 |
Note: Data are representative for nanoparticles stabilized by electrostatic repulsion. The inclusion of PEGylated lipids can significantly improve stability at higher salt concentrations.[8][15][16][17][18]
Experimental Protocols
Protocol 1: POPC Coating of Nanoparticles via Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve POPC (and any other lipids, e.g., POPG or a PEGylated lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[2][5]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4][19]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[19]
-
Vortex or sonicate the mixture to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Nanoparticle Coating:
-
Add the prepared POPC liposomes to a suspension of the bare nanoparticles at the desired lipid-to-nanoparticle ratio.
-
Incubate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature, with gentle stirring.
-
-
Purification:
-
Remove excess, unadsorbed liposomes by centrifugation, dialysis, or size exclusion chromatography.
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS analysis. The optimal concentration depends on the nanoparticle material and size.
-
Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or contaminants.
-
-
Instrument Setup:
-
Set the DLS instrument to the correct temperature and allow it to equilibrate.
-
Enter the parameters for the dispersant (viscosity and refractive index) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
An increase in the Z-average diameter and PDI over time or under different conditions is indicative of aggregation. A PDI value below 0.3 is generally considered acceptable for many applications.[20]
-
Visualization of Key Concepts
Signaling Pathway for Aggregation vs. Stability
Caption: Factors influencing nanoparticle aggregation and stability.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Influence of External NaCl Salt on Membrane Rigidity of Neutral DOPC Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in POPC Liposomes
Welcome to the technical support center for optimizing drug encapsulation efficiency in 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your liposomal drug delivery research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between passive and active drug loading in POPC liposomes?
A1: Passive and active loading are two distinct strategies for encapsulating drugs into liposomes.[1]
-
Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, they are dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film, trapping them in the aqueous core.[2] Hydrophobic drugs are mixed with the lipids in the organic solvent before forming the lipid film, incorporating them into the lipid bilayer. This method is straightforward but often results in lower encapsulation efficiencies, particularly for hydrophilic compounds, as it is dependent on the captured aqueous volume.[3]
-
Active Loading (or Remote Loading): This technique involves loading the drug into pre-formed liposomes. It relies on creating a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core.[4][5] This method can achieve significantly higher encapsulation efficiencies, often approaching 100%, and results in more stable drug retention.[1]
Q2: How is encapsulation efficiency (EE%) calculated?
A2: Encapsulation efficiency is the percentage of the total initial drug that is successfully entrapped within the liposomes.[] The general formula is:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
To determine the amount of encapsulated drug, the unencapsulated (free) drug must first be separated from the liposomes. Common separation techniques include centrifugation, size exclusion chromatography, and dialysis.[7][8] The amount of drug in the liposome (B1194612) fraction and the free drug fraction can then be quantified using methods like HPLC or UV-Vis spectrophotometry.[7]
Q3: What is the difference between encapsulation efficiency and drug loading?
A3: While related, these terms describe different parameters.
-
Encapsulation Efficiency (EE%) refers to the percentage of the initial drug that gets encapsulated.[]
-
Drug Loading (DL%) refers to the amount of encapsulated drug relative to the total weight of the nanoparticle (drug + lipid).[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and drug loading of POPC liposomes.
Issue 1: Low Encapsulation Efficiency
Possible Causes & Solutions
| Cause | Explanation & Solution |
| Drug Properties | Hydrophilic Drugs: Encapsulation is limited by the liposome's internal aqueous volume. To improve, consider using active loading methods like creating a pH gradient.[1][9] Hydrophobic Drugs: Poor solubility in the lipid bilayer can be a factor. Ensure the drug is fully dissolved with the lipids in the organic solvent. The drug-to-lipid ratio is also critical; too high a ratio can disrupt the bilayer.[9][10] |
| Liposome Preparation Method | The thin-film hydration method can sometimes yield lower encapsulation for hydrophilic drugs.[11] Ensure the lipid film is thin and uniform for complete hydration. Sonication, while reducing particle size, can sometimes lead to lower encapsulation efficiency. Extrusion is often preferred for more uniform liposomes.[12][13] |
| Lipid Composition | The presence of cholesterol can decrease the encapsulation of some hydrophobic drugs due to competition for space within the bilayer.[14] The rigidity of the membrane, influenced by the lipid composition, can also affect encapsulation.[15] |
| Hydration Conditions | The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[16] For POPC, this is -2°C, so room temperature hydration is generally sufficient. However, if other lipids with higher Tc are included, adjust accordingly. |
| Drug-to-Lipid Ratio | An excessively high drug-to-lipid ratio can lead to decreased encapsulation efficiency.[17] It's recommended to perform an optimization curve by varying this ratio to find the saturation point.[18] |
| pH and Ionic Strength | The pH of the buffer can affect the charge and solubility of the drug, influencing its interaction with the liposomes.[] High ionic strength can also impact liposome stability and encapsulation. |
Issue 2: Liposome Aggregation
Possible Causes & Solutions
| Cause | Explanation & Solution |
| Lack of Surface Charge | POPC is a neutral (zwitterionic) lipid, leading to minimal electrostatic repulsion between liposomes, which can cause them to aggregate.[19] Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid into the formulation. For a negative charge, consider using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).[20][21] A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[19] |
| Inappropriate pH | Extreme pH values can lead to the hydrolysis of phospholipids, altering the liposome structure and promoting aggregation.[19] Solution: Maintain the pH of the buffer in a neutral range (pH 5.5-7.5) for POPC liposomes.[19] |
| High Ionic Strength | High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation (charge screening effect).[19] Solution: Use a buffer with a lower ionic strength if aggregation is observed. |
| Incorrect Processing Temperature | All processing steps, such as extrusion, should be performed above the phase transition temperature of the lipids to ensure the formation of stable vesicles.[22] |
| High Lipid Concentration | Very high lipid concentrations can increase the likelihood of vesicle fusion and aggregation.[22] Solution: Consider preparing the liposomes at a lower lipid concentration. |
Experimental Protocols
Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar POPC liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of POPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.[11]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-45°C).[23] Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours (or overnight) to remove any residual organic solvent.[16]
-
Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid. For POPC, room temperature is sufficient.[11] Agitate the flask vigorously (e.g., by vortexing or hand-shaking) to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).[23]
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[13] Perform multiple passes (e.g., 11-21 passes) to ensure a homogenous liposome population.
Protocol 2: Passive Loading of a Hydrophilic Drug
This protocol is integrated with the liposome preparation procedure.
Procedure:
-
Follow steps 1-3 of the "Preparation of POPC Liposomes by Thin-Film Hydration" protocol.
-
Hydration with Drug: Dissolve the hydrophilic drug in the aqueous hydration buffer at the desired concentration.
-
Use this drug-containing buffer in step 4 of the liposome preparation protocol to hydrate the lipid film. The drug will be encapsulated in the aqueous core of the forming liposomes.[24]
-
Proceed with the extrusion step (step 5) as described above.
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Protocol 3: Active Loading of Doxorubicin (B1662922) using a pH Gradient
This protocol describes the remote loading of the weakly basic drug doxorubicin into pre-formed POPC liposomes.
Materials:
-
Pre-formed POPC liposomes prepared in a low pH buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)
-
External buffer with a higher pH (e.g., HEPES-buffered saline, HBS, pH 7.5)
-
Doxorubicin solution
-
Sephadex G-50 column or dialysis membrane
-
Water bath or incubator set to 60°C
Procedure:
-
Prepare Liposomes: Prepare POPC liposomes using the thin-film hydration method (Protocol 1), using 300 mM citrate buffer (pH 4.0) as the hydration medium.
-
Create pH Gradient: Remove the external low-pH buffer to create a transmembrane pH gradient. This can be achieved by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with the external buffer (HBS, pH 7.5).[25] The liposomes will elute in the void volume, now suspended in the high-pH buffer while retaining the low-pH buffer internally.
-
Drug Incubation: Add the doxorubicin solution to the liposome suspension to achieve the desired drug-to-lipid ratio.[4]
-
Incubate the mixture at 60°C for approximately 1 hour with stirring.[4][5] The uncharged doxorubicin will cross the lipid bilayer into the acidic core, where it becomes protonated and trapped.
-
Purification: After incubation, cool the liposome suspension and remove any unencapsulated doxorubicin using a Sephadex G-50 column or dialysis.
Data Presentation
The following tables summarize the influence of various factors on drug encapsulation efficiency in liposomes.
Table 1: Effect of Drug Type and Loading Method on Encapsulation Efficiency (EE%)
| Drug Type | Loading Method | Typical EE% | Reference |
| Hydrophilic | Passive | 1-15% | [3][15] |
| Hydrophilic (weak base) | Active (pH gradient) | >90% | [4][26] |
| Hydrophobic | Passive | ~80-90% | [15] |
Table 2: Influence of Formulation Parameters on Encapsulation Efficiency
| Parameter | Condition | Effect on EE% | Reference |
| Drug-to-Lipid Ratio | Increasing ratio | Can decrease EE% after a saturation point is reached | [17] |
| Cholesterol Content | Increasing cholesterol | Can decrease EE% for some hydrophobic drugs | [14] |
| Lipid Concentration | Increasing concentration | Generally increases EE% | [27] |
Visualizations
Experimental Workflow: Thin-Film Hydration and Passive Loading
Caption: Workflow for preparing drug-loaded liposomes via thin-film hydration.
Troubleshooting Logic: Low Encapsulation Efficiency
Caption: Decision tree for troubleshooting low drug encapsulation efficiency.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Passive loading technique: Significance and symbolism [wisdomlib.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metfop.edu.in [metfop.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Encapsulation efficiency of water-soluble and insoluble drugs in liposomes prepared by the microencapsulation vesicle method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. liposomes.ca [liposomes.ca]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 24. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. liposomes.ca [liposomes.ca]
- 26. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-POPC and its Enantiomers in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of racemic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine ((Rac)-POPC) and its individual enantiomers, sn-1-POPC and sn-3-POPC, for use in membrane studies. While direct, head-to-head experimental data comparing the specific biophysical properties of this compound and its enantiomers is not extensively available in the current body of literature, this guide synthesizes established principles of lipid chirality and data from related phospholipid systems to offer a robust comparative framework.
Introduction to Phospholipid Chirality
Phospholipids (B1166683), the fundamental building blocks of cellular membranes, are chiral molecules due to the stereogenic center at the sn-2 position of the glycerol (B35011) backbone.[1] In nature, biological membranes are exclusively composed of the sn-3 enantiomer of glycerophospholipids.[2] This homochirality is crucial for the specific interactions with other chiral molecules such as proteins and cholesterol, influencing membrane structure, and function.[3][4] The use of racemic mixtures versus pure enantiomers in model membrane systems can have significant implications for the experimental outcomes, affecting properties like lipid packing, phase behavior, and interactions with membrane-associated proteins.[5][6]
This compound is an equimolar mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-3-POPC, the naturally occurring enantiomer) and 3-palmitoyl-2-oleoyl-sn-glycero-1-phosphocholine (sn-1-POPC, the non-natural enantiomer). Understanding the differences between the racemic mixture and the pure enantiomers is critical for designing experiments that accurately mimic biological membranes and for interpreting the resulting data.
Comparative Data
While specific quantitative data for POPC is limited, studies on other phospholipids, such as those with saturated chains like DPPC (dipalmitoylphosphatidylcholine), have shown that racemic and enantiomerically pure forms can exhibit distinct thermotropic properties. It is generally observed that racemic mixtures may have slightly different phase transition temperatures (Tm) and enthalpies (ΔH) compared to their enantiomerically pure counterparts. These differences arise from the altered packing arrangements and intermolecular interactions within the lipid bilayer.[4]
Table 1: Expected Qualitative Differences in Membrane Properties
| Property | sn-3-POPC (Natural) | sn-1-POPC (Unnatural) | This compound | Rationale |
| Phase Transition Temperature (Tm) | Expected to be similar to sn-1-POPC in isolation. | Expected to be similar to sn-3-POPC in isolation. | May exhibit a slightly broader or shifted transition compared to pure enantiomers due to less ideal packing. | Differences in intermolecular interactions and packing efficiency in the racemic mixture can alter the energy required for the gel-to-liquid crystalline phase transition. |
| Transition Enthalpy (ΔH) | Expected to be similar to sn-1-POPC in isolation. | Expected to be similar to sn-3-POPC in isolation. | May be slightly lower than that of the pure enantiomers. | A less ordered packing in the racemic mixture would require less energy to disrupt during the phase transition. |
| Area per Lipid | Expected to be similar to sn-1-POPC in isolation. | Expected to be similar to sn-3-POPC in isolation. | Potentially larger than that of the pure enantiomers in the gel phase. | The presence of both enantiomers can disrupt the tight packing observed in homochiral systems. |
| Lipid Packing | Forms well-ordered domains. | Forms well-ordered domains. | May exhibit packing defects and potentially phase segregation into enantiomer-rich domains.[4] | Homochiral interactions are generally favored, which can lead to the formation of separate domains of each enantiomer within the racemic mixture. |
| Interaction with Chiral Molecules (e.g., Cholesterol, Proteins) | Stereospecific interactions. | Stereospecific interactions, potentially different from sn-3-POPC. | Averaged or potentially competitive interactions. | The presence of both enantiomers can lead to complex interaction profiles with other chiral molecules in the membrane.[3] |
Experimental Protocols
Synthesis of Enantiomerically Pure POPC
The synthesis of enantiomerically pure phospholipids is a multi-step process that typically starts from a chiral precursor. A general strategy involves the use of a chiral starting material like D-mannitol or L-serine to establish the desired stereochemistry of the glycerol backbone.[2]
Generalized Synthetic Scheme:
Figure 1: Generalized synthetic pathway for sn-3-POPC.
A detailed protocol would involve:
-
Protection of the primary hydroxyl group of the chiral precursor.
-
Acylation of the free hydroxyl groups with palmitic and oleic acids in a specific order to yield the desired diacylglycerol.
-
Deprotection of the primary hydroxyl group.
-
Phosphorylation of the free hydroxyl group.
-
Coupling with the choline (B1196258) headgroup.
-
Purification of the final product using chromatography.
Preparation of Multilamellar Vesicles (MLVs) for DSC
Differential Scanning Calorimetry (DSC) is used to measure the thermotropic phase behavior of lipid bilayers.
Protocol:
-
Lipid Film Formation: Dissolve the desired lipid (this compound, sn-1-POPC, or sn-3-POPC) in an organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[7]
-
Hydration: Add a buffer solution (e.g., PBS, pH 7.4) to the dried lipid film.[7]
-
Vortexing: Vortex the mixture vigorously above the lipid's phase transition temperature (for POPC, this is below 0°C, so room temperature is adequate) to detach the lipid film from the glass and form a milky suspension of MLVs.[7]
-
DSC Analysis: Load the MLV suspension into a DSC sample pan. Scan the sample over a desired temperature range (e.g., -20°C to 20°C for POPC) at a controlled rate (e.g., 1°C/min). An identical pan filled with buffer is used as a reference. The resulting thermogram will show peaks corresponding to phase transitions.[8]
Solid-State NMR Spectroscopy of Lipid Bilayers
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within a bilayer.
Protocol:
-
Sample Preparation: Prepare MLVs as described for DSC.
-
Pelleting: Centrifuge the MLV suspension to form a pellet.
-
Rotor Packing: Carefully pack the hydrated lipid pellet into a solid-state NMR rotor.
-
NMR Data Acquisition: Acquire NMR spectra (e.g., ³¹P, ²H, ¹³C) using appropriate pulse sequences. For example, ³¹P NMR can provide information on the phase state and headgroup orientation, while ²H NMR of deuterated lipids can reveal acyl chain order parameters.
Figure 2: Experimental workflow for membrane characterization.
Signaling Pathways and Logical Relationships
The chirality of membrane lipids can influence signaling pathways by modulating the activity of membrane-bound enzymes and receptors. For instance, the specific stereochemistry of phospholipids can affect the binding and conformation of G-protein coupled receptors (GPCRs), which are crucial for a vast number of cellular signaling cascades.
Figure 3: Influence of lipid chirality on a generic GPCR signaling pathway.
Conclusion
The choice between this compound and its enantiomerically pure forms is a critical consideration in membrane research. While pure sn-3-POPC most accurately reflects the composition of biological membranes, the use of this compound can provide insights into the fundamental roles of stereochemistry in lipid-lipid and lipid-protein interactions. Researchers should be aware that racemic mixtures may exhibit different phase behaviors and packing properties compared to their homochiral counterparts. The experimental protocols provided in this guide offer a starting point for the detailed characterization of these systems. Future studies directly comparing the biophysical properties of this compound and its enantiomers are needed to fully elucidate the impact of phospholipid chirality in membrane models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiral packing and chiral selectivity in model membranes probed by phase-resolved sum-frequency generation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Role of Chirality in Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to POPC and DPPC Lipid Bilayers for Researchers and Drug Development Professionals
An in-depth analysis of the biophysical properties of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, offering a comprehensive comparison of their key characteristics, detailed experimental methodologies for their measurement, and visual representations of experimental workflows.
This guide is designed for researchers, scientists, and professionals in drug development seeking to understand the distinct properties of POPC and DPPC, two of the most commonly used phospholipids (B1166683) in model membrane systems and liposomal drug delivery vehicles. The choice between these lipids can significantly impact membrane fluidity, stability, and interactions with membrane-associated proteins and small molecules.
Comparative Analysis of Biophysical Properties
The fundamental differences between POPC and DPPC arise from their acyl chain composition. POPC is an unsaturated lipid with one palmitoyl (B13399708) (16:0) and one oleoyl (B10858665) (18:1) chain, introducing a kink in its structure. In contrast, DPPC is a saturated lipid with two palmitoyl (16:0) chains. This structural variance leads to profound differences in their bilayer properties, as summarized in the table below.
| Property | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Experimental Technique(s) |
| Main Phase Transition Temperature (T_m) | ~ -2 °C to -7 °C[1][2] | ~ 41 °C to 42 °C[3][4][5][6] | Differential Scanning Calorimetry (DSC) |
| Area per Lipid (A_L) in Fluid Phase | ~ 63 - 70 Ų[7][8][9][10] | ~ 60 - 64 Ų (at 50 °C)[11][12] | Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS) |
| Bilayer Thickness in Fluid Phase | ~ 3.4 - 4.2 nm[13][14][15][16] | ~ 3.8 - 4.1 nm (at 50 °C)[17][18] | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS) |
| Bending Rigidity (κ) in Fluid Phase | ~ 10 x 10⁻²⁰ J[19][20] | ~ 4 - 5 x 10⁻²⁰ J (at 295 K)[15][21][22] | Flicker Noise Spectroscopy, Micropipette Aspiration |
Key Observations:
-
Phase Behavior: The most striking difference is the main phase transition temperature (Tm). POPC remains in a fluid (liquid-crystalline) phase at physiological temperatures, while DPPC is in a gel (solid-ordered) phase at room temperature and transitions to a fluid phase above 41°C.[1][3] This makes POPC a suitable model for mimicking the fluid nature of biological membranes at ambient conditions, whereas DPPC is often used to study phase transitions and the properties of more rigid, ordered membrane domains.
-
Lipid Packing: In the fluid phase, POPC molecules occupy a larger area per lipid compared to DPPC.[7][12] The unsaturated oleoyl chain in POPC creates a kink, preventing tight packing and leading to a more disordered and fluid bilayer.
-
Membrane Thickness: The bilayer thickness is influenced by the lipid packing. While both have similar acyl chain lengths, the looser packing of POPC can result in a slightly thinner bilayer compared to DPPC in its fluid state, although values can overlap depending on the experimental conditions.[13][14][17]
-
Mechanical Properties: The bending rigidity, a measure of the membrane's resistance to bending, is generally higher for POPC in the fluid phase compared to DPPC in its fluid phase.[15][19][20][21][22] This is attributed to the different molecular shapes and packing densities.
Experimental Protocols
Accurate characterization of these bilayer properties relies on a suite of biophysical techniques. Below are detailed methodologies for three key experiments.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (T_m) Determination
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid bilayers, it is the gold standard for determining the main phase transition temperature (Tm).
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve the desired lipid (POPC or DPPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) by vortexing or sonication to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome dispersion (typically 10-50 µL) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Use an empty sealed pan as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected transition.
-
Scan the temperature at a constant rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The phase transition is observed as an endothermic peak in the DSC thermogram.
-
The temperature at the peak maximum is taken as the main phase transition temperature (Tm).
-
The area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination
SAXS is a powerful technique for determining the structure of materials on the nanometer scale. For lipid bilayers, it provides information about the electron density profile, from which the bilayer thickness can be derived.
Methodology:
-
Liposome Preparation: Prepare unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) as described in the DSC protocol. For ULV preparation, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
SAXS Data Acquisition:
-
Load the liposome sample into a temperature-controlled sample holder (e.g., a quartz capillary).
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
Acquire scattering data for a buffer blank for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering data.
-
For MLVs, the scattering pattern will exhibit a series of Bragg peaks. The position of these peaks (q_n) is related to the lamellar repeat distance (d) by the equation d = 2πn/q_n, where n is the order of the peak.
-
For ULVs, a continuous scattering profile is obtained.
-
Model the scattering data using appropriate form factors that describe the electron density distribution across the bilayer.
-
The bilayer thickness is a key parameter in these models and can be determined by fitting the model to the experimental data.
-
Small-Angle Neutron Scattering (SANS) for Area per Lipid Determination
SANS is analogous to SAXS but uses neutrons instead of X-rays. A key advantage of SANS is the ability to use isotopic substitution (H/D contrast variation) to highlight specific parts of the lipid bilayer. This is particularly useful for accurately determining the area per lipid.
Methodology:
-
Liposome and Solvent Preparation:
-
Prepare ULVs as described previously.
-
Prepare a series of buffers with varying ratios of H₂O and D₂O to achieve different solvent scattering length densities (SLDs).
-
-
SANS Data Acquisition:
-
Measure the SANS profiles of the liposomes in each of the H₂O/D₂O mixtures.
-
The measurements are performed in a similar manner to SAXS, using a neutron beam and a 2D detector.
-
Also measure the scattering from each of the pure solvent mixtures for background subtraction.
-
-
Data Analysis:
-
Perform background subtraction for each sample.
-
The scattering data from the different contrasts are simultaneously fitted to a model that describes the neutron scattering length density profile of the bilayer.
-
The area per lipid (A_L) is a critical parameter in this model, as it relates the volume of the lipid components to the thickness of their respective layers. By fitting the model to the data from multiple contrasts, a robust determination of A_L can be achieved.
-
Conclusion
The choice between POPC and DPPC for membrane studies and pharmaceutical applications is dictated by the specific research question or desired product characteristics. POPC, with its low phase transition temperature and larger area per lipid, provides a fluid and more biologically representative membrane model at physiological temperatures. It is ideal for studying the dynamics of membrane proteins and the partitioning of drugs into fluid bilayers. DPPC, in contrast, offers a system to investigate phase behavior, the formation of ordered lipid domains (rafts), and the properties of more rigid, less permeable membranes. Its well-defined gel-to-liquid crystalline transition makes it an excellent model for studying the effects of temperature and additives on membrane structure and stability. By understanding the distinct biophysical properties of these two fundamental lipids and employing the appropriate experimental techniques for their characterization, researchers can make informed decisions in the design and interpretation of their experiments and the development of effective lipid-based technologies.
References
- 1. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 10. Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Closer Look at Structure of Fully Hydrated Fluid Phase DPPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluid phase structure of EPC and DMPC bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Dance of Lipids: A Comparative Guide to POPC and Sphingomyelin in Cholesterol Interaction
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids is paramount for deciphering cellular processes and designing effective therapeutics. This guide provides an objective comparison of how two key lipids, 1-palmoytil-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and sphingomyelin (B164518), interact with cholesterol, a critical modulator of membrane properties.
The differential interaction of cholesterol with POPC versus sphingomyelin is fundamental to the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts are crucial hubs for signal transduction, protein trafficking, and cellular entry of pathogens. While both POPC and sphingomyelin are major components of mammalian cell membranes, their distinct molecular structures lead to significantly different affinities for cholesterol, thereby influencing membrane organization and function.
At a Glance: Key Differences in Cholesterol Interaction
| Feature | POPC-Cholesterol Interaction | Sphingomyelin-Cholesterol Interaction |
| Binding Affinity | Weaker, less favorable | Stronger, preferential, and highly favorable[1] |
| Thermodynamics | Less exothermic | Highly exothermic, indicating a more stable complex[1] |
| Acyl Chain Ordering | Induces moderate ordering | Induces significant ordering, leading to a liquid-ordered (Lo) phase[2] |
| Domain Formation | Less prone to form stable, ordered domains | A primary driver for the formation of liquid-ordered (Lo) lipid rafts[3][4] |
| Hydrogen Bonding | Primarily via the phosphatidylcholine headgroup | Involves both the phosphocholine (B91661) headgroup and the amide linkage of the ceramide backbone, contributing to a tighter association[5] |
| Biological Implication | Contributes to the fluid, liquid-disordered (Ld) phase of the membrane | Essential for the formation and stability of lipid rafts, which regulate signaling pathways[2][6] |
Quantitative Analysis of Lipid-Cholesterol Interactions
The following tables summarize key quantitative data from various experimental techniques, highlighting the distinct nature of POPC- and sphingomyelin-cholesterol interactions.
Table 1: Thermodynamic Parameters of Cholesterol Interaction
| Lipid System | Technique | Parameter | Value | Reference |
| POPC/Cholesterol | Isothermal Titration Calorimetry (ITC) | Affinity Ratio (RK) vs. pure POPC | 1 | [1] |
| POPC/Sphingomyelin (1:1)/Cholesterol | Isothermal Titration Calorimetry (ITC) | Affinity Ratio (RK) vs. pure POPC | ~2 | [1] |
| Pure Sphingomyelin/Cholesterol (extrapolated) | Isothermal Titration Calorimetry (ITC) | Affinity Ratio (RK) vs. pure POPC | ~5 | [1] |
| POPC/Sphingomyelin (1:1)/Cholesterol | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) vs. POPC | -7 kJ/mol | [1] |
| Pure Sphingomyelin/Cholesterol (extrapolated) | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) vs. POPC | -13 kJ/mol | [1] |
Table 2: Structural and Dynamic Properties from Biophysical Studies
| Lipid System | Technique | Parameter | Observation | Reference |
| POPC-d31/Cholesterol | 2H NMR Spectroscopy | Quadrupolar Splitting (at 60°C) | 66.5 kHz | [2] |
| PSM-d31/Cholesterol | 2H NMR Spectroscopy | Quadrupolar Splitting (at 60°C) | Higher than POPC/Chol, indicating greater order | [2] |
| POPC/Sphingomyelin/Cholesterol | FRET & Monte Carlo Simulations | Interaction Gibbs Energy (SM/Chol) | -350 cal/mol (favorable) | [3][4] |
| POPC/Sphingomyelin/Cholesterol | FRET & Monte Carlo Simulations | Interaction Gibbs Energy (SM/POPC & Chol/POPC) | Weakly repulsive | [3][4] |
| POPC/Cholesterol | Molecular Dynamics Simulations | Area per POPC molecule | Decreases with increasing cholesterol | [7] |
| Sphingomyelin/Cholesterol | Molecular Dynamics Simulations | Area per Sphingomyelin molecule | Significant condensation effect | [8] |
| DOPC:SM:Cholesterol | Atomic Force Microscopy (AFM) | Domain Height Difference (lo vs ld) | lo domains are ~1 nm higher | [9] |
Experimental Methodologies
A variety of sophisticated biophysical techniques are employed to characterize the interactions between lipids and cholesterol. Below are detailed overviews of the key experimental protocols.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of molecules. In the context of lipid-cholesterol interactions, it is used to determine the affinity and thermodynamics of cholesterol partitioning into lipid bilayers.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry experiments.
Protocol:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., pure POPC or a mixture of POPC and sphingomyelin) are prepared by extrusion.
-
Cholesterol Solubilization: Cholesterol is solubilized in an aqueous buffer using methyl-β-cyclodextrin, which acts as a carrier.
-
Titration: The lipid vesicle suspension is placed in the ITC syringe and titrated into the sample cell containing the cholesterol-cyclodextrin solution.
-
Data Acquisition: The heat released or absorbed after each injection is measured, yielding a binding isotherm.
-
Data Analysis: The binding isotherm is fitted to a suitable model to extract thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][10]
Solid-State 2H NMR Spectroscopy
This technique provides detailed information about the order and dynamics of lipid acyl chains in a bilayer. By using deuterium-labeled lipids, researchers can probe the orientational order of specific segments of the lipid molecules.
Protocol:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared with deuterium-labeled lipids (e.g., POPC-d31 or PSM-d31) and varying concentrations of cholesterol.
-
NMR Spectroscopy: 2H NMR spectra are acquired over a range of temperatures.
-
Data Analysis: The quadrupolar splitting in the NMR spectra is measured. A larger splitting indicates a higher degree of acyl chain order. The first moments (M1) of the spectra are also calculated to quantify the average order parameter.[2]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to probe the proximity of molecules in a lipid bilayer. It is a powerful tool for studying the formation of lipid domains.
Protocol:
-
Probe Incorporation: Donor and acceptor fluorescent probes are incorporated into the lipid vesicles during their preparation.
-
Vesicle Preparation: LUVs containing the desired lipid composition and the FRET pair are formed.
-
Fluorescence Spectroscopy: The fluorescence emission of the donor and acceptor is measured.
-
FRET Efficiency Calculation: The efficiency of energy transfer is calculated from the fluorescence intensities. Changes in FRET efficiency can indicate the co-localization or segregation of the probes, and thus the formation of lipid domains.[3][4][11]
Biological Context: Regulation of EGFR Signaling by Lipid Rafts
The preferential interaction of sphingomyelin and cholesterol is the driving force behind the formation of lipid rafts. These microdomains act as platforms for concentrating or excluding specific proteins, thereby regulating their activity. A prominent example is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
The localization of EGFR within sphingomyelin-cholesterol-rich lipid rafts can modulate its signaling cascade. In contrast, a membrane composed primarily of POPC and cholesterol would lack these stable raft structures, leading to a different signaling outcome. The diagram below illustrates the EGFR signaling pathway and its dependence on lipid raft integrity.
Caption: EGFR signaling pathway modulation by lipid rafts.
In sphingomyelin-rich membranes, EGFR can localize to lipid rafts, where it can interact with other signaling molecules like Src kinase, leading to the robust activation of downstream pathways such as the PI3K/Akt pathway, which promotes cell survival.[2][3] In a POPC-rich environment, the absence of stable rafts leads to a more diffuse distribution of EGFR and potentially altered or attenuated signaling.
Conclusion
The interaction of cholesterol with sphingomyelin is fundamentally different from its interaction with POPC. The strong, favorable, and ordering interaction between sphingomyelin and cholesterol drives the formation of liquid-ordered lipid rafts, which are critical for the spatial organization and regulation of cellular signaling pathways. In contrast, the weaker interaction between POPC and cholesterol contributes to the more fluid, liquid-disordered regions of the membrane. This dichotomy is a cornerstone of our current understanding of membrane biology and has significant implications for drug development, particularly for therapies targeting membrane-associated proteins and signaling cascades. Researchers must consider the specific lipid environment when studying these processes to gain a more accurate and physiologically relevant understanding of cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin-Cholesterol Domains in Phospholipid Membranes: Atomistic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Simulations of Mixed Lipid Bilayers with Sphingomyelin, Glycerophospholipids, and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of Cholesterol with Lipid Membranes and Cyclodextrin Characterized by Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Function in POPC Nanodiscs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validating protein function in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) nanodiscs against alternative membrane mimetic systems. Supported by experimental data, this guide delves into the methodologies and functional outcomes for key protein classes, demonstrating the utility of POPC nanodiscs in providing a near-native lipid bilayer environment.
The use of membrane mimetics is crucial for the structural and functional characterization of membrane proteins, which are central to cellular signaling and are major drug targets. Among the various systems available, including liposomes and detergent micelles, POPC nanodiscs have emerged as a powerful tool. They offer a soluble, stable, and more physiologically relevant environment, allowing for precise control over the lipid composition and the oligomeric state of the incorporated protein.[1] This guide will explore the validation of protein function within these sophisticated model membranes.
Superior Performance in a Native-like Environment
POPC nanodiscs provide a more native-like lipid bilayer that enhances the functional integrity of reconstituted membrane proteins compared to traditional systems like detergent micelles and, in some aspects, liposomes. This is evident in studies across various protein families, including G-protein coupled receptors (GPCRs), cytochrome P450 enzymes, and ion pumps like Ca2+-ATPase.
G-Protein Coupled Receptors (GPCRs): Enhanced Stability and Signaling Fidelity
GPCRs reconstituted in POPC nanodiscs exhibit higher stability and more efficient G-protein coupling compared to detergent-solubilized preparations. For instance, the neurotensin (B549771) receptor 1 (NTSR1) shows a significantly higher binding affinity for its cognate G-protein (Gαi1β1γ1) when incorporated into nanodiscs as opposed to detergent micelles, with dissociation constants (Kd) of 76 nM and 1.4 μM, respectively.[2] This demonstrates the critical role of the lipid bilayer in facilitating productive protein-protein interactions essential for signal transduction. Furthermore, GPCRs in nanodiscs are capable of activating G-proteins to a degree similar to that observed in their native membrane environments, a functionality that is often lost in detergent solutions.[3]
Cytochrome P450 Enzymes: Improved Catalytic Activity
The function of cytochrome P450 (CYP) enzymes, crucial for drug metabolism, is also significantly enhanced in POPC nanodiscs. The reduction kinetics of CYP3A4, a key human drug-metabolizing enzyme, are more complete in nanodiscs compared to liposomes or detergent-solubilized forms.[4] Studies have also shown that the catalytic activity of CYP3A4, measured by testosterone (B1683101) hydroxylation, is increased by 40% in nanodiscs containing a mixture of 30% POPS and 70% POPC compared to those with pure POPC.[5] This highlights the ability to fine-tune the lipid environment in nanodiscs to optimize enzyme function.
Ca2+-ATPase: Preservation of Native Activity
For ion pumps like the sarcoplasmic reticulum (SR) Ca2+-ATPase, POPC nanodiscs provide an environment that preserves its native activity levels. The ATPase activity in a POPC bilayer is comparable to that observed in native SR vesicles.[6] This is a significant advantage over detergent-solubilized states where the protein's function can be compromised.
Quantitative Comparison of Protein Function
The following tables summarize the quantitative data from various studies, comparing the functional parameters of proteins in POPC nanodiscs with other membrane mimetic systems.
| Protein | Parameter | POPC Nanodiscs | Liposomes | Detergent Micelles | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Testosterone Hydroxylation Rate | Increased by 40% (with 30% POPS) | - | - | [5] |
| Reduction by CPR | Full completion | Incomplete reduction in oligomers | - | [4] | |
| Neurotensin Receptor 1 (NTSR1) | G-protein Binding Affinity (Kd) | 76 nM | - | 1.4 μM | [2] |
| β2-Adrenergic Receptor (β2AR) | Gs Heterotrimer Activation | Considerably more GTP turnover | - | Lower GTP turnover | [3] |
| SR Ca2+-ATPase | ATPase Activity | Comparable to SR vesicles | - | - | [6] |
| Ca2+ Affinity (Kd) | 0.26 ± 0.01 μM (similar to SR vesicles) | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Reconstitution of Membrane Proteins in POPC Nanodiscs
This protocol outlines the general steps for incorporating a purified membrane protein into POPC nanodiscs.
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM).
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid film.
-
Sodium cholate (B1235396).
-
Bio-Beads™ SM-2 Adsorbent.
-
Reconstitution Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA.
Procedure:
-
Lipid Solubilization: Resuspend the POPC lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM and cholate concentration of 100 mM. Incubate at room temperature with gentle agitation until the solution is clear.
-
Mixing of Components: In a separate tube, mix the purified membrane protein, MSP, and the solubilized POPC lipids at a specific molar ratio. A common starting ratio for a GPCR is 1:2:100 (Protein:MSP:POPC).
-
Detergent Removal and Self-Assembly: Add Bio-Beads to the mixture at a ratio of 0.8 g of beads per 1 mL of reconstitution mixture. Incubate at 4°C with gentle rotation for at least 4 hours to remove the detergent. This initiates the self-assembly of the nanodiscs.
-
Purification: Remove the Bio-Beads by centrifugation. Purify the reconstituted nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography (SEC) on a column such as a Superdex 200. The fractions containing the protein-loaded nanodiscs can be identified by SDS-PAGE and/or functional assays.
Cytochrome P450 Activity Assay (NADPH Depletion)
This assay measures the catalytic activity of a reconstituted CYP enzyme by monitoring the consumption of its co-substrate, NADPH.
Materials:
-
CYP-containing POPC nanodiscs.
-
Cytochrome P450 reductase (CPR) reconstituted in POPC nanodiscs.
-
NADPH.
-
Substrate for the specific CYP enzyme (e.g., testosterone for CYP3A4).
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the CYP-nanodiscs, CPR-nanodiscs (typically at a 1:2 molar ratio), and the substrate in Assay Buffer.
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 100-200 μM.
-
Monitoring NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADPH consumption can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). The specific activity is expressed as nmol of NADPH consumed per minute per nmol of CYP.
GPCR Ligand Binding Assay (Radioligand Binding)
This protocol determines the affinity of a ligand for a GPCR reconstituted in nanodiscs.
Materials:
-
GPCR-containing POPC nanodiscs.
-
Radiolabeled ligand (e.g., [³H]-labeled antagonist).
-
Unlabeled ("cold") ligand for competition assays.
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of GPCR-nanodiscs with increasing concentrations of the radiolabeled ligand. For competition assays, incubate with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled ligand.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at room temperature for 1-2 hours.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will retain the nanodiscs with the bound radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The binding data can be analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Ca2+-ATPase Activity Assay (Inorganic Phosphate Detection)
This assay measures the rate of ATP hydrolysis by Ca2+-ATPase by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Ca2+-ATPase-containing POPC nanodiscs.
-
ATP.
-
Assay Buffer: 50 mM MOPS-KOH pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free Ca²⁺ concentrations.
-
Malachite green reagent for Pi detection.
Procedure:
-
Reaction Setup: Pre-incubate the Ca2+-ATPase-nanodiscs in the Assay Buffer with a specific free Ca²⁺ concentration at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Time Course and Termination: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection: Add the malachite green reagent to the terminated reaction aliquots. The reagent will form a colored complex with the released inorganic phosphate.
-
Measurement: After a short incubation, measure the absorbance at 620-660 nm.
-
Calculation of Activity: Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each sample. The ATPase activity is expressed as nmol of Pi released per minute per mg of protein.
Visualizing Molecular Interactions and Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.
References
- 1. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 2. Cryo-EM structure of an activated GPCR-G protein complex in lipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochromes P450 in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodiscs as a new tool to examine lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodisc-based kinetic assays reveal distinct effects of phospholipid headgroups on the phosphoenzyme transition of sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of POPC and POPE in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) are two of the most commonly studied phospholipids (B1166683) in membrane biophysics and drug delivery research. While they share identical acyl chains—a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a monounsaturated oleoyl (B10858665) (18:1) chain at the sn-2 position—their biophysical behaviors in a bilayer environment differ significantly due to a single molecular substitution: the headgroup. This guide provides an objective comparison of their properties, supported by experimental data, to aid researchers in selecting the appropriate lipid for their model membrane systems.
Structural Differences at a Glance
The fundamental distinction between POPC and POPE lies in their polar headgroups. POPC possesses a bulky phosphocholine (B91661) group, whereas POPE has a smaller phosphoethanolamine group. This seemingly minor change has profound implications for intermolecular interactions, lipid packing, and overall bilayer architecture.[1] The smaller POPE headgroup can engage in strong intermolecular hydrogen bonding, a feature not as prominent with the sterically hindered choline (B1196258) group of POPC.
Comparative Data of Biophysical Properties
The structural differences between POPC and POPE manifest in distinct macroscopic properties of the bilayers they form. The data below, compiled from molecular dynamics simulations and experimental studies, highlights these key differences.
| Property | POPC | POPE | Significance of Difference |
| Phase Transition Temp (Tm) | ~ -2 to -3 °C (270 K)[1][2] | ~ 25 °C (298 K)[3] | POPE's higher Tm indicates stronger intermolecular forces and a more stable gel phase. |
| Area per Lipid (AL) | ~63-70 Ų[4][5] | ~61-62 Ų[4] | POPE lipids pack more tightly, resulting in a smaller surface area per molecule. |
| Bilayer Thickness (P-P distance) | ~35.5 Å[4] | ~36.0 Å (in mixed bilayers)[4] | The tighter packing of POPE leads to a slightly thicker, more condensed bilayer. |
| Acyl Chain Order | Lower | Higher | POPE acyl chains are more ordered and rigid due to reduced headgroup repulsion and H-bonding.[6][7] |
| Hydration | More hydrated at interface[6] | Less hydrated at interface[6] | The larger POPC headgroup accommodates more water, while POPE's H-bonds create a more dehydrated interface. |
| Intrinsic Curvature | Near-zero (Cylindrical Shape) | Negative (Conical Shape)[7] | POPE promotes the formation of curved, non-lamellar structures (e.g., inverted hexagonal phase). |
In-Depth Analysis of Bilayer Characteristics
Phase Behavior and Packing Density
The most striking difference is the main phase transition temperature (Tm), which is nearly 30°C higher for POPE than for POPC.[2][3] This is a direct consequence of the smaller ethanolamine (B43304) headgroup, which allows for closer packing and the formation of a strong intermolecular hydrogen bond network between the phosphate (B84403) and amine groups of adjacent lipids. This network significantly stabilizes the gel phase in POPE bilayers, requiring more thermal energy to transition to the liquid-crystalline state. In contrast, the bulky choline headgroup of POPC creates steric hindrance and weaker electrostatic interactions, leading to a much lower Tm and looser packing in the liquid phase, as evidenced by its larger area per lipid.[4]
Acyl Chain Order and Membrane Rigidity
Solid-state NMR studies reveal that the acyl chains of POPE are significantly more ordered than those of POPC under identical conditions.[7] The tighter packing enforced by the headgroup interactions in POPE bilayers restricts the conformational freedom (gauche-trans isomerizations) of the hydrocarbon tails.[2][8] The addition of POPE to other lipid membranes has been shown to increase the overall rigidity and order of the bilayer, highlighting its role as a membrane-stiffening agent.[7]
Hydration Profile
The hydration layer at the membrane-water interface differs significantly between the two lipids. The bulkier choline headgroup of POPC prevents deep water penetration, leading to a more hydrated region near the phosphate group.[6] Conversely, the smaller POPE headgroup and its capacity for direct lipid-lipid hydrogen bonding result in a more dehydrated interface, particularly around the glycerol (B35011) and carbonyl regions of the molecule.[4][6] While POPE can bind a slightly higher total number of water molecules due to more hydrogen bonding sites, these water molecules are ordered differently and do not create the same degree of surface hydration as seen with POPC.[4]
Experimental Protocols
The characterization of POPC and POPE bilayers relies on a combination of computational and experimental techniques.
Molecular Dynamics (MD) Simulations
-
Protocol: A bilayer of the desired lipid (e.g., 128 lipids, 64 per leaflet) is constructed in silico. The system is solvated with a water model (e.g., TIP3P) and neutralized with counter-ions. An initial energy minimization is performed, followed by a short equilibration period under constant temperature and pressure (NPT ensemble) to allow the system to relax to its correct density. A longer production run (hundreds of nanoseconds) is then carried out, from which trajectories are saved. Analysis of these trajectories yields data on area per lipid, bilayer thickness, and acyl chain order parameters.[1][2][8]
Differential Scanning Calorimetry (DSC)
-
Protocol: Multilamellar vesicles (MLVs) are prepared by drying the lipid from an organic solvent to form a thin film, followed by hydration with a buffer solution and vortexing. The resulting lipid suspension is loaded into a DSC sample pan. A reference pan contains only the buffer. The pans are heated and cooled at a constant rate (e.g., 1-10°C/min). The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The peak of the endothermic transition upon heating corresponds to the main phase transition temperature (Tm).[9]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Lipid samples, often chain-deuterated, are prepared as hydrated multilamellar vesicles. The sample is packed into an NMR rotor and analyzed using a solid-state NMR spectrometer. Deuterium (B1214612) (²H) NMR is particularly powerful for this application. The quadrupolar splitting observed in the ²H NMR spectrum is directly proportional to the order parameter (SCD) for a specific C-²H bond along the acyl chain. By analyzing lipids with deuterium labels at different positions, a complete order parameter profile of the acyl chain can be constructed, providing a detailed picture of membrane fluidity and order.[7][10]
Summary and Implications
The choice between POPC and POPE for constructing model membranes has significant consequences for the resulting bilayer's properties.
-
POPC forms bilayers that are highly fluid at physiological temperatures, less densely packed, and more hydrated. It is an excellent model for the bulk, disordered regions of eukaryotic plasma membranes.
-
POPE forms more ordered, rigid, and tightly packed bilayers with a strong tendency to adopt negative curvature. It is crucial for modeling bacterial membranes (which are rich in PE) and for studying processes involving membrane fusion, fission, and the structure of non-lamellar phases.
For drug development professionals, these differences are critical. The permeability, partitioning, and activity of a drug candidate can be heavily influenced by the lipid packing, rigidity, and hydration of the target membrane. A drug interacting with the fluid POPC-rich outer leaflet of a cancer cell may behave differently than one targeting the rigid POPE-rich inner membrane of a bacterium. Therefore, a careful consideration of these fundamental lipid properties is essential for the design and interpretation of membrane interaction studies.
References
- 1. Molecular characterization of gel and liquid-crystalline structures of fully hydrated POPC and POPE bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Phospholipid Selection: POPC in Focus for Liposome Formulation
For researchers, scientists, and drug development professionals, the choice of phospholipid is a critical determinant of a liposomal drug delivery system's success. This guide provides an objective comparison of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with other commonly used phospholipids (B1166683)—distearoylphosphatidylcholine (DSPC), dimyristoylphosphatidylcholine (B1235183) (DMPC), dipalmitoylphosphatidylcholine (DPPC), and soy phosphatidylcholine (Soy PC). Supported by experimental data, this document delves into the key performance indicators of liposomes formulated with these lipids, offering insights into their stability, drug loading capabilities, and release kinetics.
The fundamental difference between these phospholipids lies in the nature of their fatty acid chains. Saturated phospholipids like DSPC, DPPC, and DMPC have straight, single-bonded acyl chains, which allow for tight packing and the formation of rigid, ordered membranes. In contrast, POPC and Soy PC are unsaturated phospholipids, containing double bonds in their acyl chains. These "kinks" disrupt tight packing, leading to more fluid and permeable membranes.[1] These structural variations have profound implications for the functional characteristics of liposomes.
Comparative Analysis of Physicochemical Properties
The selection of a phospholipid significantly influences the physicochemical properties of liposomes, including particle size, surface charge (zeta potential), polydispersity index (PDI), encapsulation efficiency, and drug release profile. The following tables summarize quantitative data from various studies, offering a comparative overview of liposomes formulated with POPC and other common phospholipids.
Table 1: Physicochemical Properties of Liposomes Formulated with Different Phospholipids
| Phospholipid | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| POPC | 93 - 195 | +40 to +54 | 0.17 - 0.28 | [2] |
| DSPC | 93 - 195 | +40 to +54 | 0.17 - 0.28 | [2] |
| DMPC | 93 - 195 | +40 to +54 | 0.17 - 0.28 | [2] |
| DPPC | 93 - 195 | +40 to +54 | 0.17 - 0.28 | [2] |
| Soy PC | ~105 | -14.2 | - | [3] |
Note: The data presented is a range from a study where various cationic lipids were combined with these phospholipids. The specific values can vary depending on the overall formulation and preparation method.
Table 2: Phase Transition Temperature (Tm) of Different Phospholipids
| Phospholipid | Phase Transition Temperature (Tm) (°C) | Reference(s) |
| POPC | -2 | [2] |
| DSPC | 55 | [2] |
| DMPC | 24 | [2] |
| DPPC | 41 | [2] |
| Soy PC | Low (typically below 0°C) | [4] |
The phase transition temperature is a crucial parameter influencing membrane fluidity and drug release. Liposomes are typically prepared at a temperature above the Tm of the primary phospholipid.[5][6]
Table 3: Comparative Encapsulation Efficiency and Drug Release
| Phospholipid | Encapsulation Efficiency (%) | Drug Release Characteristics | Reference(s) |
| POPC | Dependent on drug and method | Generally faster release due to higher membrane fluidity | [1][7] |
| DSPC | High for some drugs (>90%) | Slower, more sustained release due to rigid membrane | [1][8] |
| DMPC | Variable | Release rate between DSPC and DPPC | [1] |
| DPPC | Variable | Slower release than unsaturated lipids | [1][8] |
| Soy PC | 85% (for a specific formulation) | Faster release due to high degree of unsaturation | [3] |
Note: Encapsulation efficiency and drug release are highly dependent on the encapsulated drug's properties (hydrophilic/lipophilic), the preparation method, and the presence of other excipients like cholesterol.
Experimental Protocols
Reproducible and well-characterized liposome (B1194612) formulations are essential for meaningful comparative studies. The following are detailed methodologies for key experiments in liposome preparation and characterization.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration technique is a widely used method for preparing multilamellar vesicles (MLVs).[5][9][10]
-
Lipid Dissolution: Dissolve the desired phospholipid (e.g., POPC) and other components like cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[11]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[9][11]
-
Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.[11]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tm) of the phospholipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[9][11]
Liposome Sizing: Extrusion
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[12][13]
-
Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heating: Heat the extruder to a temperature above the Tm of the phospholipid.
-
Extrusion: Force the MLV suspension through the membrane multiple times (typically 11-21 passes) to produce LUVs with a diameter close to the membrane's pore size.[14][15]
Characterization of Liposomes
DLS is a non-invasive technique used to measure the hydrodynamic diameter and zeta potential of nanoparticles in suspension.[16][17]
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer to a suitable concentration for measurement.[18]
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine their size. For zeta potential, an electric field is applied, and the particle velocity is measured to determine the surface charge.[16][18]
-
Data Analysis: The software calculates the average particle size, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse liposome population.[11]
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials as a function of temperature.[6][19]
-
Sample Preparation: Place a small, known amount of the liposome suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same amount of buffer.
-
Measurement: Place the sample and reference pans in the DSC instrument. The instrument heats both pans at a controlled rate and measures the difference in heat flow required to maintain them at the same temperature.
-
Data Analysis: A thermogram is generated, plotting heat flow versus temperature. The peak of an endothermic transition corresponds to the phase transition temperature (Tm) of the phospholipid bilayer.
EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[][21]
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded liposomes. Common methods include centrifugation, dialysis, or size exclusion chromatography.[][22]
-
Quantification of Entrapped Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.[11]
-
Drug Analysis: Quantify the amount of the entrapped drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[][22]
-
Calculation: Calculate the EE% using the following formula: EE% = (Amount of entrapped drug / Total amount of initial drug) x 100
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of liposomes.
Caption: A flowchart of the liposome preparation and characterization process.
Signaling Pathways and Logical Relationships
The choice of phospholipid has a direct impact on the biophysical properties of the liposome, which in turn dictates its interaction with biological systems. The following diagram illustrates this relationship.
Caption: Relationship between phospholipid properties and biological outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 13. liposomes.ca [liposomes.ca]
- 14. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles [jove.com]
- 15. protocols.io [protocols.io]
- 16. news-medical.net [news-medical.net]
- 17. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phmethods.net [phmethods.net]
- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
Cholesterol's Differential Impact on POPC and DPPC Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesterol, an essential component of mammalian cell membranes, plays a critical role in modulating the biophysical properties of the lipid bilayer. Its effects, however, are profoundly dependent on the nature of the surrounding phospholipid molecules. This guide provides a detailed comparison of the influence of cholesterol on two commonly studied phospholipids (B1166683): 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a monounsaturated lipid, and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated lipid. Understanding these differences is crucial for research in membrane biophysics, drug delivery, and the study of lipid rafts.
Quantitative Analysis of Cholesterol's Effects
The interaction of cholesterol with POPC and DPPC membranes leads to distinct changes in their structural and dynamic properties. The following tables summarize key quantitative data from various experimental and computational studies.
| Parameter | POPC Membrane | DPPC Membrane | Cholesterol Concentration (mol%) | Experimental Technique | Reference |
| Area per Lipid (APL) (Ų) | Decrease of ~12 Ų | Decrease of ~14-16 Ų | 30% | Molecular Dynamics (MD) Simulations | [1][2] |
| Bilayer Thickness (nm) | Significant Increase | More pronounced Increase | Increasing concentrations | Molecular Dynamics (MD) Simulations | [1] |
| Acyl Chain Order (Scd) | Moderate Increase | Strong Increase | Increasing concentrations | Molecular Dynamics (MD) Simulations | [1] |
| Main Phase Transition Temperature (Tm) | Gradual Depression | Progressive Decrease, broader transition | Increasing concentrations | Differential Scanning Calorimetry (DSC), FTIR Spectroscopy | [3][4] |
| Membrane Roughness (Rq) (pm) | Initial decrease, then increase | - | 0 to >1.5 Chol/POPC ratio | Atomic Force Microscopy (AFM) | [5] |
Table 1: Comparative Effects of Cholesterol on POPC and DPPC Membrane Properties.
In-Depth Look at Experimental Methodologies
The data presented above is derived from a variety of sophisticated experimental and computational techniques. Below are detailed protocols for some of the key methods used to elucidate the effects of cholesterol on lipid bilayers.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of the dynamic behavior of lipid membranes.
-
System Setup: A bilayer containing a specific ratio of phospholipids (POPC or DPPC) and cholesterol is constructed using software like CHARMM-GUI. The bilayer is then solvated with water molecules (e.g., TIP3 model).
-
Force Fields: Commonly used force fields include CHARMM36 for all-atom simulations and MARTINI for coarse-grained simulations.[6][7]
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps under constant number of particles, volume, and temperature (NVT) and then constant number of particles, pressure, and temperature (NPT) ensembles. Production runs are then performed for several nanoseconds to microseconds to collect data on various membrane properties.[8]
-
Analysis: Trajectories are analyzed to calculate parameters such as area per lipid, bilayer thickness, and deuterium (B1214612) order parameters (Scd) for the acyl chains.[8][9]
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (e.g., DPPC with a specific mole percent of cholesterol) with a buffer solution.
-
DSC Measurement: The MLV suspension is placed in a sample pan, and an identical pan with buffer serves as a reference. The pans are heated and cooled at a constant rate (e.g., 0.5 °C/min).[10]
-
Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of the resulting thermogram corresponds to the main phase transition temperature (Tm). The enthalpy (ΔH) of the transition can be calculated from the area under the peak.[3][11]
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography and measure the mechanical properties of lipid bilayers on a solid support.
-
Sample Preparation: Supported lipid bilayers (SLBs) are formed by vesicle fusion on a smooth substrate like mica.
-
Imaging: A sharp tip mounted on a cantilever scans the surface of the bilayer. The deflection of the cantilever is measured by a laser, providing a topographical image of the membrane surface, revealing features like lipid domains.[12][13]
-
Force Spectroscopy: The tip can be indented into the membrane to measure its mechanical properties, such as the breakthrough force, which correlates with membrane order and stiffness.[14]
Visualizing the Impact: Cholesterol's Organizing Effect
The following diagrams, generated using the DOT language, illustrate the differential effects of cholesterol on the organization of POPC and DPPC membranes.
Caption: Cholesterol induces moderate ordering in the fluid POPC bilayer.
Caption: Cholesterol induces a highly ordered state in the DPPC bilayer.
Comparative Analysis and Key Differences
The primary distinction between the effects of cholesterol on POPC and DPPC membranes stems from the saturation of their acyl chains.
-
Condensing Effect: Cholesterol exhibits a stronger condensing effect on DPPC membranes, leading to a more significant reduction in the area per lipid and a greater increase in bilayer thickness compared to POPC membranes.[1] This is attributed to the ability of the rigid cholesterol molecule to pack more efficiently with the straight, saturated acyl chains of DPPC.
-
Ordering Effect: The ordering effect of cholesterol is substantially more pronounced in DPPC bilayers.[1] Cholesterol restricts the conformational freedom of the saturated DPPC acyl chains, inducing a highly ordered "liquid-ordered" (Lo) phase. In contrast, the kinked, unsaturated oleoyl (B10858665) chain of POPC hinders tight packing with cholesterol, resulting in a less dramatic increase in order.
-
Phase Behavior: In pure DPPC, a sharp gel-to-liquid crystalline phase transition is observed. The addition of cholesterol broadens this transition and can eventually eliminate it at high concentrations, leading to the formation of the Lo phase.[3] For POPC, which is in a liquid-disordered (Ld) phase at physiological temperatures, cholesterol induces a transition towards a more ordered state but does not typically induce a gel phase.
-
Lipid Raft Formation: The differential interaction of cholesterol with saturated and unsaturated lipids is fundamental to the formation of lipid rafts in more complex biological membranes. Cholesterol preferentially associates with saturated lipids like DPPC and sphingolipids, leading to the formation of Lo domains (rafts) that are thicker and more ordered than the surrounding Ld phase, which is enriched in unsaturated lipids like POPC.[15][16]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Cholesterol on Dry Bilayers: Interactions between Phosphatidylcholine Unsaturation and Glycolipid or Free Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of dipalmitoylphosphatidylcholine/cholesterol bilayer at low and high cholesterol concentrations: molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing lipid-cholesterol interactions in DOPC/eSM/Chol and DOPC/DPPC/Chol model lipid rafts with DSC and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoscopic Lipid Domain Dynamics Revealed by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Key Molecular Requirements for Raft Formation in Lipid/Cholesterol Membranes | PLOS One [journals.plos.org]
- 16. Key Molecular Requirements for Raft Formation in Lipid/Cholesterol Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-POPC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), a common phospholipid used in research. Adherence to these procedures will help minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound in a controlled and safe manner. While specific phospholipids (B1166683) may not be classified as hazardous waste under certain regulations, such as 40 CFR 372, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for the product in use.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3][4]
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[4][5] For dry spills, use dry clean-up procedures to avoid generating dust.[5] For wet spills, absorb the material and place it in a suitable, labeled container for disposal.[5]
Quantitative Data Summary
The following table summarizes key handling and storage information pertinent to the safe management of phospholipids like this compound.
| Parameter | Guideline | Source |
| Storage Temperature | Store at ≤ -15°C | [4] |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. | [4] |
| Container | Keep container tightly closed when not in use. | [4] |
| Waste Segregation | Separate lipid waste from other waste streams. | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be conducted in accordance with your institution's specific waste management policies. The following is a general procedural workflow:
-
Waste Identification and Segregation:
-
Containment and Labeling:
-
Collect the this compound waste in a compatible, leak-proof container.[4][6] The original container is often a suitable choice if it is in good condition.
-
Clearly label the waste container with its contents, including the full chemical name: "this compound" or "1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine". The label should also include the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[7]
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.[8] This area should be secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. tersusenv.com [tersusenv.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 4. biosynth.com [biosynth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling (Rac)-POPC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both its powdered and reconstituted forms.
| Equipment | Specification | Purpose | Handling Scenario |
| Eye Protection | Safety glasses with side shields, or chemical splash goggles.[1][2] | To protect eyes from dust particles and splashes. | Required for all handling procedures. |
| Hand Protection | Disposable nitrile or latex gloves.[3] | To prevent skin contact. | Required for all handling procedures. |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[3][4] | Required for all handling procedures. |
| Respiratory Protection | Type N95 (US) or P1 (EN 143) dust mask.[1] | For protection from nuisance levels of dust.[1] | Recommended when handling the powdered form, especially when weighing or transferring. Not required for handling the substance in solution under normal conditions with adequate ventilation.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.
Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (26853-31-6) on the label match the order.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is -20°C.[1]
-
Keep the container tightly closed to protect from air and moisture.[1]
-
This compound is light-sensitive and should be stored accordingly.[1]
-
For optimal stability, store under an inert gas.[1]
Preparation and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to minimize dust generation.[1][4]
-
When weighing the powdered form, do so carefully to avoid creating airborne dust.
-
For reconstitution, add the solvent slowly and cap the vial securely before mixing.
Spill Management
In the event of a spill:
-
Avoid dust formation.[1]
-
Do not breathe vapors, mist, or gas.[1]
-
Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1]
-
Ensure the disposal container is properly labeled.
Disposal Plan
Contaminated materials and unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect spilled powder, used weighing papers, and contaminated consumables (e.g., pipette tips) in a designated, sealed container.[1][4]
-
Liquid Waste: Collect solutions of this compound and contaminated solvents in a designated, sealed waste container.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.
-
Final Disposal: Do not let the product enter drains.[1] Arrange for pick-up and disposal by a licensed chemical waste management company.
Experimental Workflow and Safety Protocols
Caption: This diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
